molecular formula C15H12N2S B160437 (+)-Benzotetramisole CAS No. 885051-07-0

(+)-Benzotetramisole

Cat. No.: B160437
CAS No.: 885051-07-0
M. Wt: 252.3 g/mol
InChI Key: YGCWPCVAVSIFLO-LBPRGKRZSA-N
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Description

(+)-Benzotetramisole, also known as this compound, is a useful research compound. Its molecular formula is C15H12N2S and its molecular weight is 252.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-phenyl-1,2-dihydroimidazo[2,1-b][1,3]benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2S/c1-2-6-11(7-3-1)12-10-17-13-8-4-5-9-14(13)18-15(17)16-12/h1-9,12H,10H2/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCWPCVAVSIFLO-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C2N1C3=CC=CC=C3S2)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N=C2N1C3=CC=CC=C3S2)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60468566
Record name (+)-Benzotetramisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885051-07-0
Record name (+)-Benzotetramisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(+)-Benzotetramisole discovery and history

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of (+)-Benzotetramisole

Introduction

This compound (BTM), a chiral isothiourea, has emerged as a powerhouse in the field of asymmetric organocatalysis. Its discovery and development represent a significant milestone in the quest for efficient and highly selective non-enzymatic catalysts. This technical guide provides a comprehensive overview of the history, synthesis, and seminal applications of this compound, with a focus on quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.

Discovery and Historical Context

The journey to this compound began with its structural predecessor, tetramisole. Tetramisole is a well-known anthelmintic drug developed in the 1960s. It exists as a racemic mixture, with the levorotatory isomer, levamisole, being the active component responsible for its anti-parasitic and immunomodulatory effects.

The pivotal moment in the history of this compound came in 2006 when the research group of Birman and Li reported that tetramisole itself could act as a competent enantioselective acylation catalyst.[1][2] This finding laid the groundwork for further exploration of isothioureas as organocatalysts. Reasoning that benzannulation of the tetramisole structure could enhance enantioselectivity by extending the π-system, Birman and Li synthesized its benzannellated analogue, this compound.[1][2] Their seminal work demonstrated that BTM was a remarkably effective catalyst for the kinetic resolution of secondary benzylic alcohols, exhibiting outstanding enantioselectivities.[1][2]

Synthesis of this compound

A scalable and chromatography-free synthesis of this compound has been developed, making this powerful catalyst readily accessible. The synthesis is a two-step process starting from commercially available materials.[3][4]

Experimental Protocol: Scalable, Chromatography-Free Synthesis of (R)-Benzotetramisole

Step 1: Synthesis of (R)-2-((2-hydroxyphenethyl)amino)benzo[d]thiazole

A mixture of 2-chlorobenzothiazole (1.0 equiv), (R)-2-phenylglycinol (1.05 equiv), and ethyldiisopropylamine (2.5 equiv) in 1,2-dichlorobenzene (2.0 M) is heated at 195 °C for 24 hours. After cooling to room temperature, the reaction mixture is diluted with water, resulting in the formation of a thick paste. An organic solvent (e.g., hexanes or dichloromethane) is added to precipitate the product. The solid is collected by filtration and washed with the organic solvent to yield the crude product as a tan solid.

Step 2: Synthesis of (R)-Benzotetramisole

The crude product from Step 1 is dissolved in dichloromethane (0.1 M). The solution is cooled to 0 °C, and triethylamine (4.0 equiv) is added, followed by the dropwise addition of methanesulfonyl chloride (1.3 equiv). The reaction mixture is stirred at room temperature until completion. The reaction is then quenched with aqueous 1 M sodium hydroxide. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure. The crude product is purified by acid-base extraction and trituration with hot diethyl ether to provide analytically pure (R)-Benzotetramisole.[3][4]

G Scalable Synthesis of this compound cluster_0 Step 1: Amine Synthesis cluster_1 Step 2: Cyclization 2-chlorobenzothiazole 2-chlorobenzothiazole Reaction_Mix_1 2-chlorobenzothiazole->Reaction_Mix_1 R-2-phenylglycinol R-2-phenylglycinol R-2-phenylglycinol->Reaction_Mix_1 Ethyldiisopropylamine Ethyldiisopropylamine Ethyldiisopropylamine->Reaction_Mix_1 1,2-dichlorobenzene 1,2-dichlorobenzene 1,2-dichlorobenzene->Reaction_Mix_1 Heating (195 °C, 24h) Heating (195 °C, 24h) Intermediate_Amine (R)-2-((2-hydroxyphenethyl)amino)benzo[d]thiazole Heating (195 °C, 24h)->Intermediate_Amine Reaction_Mix_2 Intermediate_Amine->Reaction_Mix_2 Reaction_Mix_1->Heating (195 °C, 24h) Triethylamine Triethylamine Triethylamine->Reaction_Mix_2 Methanesulfonyl_chloride Methanesulfonyl chloride Methanesulfonyl_chloride->Reaction_Mix_2 Dichloromethane Dichloromethane Dichloromethane->Reaction_Mix_2 R-Benzotetramisole This compound Reaction_Mix_2->R-Benzotetramisole

Caption: Scalable two-step synthesis of this compound.

Applications in Asymmetric Catalysis

This compound has proven to be a highly effective catalyst in a variety of enantioselective transformations, most notably in the kinetic resolution of racemic alcohols.

Kinetic Resolution of Secondary Benzylic Alcohols

The seminal application of this compound was in the kinetic resolution of secondary benzylic alcohols via acylation. The catalyst facilitates the preferential acylation of one enantiomer of the alcohol, allowing for the separation of the unreacted alcohol and the acylated product, both in high enantiomeric excess.

Substrate (Racemic Alcohol)Acylating AgentCatalyst Loading (mol%)Temp (°C)Selectivity Factor (s)Reference
1-PhenylethanolIsobutyric anhydride40110[5]
1-(4-Methoxyphenyl)ethanolIsobutyric anhydride40150[5]
1-(4-Nitrophenyl)ethanolIsobutyric anhydride40350[5]
1-(1-Naphthyl)ethanolIsobutyric anhydride40200[5]
1-Phenyl-2-propen-1-olIsobutyric anhydride40100[5]
Kinetic Resolution of Propargylic Alcohols

This compound has also been successfully employed in the kinetic resolution of secondary propargylic alcohols, a class of substrates for which high enantioselectivity is challenging to achieve with non-enzymatic catalysts.[6][7][8][9]

Substrate (Racemic Alcohol)Acylating AgentCatalyst Loading (mol%)Temp (°C)Selectivity Factor (s)Reference
1-Phenyl-2-propyn-1-olPropionic anhydride4031[7][8]
1-(4-Methoxyphenyl)-2-propyn-1-olPropionic anhydride4026[7][8]
1-(4-Chlorophenyl)-2-propyn-1-olPropionic anhydride4032[7][8]
3-Nonyn-2-olPropionic anhydride4013[7][8]
1-Phenyl-1-butyn-3-olPropionic anhydride4011[7][8]
Experimental Protocol: General Procedure for Kinetic Resolution of Secondary Alcohols

A solution of the racemic secondary alcohol (1.0 equiv) in a suitable solvent (e.g., chloroform) is treated with an acylating agent (e.g., isobutyric anhydride, 0.6 equiv) and a non-nucleophilic base (e.g., diisopropylethylamine, 0.75 equiv). This compound (0.01-0.05 equiv) is then added, and the reaction mixture is stirred at the desired temperature (e.g., 0 °C). The reaction progress is monitored by an appropriate analytical technique (e.g., GC or HPLC). Upon reaching approximately 50% conversion, the reaction is quenched, and the unreacted alcohol and the ester product are separated by column chromatography. The enantiomeric excess of each is determined by chiral HPLC or GC analysis.

G Catalytic Cycle of Kinetic Resolution BTM_Catalyst This compound Acyl_BTM_Intermediate Acyl-BTM Intermediate [BTM-COR']+ BTM_Catalyst->Acyl_BTM_Intermediate + Acylating Agent Acylating_Agent Acylating Agent (R'CO)2O Acylating_Agent->Acyl_BTM_Intermediate R_Ester (R)-Ester Acyl_BTM_Intermediate->R_Ester + (R)-Alcohol (fast) S_Alcohol Unreacted (S)-Alcohol Acyl_BTM_Intermediate->S_Alcohol (S)-Alcohol (slow) Racemic_Alcohol Racemic Alcohol (R-OH and S-OH) Racemic_Alcohol->Acyl_BTM_Intermediate R_Ester->BTM_Catalyst - R'COOH

Caption: Catalytic cycle for the kinetic resolution of a racemic alcohol.

Mechanism of Action in Asymmetric Acylation

The catalytic activity of this compound in acyl transfer reactions is attributed to its function as a nucleophilic catalyst. The isothiourea moiety attacks the acylating agent to form a highly reactive chiral acyl-ammonium intermediate. This intermediate then preferentially acylates one enantiomer of the racemic alcohol at a much faster rate than the other, leading to the observed kinetic resolution. The enantioselectivity is believed to arise from non-covalent interactions, such as π-π stacking and steric hindrance, between the chiral catalyst-acyl intermediate and the substrate.

Signaling Pathways

The primary discovery and application of this compound are within the realm of synthetic organic chemistry as an organocatalyst. Extensive research has focused on its utility in facilitating asymmetric transformations. Based on the available literature, there is limited to no information regarding the interaction of this compound with biological signaling pathways in a pharmacological context. Its historical connection to the drug tetramisole is based on structural analogy rather than a shared biological mechanism of action in its catalytic applications.

Conclusion

This compound stands as a testament to the power of rational catalyst design. From its conceptual origins in the structure of the anthelmintic drug tetramisole, it has evolved into a highly efficient and selective organocatalyst for a range of important asymmetric reactions. The development of a scalable and practical synthesis has further solidified its position as a valuable tool for chemists in both academic and industrial settings. Future research will undoubtedly continue to uncover new applications for this remarkable catalyst and its derivatives.

References

(+)-Benzotetramisole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Benzotetramisole (BTM) is a chiral isothiourea-based organocatalyst that has emerged as a powerful tool in asymmetric synthesis. A benzannulated derivative of the antihelmintic drug tetramisole, (+)-BTM has demonstrated remarkable enantioselectivity in a variety of acyl transfer reactions. This technical guide provides an in-depth overview of the fundamental properties, mechanism of action, and key applications of this compound, with a focus on its utility in kinetic and dynamic kinetic resolutions. Detailed experimental protocols and a scalable synthesis are also presented to facilitate its practical application in the laboratory.

Core Properties

This compound is a white to pale yellow crystalline powder.[1] Its fundamental chemical and physical properties are summarized in the tables below.

Chemical and Physical Properties
PropertyValueReference(s)
Appearance White to pale yellow crystalline powder[1]
Melting Point 91.0 to 95.0 °C[2][3]
Specific Rotation +245° (c=1, MeOH)[2][3]
Solubility Soluble in common organic solvents[1]
Structural and Molecular Data
IdentifierValueReference(s)
IUPAC Name (2R)-2-phenyl-1,2-dihydroimidazo[2,1-b][1][2]benzothiazole[4]
CAS Number 885051-07-0[5]
Molecular Formula C₁₅H₁₂N₂S[5]
Molecular Weight 252.33 g/mol [5]
SMILES String C1--INVALID-LINK--C4=CC=CC=C4[4]

Mechanism of Action: Asymmetric Acyl Transfer

This compound functions as a highly effective Lewis base catalyst, primarily in enantioselective acyl transfer reactions.[2] The catalytic cycle is initiated by the reaction of the isothiourea moiety of BTM with an acylating agent, such as an anhydride, to form a highly reactive chiral acyl-ammonium intermediate. This intermediate then serves as a potent acylating agent, transferring the acyl group to a nucleophile, for instance, an alcohol. The chirality of the BTM backbone effectively shields one face of the electrophilic acyl group, leading to a highly enantioselective transfer to the incoming nucleophile.[2]

Acyl_Transfer_Mechanism BTM This compound AcylAmmonium Chiral Acyl-Ammonium Intermediate BTM->AcylAmmonium + Acylating Agent AcylatingAgent Acylating Agent (e.g., Anhydride) AcylatedProduct Acylated Product AcylAmmonium->AcylatedProduct + Nucleophile CatalystRegen This compound (Regenerated) AcylAmmonium->CatalystRegen - Acyl Group Nucleophile Nucleophile (e.g., Alcohol)

Catalytic cycle of this compound in acyl transfer reactions.

Experimental Protocols

Scalable, Chromatography-Free Synthesis of this compound

A scalable and chromatography-free two-step synthesis of this compound has been developed, making this powerful catalyst readily accessible.[2] The procedure starts from commercially available (R)-phenylglycinol.

Step 1: Synthesis of (R)-2-(2-hydroxyphenethylamino)benzo[d]thiazole

  • To a stirred solution of (R)-phenylglycinol (1.0 eq) in 1,2-dichlorobenzene (2.0 M), add 2-chlorobenzothiazole (1.0 eq) and ethyldiisopropylamine (2.0 eq).

  • Heat the mixture to reflux (ca. 195 °C) for 24 hours.

  • Monitor the reaction for the consumption of 2-chlorobenzothiazole by GC analysis.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by crystallization.

Step 2: Synthesis of this compound

  • Dissolve the crude product from Step 1 in anhydrous dichloromethane (0.1 M).

  • Cool the solution to 0 °C in an ice/water bath.

  • Add triethylamine (4.0 eq) followed by the dropwise addition of methanesulfonyl chloride (1.3 eq).

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction with aqueous 1 M sodium hydroxide.

  • Perform an acid/base extraction to purify the product.

  • The final product can be obtained in high yield and purity after trituration with hot diethyl ether.[3]

Kinetic Resolution of Secondary Benzylic Alcohols

This compound has demonstrated outstanding enantioselectivity in the kinetic resolution of secondary benzylic alcohols.[1]

General Procedure:

  • To a solution of the racemic secondary benzylic alcohol (1.0 eq) in chloroform (0.25 M) at 0 °C, add this compound (4 mol %).

  • Add N,N-diisopropylethylamine (0.75 eq) and isobutyric anhydride (0.75 eq).

  • Stir the reaction mixture at 0 °C and monitor the progress by TLC or GC.

  • Upon reaching approximately 50% conversion, quench the reaction.

  • The enantioenriched alcohol and the corresponding ester can be separated by column chromatography.

Dynamic Kinetic Resolution of Azlactones

This compound is also a highly effective catalyst for the dynamic kinetic resolution of azlactones, providing access to enantioenriched α-amino acid derivatives.[5]

General Procedure:

  • To a solution of the racemic azlactone (1.0 eq) and di(1-naphthyl)methanol (1.2 eq) in a suitable solvent (e.g., toluene) at room temperature, add this compound (10 mol %).

  • Stir the reaction mixture at room temperature until the azlactone is consumed (monitored by TLC or ¹H NMR).

  • The product, an ester of the α-amino acid, can be purified by column chromatography.

  • High enantiomeric excesses (up to 96% ee) have been achieved with this method.[5]

Experimental_Workflow cluster_synthesis Synthesis of (+)-BTM cluster_application Application in Asymmetric Catalysis start_synthesis Start: (R)-phenylglycinol step1_synthesis Step 1: Reaction with 2-chlorobenzothiazole start_synthesis->step1_synthesis step2_synthesis Step 2: Cyclization with MsCl, Et3N step1_synthesis->step2_synthesis end_synthesis Product: This compound step2_synthesis->end_synthesis start_kr Kinetic Resolution: Racemic Alcohol process_kr Reaction with (+)-BTM, Acylating Agent start_kr->process_kr end_kr Separation: Enantioenriched Alcohol & Ester process_kr->end_kr start_dkr Dynamic Kinetic Resolution: Racemic Azlactone process_dkr Reaction with (+)-BTM, Alcohol start_dkr->process_dkr end_dkr Product: Enantioenriched Amino Acid Ester process_dkr->end_dkr

General workflow for the synthesis and application of this compound.

Conclusion

This compound is a versatile and highly enantioselective organocatalyst for acyl transfer reactions. Its accessibility through a scalable, chromatography-free synthesis, coupled with its demonstrated efficacy in the kinetic and dynamic kinetic resolution of valuable chiral building blocks, establishes it as a significant tool for chemists in research and development. The detailed protocols provided herein serve as a practical guide for the synthesis and application of this remarkable catalyst.

References

An In-depth Technical Guide on the Core Mechanism of Action of (+)-Benzotetramisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(+)-Benzotetramisole (BTM) is a chiral synthetic compound belonging to the tetramisole family. While its enantiomer, (-)-tetramisole (levamisole), is a well-established pharmaceutical agent with known anthelmintic, immunomodulatory, and alkaline phosphatase inhibitory effects, the pharmacological mechanism of action of this compound remains largely unexplored in publicly available literature. The primary and well-documented application of this compound is in the field of organic chemistry, where it serves as a highly effective enantioselective acyl transfer catalyst.

This guide synthesizes the available information on the biological activities of tetramisole and its derivatives to infer potential mechanisms for this compound, while clearly distinguishing these from its established role in asymmetric catalysis. We provide quantitative data for related compounds, detailed experimental protocols for relevant biological assays, and visualizations of the distinct chemical and potential biological pathways.

Potential Pharmacological Mechanisms of Action: Inferred from Related Compounds

Direct pharmacological studies on this compound are not extensively reported. However, the biological activities of its parent compound, tetramisole, and particularly its levorotatory enantiomer, levamisole, offer potential avenues for investigation.

Inhibition of Alkaline Phosphatase (ALP)

Levamisole is a well-characterized stereospecific and uncompetitive inhibitor of most alkaline phosphatase (ALP) isoenzymes, with the notable exceptions of the intestinal and placental forms.[1][2][3] This inhibition is a key pharmacological action of levamisole. Its analogue, L-p-bromotetramisole, is an even more potent inhibitor.[4][5] Given the structural similarity, it is plausible that this compound could exhibit similar inhibitory activity, although this has not been empirically demonstrated in the reviewed literature.

Table 1: Quantitative Data on Alkaline Phosphatase Inhibition by Tetramisole Analogues

CompoundEnzyme SourceInhibition TypeKi ValueIC50 ValueReference(s)
LevamisoleBovine Milk Fat Globule MembranesUncompetitive45 ± 6 µM49 ± 23 µM[1]
Bromo-levamisoleHuman Liver ALPUncompetitive2.8 µM-[4]
CimetidineHuman Liver ALPUncompetitive3.2 mM380 µM[4]

Note: Data for this compound is not available in the cited literature.

Experimental Protocol: Colorimetric Alkaline Phosphatase Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of a compound against alkaline phosphatase using p-nitrophenyl phosphate (pNPP) as a substrate.

Materials:

  • Alkaline Phosphatase (e.g., from bovine intestinal mucosa)

  • Assay Buffer (e.g., 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8)

  • p-Nitrophenyl Phosphate (pNPP) solution

  • Test compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • Stop Solution (e.g., 3 M NaOH)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Reagents: Prepare working solutions of ALP, pNPP, and the test compound in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to respective wells:

    • Blank: Assay buffer and stop solution.

    • Control: Assay buffer, ALP solution, and solvent control.

    • Test: Assay buffer, ALP solution, and various concentrations of the test compound.

  • Pre-incubation: Pre-incubate the plate at a specified temperature (e.g., 37°C) for a short period (e.g., 5 minutes).

  • Initiate Reaction: Add the pNPP solution to all wells except the blank to start the reaction.

  • Incubation: Incubate the plate at the same temperature for a defined time (e.g., 30 minutes).

  • Stop Reaction: Add the stop solution to all wells to terminate the enzymatic reaction.

  • Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Immunomodulation

Levamisole is known to have immunomodulatory effects, including the enhancement of lymphocyte proliferation in response to antigens. This activity is thought to contribute to its therapeutic effects in certain cancers and autoimmune diseases. The precise mechanism of this immunomodulation is complex and not fully elucidated but may involve mimicking the action of thymic hormones.

Experimental Protocol: Lymphocyte Proliferation Assay using CFSE

This protocol outlines a method to assess the effect of a test compound on lymphocyte proliferation using Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is diluted with each cell division.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin

  • CFSE stock solution (in DMSO)

  • Mitogen (e.g., Phytohemagglutinin (PHA)) or specific antigen

  • Test compound

  • Flow cytometer

Procedure:

  • Isolate PBMCs: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

  • CFSE Labeling: Resuspend PBMCs in PBS and add CFSE to a final concentration of 1-5 µM. Incubate for 10-15 minutes at 37°C. Quench the staining by adding an equal volume of cold complete medium.

  • Wash: Wash the cells multiple times with complete medium to remove excess CFSE.

  • Cell Culture: Plate the CFSE-labeled cells in a 96-well plate. Add the mitogen or antigen and different concentrations of the test compound. Include appropriate controls (unstimulated cells, stimulated cells with solvent).

  • Incubation: Culture the cells for 3-5 days at 37°C in a humidified CO₂ incubator.

  • Flow Cytometry Analysis: Harvest the cells and analyze them on a flow cytometer. CFSE fluorescence is typically detected in the FITC channel.

  • Data Analysis: Gate on the lymphocyte population. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells. Analyze the percentage of divided cells and the number of cell divisions.

Established Mechanism of Action: Asymmetric Catalysis

The most well-documented and scientifically validated mechanism of action for this compound is its role as a chiral isothiourea Lewis base catalyst in asymmetric organic synthesis.[6][7] It is particularly effective in the kinetic resolution of secondary alcohols and the dynamic kinetic resolution of azlactones.

In this context, the nitrogen atom of the isothiourea moiety acts as a nucleophile, reacting with an acylating agent (e.g., an anhydride) to form a chiral acyl-ammonium intermediate. This intermediate then selectively acylates one enantiomer of a racemic alcohol at a much faster rate than the other, allowing for the separation of the enantiomers.

Diagram 1: Catalytic Cycle of this compound in Kinetic Resolution

G Catalytic Cycle of this compound BTM This compound AcylAmmonium Chiral Acyl-Ammonium Intermediate BTM->AcylAmmonium + Acyl Anhydride AcylAnhydride Acyl Anhydride Ester Enantioenriched Ester AcylAmmonium->Ester + Racemic Alcohol (fast) UnreactedAlcohol Enantioenriched Unreacted Alcohol AcylAmmonium->UnreactedAlcohol + Racemic Alcohol (slow) RacemicAlcohol Racemic Alcohol (R-OH and S-OH) Ester->BTM - Acylated Alcohol

Caption: Catalytic cycle of (+)-BTM in the kinetic resolution of a racemic alcohol.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential biological signaling pathway that could be affected by this compound, based on the known actions of levamisole, and a typical experimental workflow for screening its inhibitory activity.

Diagram 2: Potential Inhibition of Alkaline Phosphatase Signaling

G Potential ALP Inhibition Pathway Substrate Phosphorylated Substrate ALP Alkaline Phosphatase (ALP) Substrate->ALP Product Dephosphorylated Product + Pi ALP->Product Downstream Downstream Cellular Effects Product->Downstream BTM This compound (Hypothesized) BTM->ALP

Caption: Hypothesized inhibition of ALP by this compound.

Diagram 3: Experimental Workflow for IC₅₀ Determination

G IC₅₀ Determination Workflow Start Prepare Reagents (Enzyme, Substrate, Inhibitor) Setup Set up 96-well Plate Assay Start->Setup Incubate Incubate at 37°C Setup->Incubate Read Read Absorbance at 405 nm Incubate->Read Calculate Calculate % Inhibition Read->Calculate Plot Plot % Inhibition vs. [Inhibitor] Calculate->Plot IC50 Determine IC₅₀ Plot->IC50

Caption: Workflow for determining the IC₅₀ of an ALP inhibitor.

Conclusion and Future Directions

While this compound is a powerful tool in asymmetric catalysis, its pharmacological profile is currently undefined. Based on the well-documented activities of its stereoisomer, levamisole, the most probable, yet unconfirmed, biological targets for this compound are alkaline phosphatases and components of the immune system.

For drug development professionals, this presents both a challenge and an opportunity. The lack of data necessitates foundational research to determine if this compound possesses any clinically relevant biological activity. Future studies should focus on:

  • Direct enzymatic assays: To determine the IC₅₀ and Kᵢ values of this compound against a panel of human alkaline phosphatase isoenzymes.

  • Cell-based assays: To investigate its effects on immune cell proliferation, cytokine production, and other immunomodulatory functions.

  • In vivo studies: To assess its pharmacokinetic properties, safety profile, and potential therapeutic efficacy in relevant animal models.

A thorough investigation into these areas will be crucial to ascertain whether this compound or its derivatives hold any promise as therapeutic agents, separate from their established role as chemical catalysts.

References

(+)-Benzotetramisole synthesis pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis of (+)-Benzotetramisole

Introduction

This compound (BTM) is a potent and highly enantioselective isothiourea organocatalyst.[1][2] As the benzannulated derivative of the anthelmintic drug tetramisole, BTM has gained prominence in asymmetric catalysis, particularly as an acyl transfer catalyst for the kinetic resolution of secondary alcohols.[1][3][4][5] Its effectiveness has also been demonstrated in various other transformations, including asymmetric Steglich rearrangements and nucleophile-catalyzed aldol-lactonization reactions. This guide provides a detailed overview of a scalable, chromatography-free synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The pathway proceeds in two main steps from readily available commercial starting materials.[1]

Core Synthesis Pathway

The most direct and scalable synthesis of enantiomerically pure this compound involves a two-step process. The first step is the reaction between 2-chlorobenzothiazole and an enantiopure 2-phenylglycinol. The resulting amino alcohol intermediate is then cyclized in the second step to yield the final product. This method has been optimized to be performed on a multigram scale without the need for chromatographic purification.[1][2]

Synthesis_Pathway cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Cyclization 2_Chlorobenzothiazole 2-Chlorobenzothiazole Intermediate_3 (R)-2-((2-hydroxy-1-phenylethyl)amino) benzothiazole 2_Chlorobenzothiazole->Intermediate_3 EtNi-Pr2, Chlorobenzene Reflux R_2_Phenylglycinol (+)-2-Phenylglycinol R_2_Phenylglycinol->Intermediate_3 Intermediate_3_copy (R)-2-((2-hydroxy-1-phenylethyl)amino) benzothiazole BTM This compound ((R)-BTM) Intermediate_3_copy->BTM 1. MsCl, Et3N, CH2Cl2, 0°C to rt 2. i-PrOH, Reflux

Caption: Two-step synthesis of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of the intermediate alcohol and its subsequent cyclization to this compound on a ~10-gram scale.[1]

Table 1: Synthesis of Intermediate (R)-2-((2-hydroxy-1-phenylethyl)amino)benzothiazole

ParameterValue
Starting Materials
2-Chlorobenzothiazole1.0 equiv
(R)-2-Phenylglycinol1.0 equiv
Reagents & Solvents
Ethyldiisopropylamine (EtNi-Pr2)1.0 equiv
Chlorobenzene~2.0 M concentration of starting material
Reaction Conditions
TemperatureReflux
AtmosphereAir
Outcome
Yield74–79%

Table 2: Cyclization to this compound

ParameterValue
Starting Material
(R)-Intermediate Alcohol1.0 equiv
Reagents & Solvents
Methanesulfonyl Chloride (MsCl)1.3 equiv
Triethylamine (Et3N)4.0 equiv
Dichloromethane (CH2Cl2)0.1 M
Isopropanol (i-PrOH)Excess
Reaction Conditions
Temperature (Mesylation)0°C to room temperature
Temperature (Cyclization)Reflux
Reaction Time16 hours (overnight)
Outcome
Yield77%
Enantiomeric Excess>99% ee

Detailed Experimental Protocols

The following protocols are adapted from the scalable, chromatography-free synthesis procedure.[1][2]

Step 1: Synthesis of (R)-2-((2-hydroxy-1-phenylethyl)amino)benzothiazole
  • To a round-bottom flask equipped with a reflux condenser, add 2-chlorobenzothiazole, (R)-2-phenylglycinol (1.0 equiv), ethyldiisopropylamine (1.0 equiv), and chlorobenzene (to achieve a concentration of ~2.0 M).

  • Heat the reaction mixture to reflux. The reaction can be performed in standard glassware under a normal air atmosphere.[1]

  • Monitor the reaction progress by a suitable method (e.g., TLC or GC analysis).

  • Upon completion, cool the mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • The crude product is typically purified by recrystallization or trituration to afford the intermediate alcohol as a solid.

Step 2: Synthesis of this compound via Cyclization

The workflow for the cyclization step, including the crucial work-up procedure, is outlined below.

Experimental_Workflow cluster_reaction Reaction Setup cluster_cyclization Cyclization cluster_workup Aqueous Work-up cluster_isolation Product Isolation A Suspend intermediate (R)-3 in anhydrous CH2Cl2 (0.1 M) B Add Et3N (4.0 equiv) A->B C Cool mixture to 0°C (ice/water bath) B->C D Add MsCl (1.3 equiv) dropwise C->D E Warm to room temperature D->E F Add excess isopropanol E->F Mesylation complete G Heat to reflux overnight (16 h) F->G H Monitor for completion (1H NMR) G->H I Quench with 1 M NaOH (aq) H->I Reaction complete J Separate layers I->J K Extract aqueous layer with CH2Cl2 J->K L Extract organic layer with 1 M HCl (aq) (multiple times) K->L M Combine acidic aqueous layers L->M N Basify aqueous solution with 2 M NaOH (aq) (pH > 14) M->N Contains BTM·HCl salt O Extract with EtOAc or Et2O N->O P Dry combined organic extracts (e.g., MgSO4) O->P Q Concentrate in vacuo to yield solid (+)-BTM P->Q R Triturate/recrystallize from Et2O-hexanes for pure product Q->R

References

The Versatility of (+)-Benzotetramisole in Asymmetric Organic Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-Benzotetramisole (BTM), a chiral isothiourea organocatalyst, has emerged as a powerful tool in asymmetric synthesis. Its remarkable ability to control stereochemistry in a variety of organic transformations has made it an invaluable asset for the synthesis of enantiomerically enriched compounds, which are crucial in the development of pharmaceuticals and other bioactive molecules. This technical guide provides a comprehensive overview of the applications of this compound, focusing on its role in kinetic resolutions, dynamic kinetic resolutions, and domino reactions.

Core Application: Enantioselective Acyl Transfer Catalyst

This compound is primarily recognized for its exceptional performance as an enantioselective acyl transfer catalyst. It facilitates the kinetic resolution of a wide range of racemic alcohols and other substrates with outstanding enantioselectivity. The benzannulated structure of BTM enhances its catalytic activity and enantioselectivity compared to its parent compound, tetramisole.

Kinetic Resolution of Secondary Alcohols

(+)-BTM has been successfully employed in the kinetic resolution of various secondary alcohols, including benzylic, allylic, and propargylic alcohols, affording high selectivity factors.

Table 1: Kinetic Resolution of Secondary Benzylic Alcohols Catalyzed by this compound

SubstrateAcylating AgentCatalyst Loading (mol%)Temp (°C)Time (h)Conversion (%)Selectivity Factor (s)Ref.
1-PhenylethanolIsobutyric anhydride5RT2450117
1-(4-Methoxyphenyl)ethanolIsobutyric anhydride504850200
1-(4-Nitrophenyl)ethanolIsobutyric anhydride501250350
1-NaphthylethanolIsobutyric anhydride507250150

Table 2: Kinetic Resolution of Secondary Allylic and Propargylic Alcohols

SubstrateAcylating AgentCatalyst Loading (mol%)Temp (°C)Time (h)Conversion (%)Selectivity Factor (s)Ref.
(E)-1-Phenylprop-2-en-1-olIsobutyric anhydride100965057
1-Phenylprop-2-yn-1-olIsobutyric anhydride1001205032
Dynamic Kinetic Resolution of Azlactones

(+)-BTM also catalyzes the dynamic kinetic resolution (DKR) of azlactones, providing access to enantiomerically enriched α-amino acid derivatives.

Table 3: Dynamic Kinetic Resolution of Azlactones with Di(1-naphthyl)methanol

Azlactone SubstituentCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)ee (%)Ref.
Phenyl10RT488594
4-Methoxyphenyl10RT728296
4-Chlorophenyl10RT488895

Advanced Applications in Complex Molecule Synthesis

Beyond simple kinetic resolutions, this compound has proven effective in more complex synthetic strategies, such as domino reactions, which allow for the construction of intricate molecular architectures in a single step.

Domino Michael Addition/Cyclization Reactions

An immobilized analogue of (+)-BTM has been developed for use in enantioselective domino Michael addition/cyclization reactions, demonstrating high catalytic activity and recyclability. This approach has been successfully applied to the synthesis of dihydropyridinones.

Table 4: Immobilized (+)-BTM Catalyzed Domino Michael Addition/Cyclization

Arylacetic AcidChalcone-type TosylimineCatalystYield (%)ee (%)Ref.
Phenylacetic acidN-(3-Oxo-1,3-diphenylpropyl)-4-methylbenzenesulfonamidePolystyrene-supported BTM9597
4-Methoxyphenylacetic acidN-(3-Oxo-1,3-diphenylpropyl)-4-methylbenzenesulfonamidePolystyrene-supported BTM9298

Experimental Protocols

General Procedure for Kinetic Resolution of Secondary Benzylic Alcohols

To a solution of the racemic secondary benzylic alcohol (1.0 mmol) and this compound (0.05 mmol, 5 mol%) in an appropriate solvent (e.g., CH₂Cl₂) at the specified temperature is added isobutyric anhydride (0.6 mmol). The reaction mixture is stirred until approximately 50% conversion is reached (monitored by GC or TLC). The reaction is then quenched, and the products are separated by column chromatography to afford the unreacted alcohol and the corresponding ester in enantiomerically enriched forms. The enantiomeric excess of the products is determined by chiral HPLC analysis.

Scalable, Chromatography-Free Synthesis of this compound

A detailed, scalable, and chromatography-free synthesis of this compound has been reported. The two-step procedure starts from commercially available materials.

Step 1: Synthesis of (R)-2-((2-hydroxyphenyl)amino)ethan-1-ol A mixture of 2-chlorobenzothiazole (1.0 equiv), (R)-phenylglycinol (1.05 equiv), and ethyldiisopropylamine (2.5 equiv) in 1,2-dichlorobenzene (2.0 M) is heated at 195 °C for 24 hours. After cooling, the product precipitates and is collected by filtration to yield the intermediate alcohol.

Step 2: Cyclization to this compound To a solution of the intermediate alcohol (1.0 equiv) and triethylamine (4.0 equiv) in dichloromethane (0.1 M) at 0 °C is added methanesulfonyl chloride (1.3 equiv). The reaction mixture is allowed to warm to room temperature and then heated to reflux overnight. After an aqueous workup, the crude product is purified by acid-base extraction and trituration to afford analytically pure this compound.

Mechanistic Insights and Visualizations

The catalytic activity of this compound stems from its ability to act as a chiral Lewis base. In acyl transfer reactions, it reacts with the acylating agent to form a chiral acylammonium intermediate. This intermediate then selectively acylates one enantiomer of the substrate at a faster rate.

Catalytic Cycle of Acyl Transfer

Acyl_Transfer_Cycle BTM (+)-BTM AcylBTM Acyl-BTM⁺ Intermediate BTM->AcylBTM + (RCO)₂O AcylX Acylating Agent (RCO)₂O Slow_ROH (S)-R'OH (slow reacting) AcylBTM->Slow_ROH + (S)-R'OH (slow) Ester Ester (RCOOR') AcylBTM->Ester + (R)-R'OH (fast) ROH Racemic Alcohol (R'OH) Fast_ROH (R)-R'OH (fast reacting) ROH->Fast_ROH ROH->Slow_ROH Ester->BTM - RCOX HX HX

Caption: Catalytic cycle for the kinetic resolution of alcohols using (+)-BTM.

Domino Michael Addition/Cyclization Workflow

Domino_Reaction Start Arylacetic Acid + Pivaloyl Chloride MixedAnhydride Mixed Anhydride Formation Start->MixedAnhydride BTM_Activation Activation by (+)-BTM MixedAnhydride->BTM_Activation AmmoniumEnolate Chiral Ammonium Enolate BTM_Activation->AmmoniumEnolate MichaelAddition Michael Addition AmmoniumEnolate->MichaelAddition MichaelAcceptor Chalcone-type Tosylimine MichaelAcceptor->MichaelAddition Intermediate Adduct Intermediate MichaelAddition->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product Dihydropyridinone Product Cyclization->Product

Caption: Workflow for the (+)-BTM catalyzed domino Michael addition/cyclization.

(+)-Benzotetramisole as a chiral organocatalyst

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (+)-Benzotetramisole as a Chiral Organocatalyst

Introduction

This compound (BTM) has emerged as a highly effective and versatile chiral organocatalyst in the field of asymmetric synthesis. Derived from the commercially available and inexpensive pharmaceutical Tetramisole, BTM has distinguished itself as a powerful tool for enantioselective acyl transfer reactions. Its applications are particularly notable in the kinetic resolution of alcohols and the dynamic kinetic resolution of azlactones, showcasing its ability to produce compounds with outstanding enantioselectivities. The development of BTM represents a significant advancement in non-enzymatic catalysis, providing a robust alternative for creating chiral molecules essential for the pharmaceutical and fine chemical industries.

Core Principles: Mechanism of Action

This compound functions as a nucleophilic Lewis base catalyst. The catalytic cycle is initiated by the reaction of the isothiourea moiety of BTM with an acylating agent, typically a carboxylic anhydride. This step forms a highly reactive and chiral N-acyl-isothiouronium ion intermediate. This activated species is the key to the catalyst's function, as it facilitates the enantioselective transfer of the acyl group to a nucleophile, such as an alcohol or an enolate. The chirality of the BTM backbone dictates the facial selectivity of the acylation, leading to the preferential formation of one enantiomer of the product. After the acyl group is transferred, the catalyst is regenerated, allowing it to re-enter the catalytic cycle.

Catalytic_Cycle_of_BTM cluster_cycle Acyl Transfer Catalysis Catalyst (+)-BTM Catalyst Intermediate Chiral Acyl-Isothiouronium Intermediate Catalyst->Intermediate + Acylating Agent AcylatingAgent Acylating Agent (e.g., (R'CO)₂O) Product Acylated Product (Enantioenriched) Intermediate->Product + Nucleophile Nucleophile Nucleophile (e.g., Racemic Alcohol) RegeneratedCatalyst (+)-BTM Catalyst Product->RegeneratedCatalyst - R'COOH caption General Catalytic Cycle of BTM in Acyl Transfer Reactions.

Caption: General Catalytic Cycle of BTM in Acyl Transfer Reactions.

Key Applications & Performance Data

BTM has proven effective across a range of important asymmetric transformations. Its performance is characterized by high selectivity factors and enantiomeric excesses.

Kinetic Resolution of Secondary Alcohols

One of the primary applications of BTM is the kinetic resolution (KR) of racemic secondary benzylic alcohols. The catalyst demonstrates remarkable selectivity, efficiently acylating one enantiomer while leaving the other unreacted. This allows for the separation of both the enantioenriched alcohol and the corresponding ester. Selectivity factors (s), a measure of the relative rate of reaction of the two enantiomers, often exceed 100, which is considered highly practical for synthesis.

Substrate (Alcohol)Acylating AgentCatalyst Loading (mol %)SolventTemp (°C)Time (h)Conversion (%)Selectivity Factor (s)
1-PhenylethanolIsobutyric Anhydride4CHCl₃03346104
1-PhenylpropanolIsobutyric Anhydride4CHCl₃03645145
1-(4-Chlorophenyl)ethanolIsobutyric Anhydride4CHCl₃08.7549184
1-(4-Methoxyphenyl)ethanolIsobutyric Anhydride4CHCl₃010.546226
1-(1-Naphthyl)ethanolIsobutyric Anhydride4CHCl₃03348355
1-IndanolIsobutyric Anhydride4CHCl₃04831192
Data sourced from Organic Letters, 2006, 8(7), 1351-1354.
Dynamic Kinetic Resolution of Azlactones

BTM is also a highly effective catalyst for the dynamic kinetic resolution (DKR) of azlactones, providing an efficient route to valuable α-amino acid derivatives. In this process, the unreacted enantiomer of the azlactone starting material is racemized in situ, allowing for a theoretical yield of up to 100% of a single enantiomer of the product. The use of bulky nucleophiles, such as di(1-naphthyl)methanol, has been shown to be crucial for achieving high enantioselectivity.

Azlactone Substrate (R¹)Alcohol NucleophileCatalyst Loading (mol %)SolventYield (%)Enantiomeric Excess (ee%)
Phenyldi(1-naphthyl)methanol10Toluene8785
4-Methoxyphenyldi(1-naphthyl)methanol10Toluene9196
4-Chlorophenyldi(1-naphthyl)methanol10Toluene8991
4-Nitrophenyldi(1-naphthyl)methanol10Toluene9595
2-Naphthyldi(1-naphthyl)methanol10Toluene8891
Isobutyldi(1-naphthyl)methanol10Toluene8586
Data sourced from Organic Letters, 2010, 12(4), 892-895.
Domino Michael Addition/Cyclization Reactions

Immobilized analogues of BTM have been developed to facilitate catalyst recovery and reuse, enabling applications in both batch and continuous flow processes. A polystyrene-supported BTM catalyst has been successfully used in the domino Michael addition/cyclization of arylacetic acids with tosylimines to produce dihydropyridinones with excellent yields and enantioselectivities.

Arylacetic AcidTosylimineYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee%)
Phenylacetic acidN-Tosylbenzaldimine95>99:199
4-Methoxyphenylacetic acidN-Tosylbenzaldimine93>99:199
4-Chlorophenylacetic acidN-Tosylbenzaldimine96>99:198
Phenylacetic acidN-Tosyl(4-chlorobenzaldimine)94>99:199
Phenylacetic acidN-Tosyl(2-thiophenecarboxaldimine)89>99:195
Data sourced from ACS Catalysis, 2016, 6(1), 241-249.

Experimental Protocols

Detailed methodologies are critical for replicating and building upon published results. The following are generalized protocols based on established literature.

Protocol 1: General Procedure for Kinetic Resolution of Secondary Benzylic Alcohols

This protocol is adapted from the work of Birman and colleagues.

  • Preparation: To a flame-dried vial under an inert atmosphere (e.g., nitrogen or argon), add the racemic secondary alcohol (1.0 equiv), anhydrous chloroform (to achieve a 0.25 M concentration of the alcohol), and powdered anhydrous sodium sulfate.

  • Reagent Addition: Add this compound (0.04 equiv, 4 mol %). Cool the mixture to 0 °C in an ice bath.

  • Initiation: Add diisopropylethylamine (i-Pr₂NEt, 0.75 equiv) followed by the slow addition of isobutyric anhydride (0.75 equiv).

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by a suitable method (e.g., thin-layer chromatography or gas chromatography) to determine conversion.

  • Workup: Upon reaching the desired conversion (typically ~50%), quench the reaction by adding methanol. Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue using flash column chromatography on silica gel to separate the unreacted alcohol from the acylated product.

  • Analysis: Determine the enantiomeric excess of the recovered alcohol and the ester product using chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: General Procedure for Dynamic Kinetic Resolution of Azlactones

This protocol is based on the method for synthesizing α-amino acid derivatives.

  • Preparation: In a vial, combine the azlactone (1.0 equiv), di(1-naphthyl)methanol (1.2 equiv), and this compound (0.10 equiv, 10 mol %).

  • Solvent Addition: Add anhydrous toluene to achieve a suitable concentration (e.g., 0.1 M with respect to the azlactone).

  • Reaction: Stir the mixture at room temperature. For less reactive substrates, heating may be required.

  • Reaction Monitoring: Monitor the reaction for the consumption of the azlactone starting material using TLC or LC-MS.

  • Workup: Once the reaction is complete, concentrate the mixture in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired di(1-naphthyl)methyl ester. A single recrystallization from a solvent like ethyl acetate can often be used to achieve very high enantiopurity (>99.5% ee).

  • Analysis: Determine the yield of the isolated product and its enantiomeric excess by chiral HPLC analysis.

Synthesis of this compound

The accessibility of BTM is a key advantage. Scalable and chromatography-free synthetic routes have been developed, making both enantiomers readily available from commercial starting materials. The synthesis typically involves two main steps starting from enantiopure phenylglycinol and 2-chlorobenzothiazole.

BTM_Synthesis cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization start1 (R)-Phenylglycinol intermediate Intermediate Thio-urea (R)-3 start1->intermediate start2 2-Chlorobenzothiazole start2->intermediate product This compound (BTM) intermediate->product reagent1 EtNi-Pr₂ 1,2-Dichlorobenzene Reflux reagent2 1. MsCl, Et₃N, CH₂Cl₂ 2. i-PrOH, Reflux caption Scalable, two-step synthesis of this compound.

Caption: Scalable, two-step synthesis of this compound.

Recent Developments and Structural Variants

Research into BTM and related isothiourea catalysts is ongoing, leading to new structures with expanded capabilities.

  • Homobenzotetramisole (HBTM): A homologated version of BTM, HBTM, was developed to effectively resolve different classes of substrates, such as aryl-cycloalkanols, where BTM itself was less effective.

  • Axially Chiral Benzotetramisoles (AxBTM): Recently, a new class of BTM catalysts incorporating both central and axial chirality has been designed. This dual chirality creates a more complex and defined three-dimensional catalytic pocket, leading to enhanced stereocontrol in challenging cycloaddition reactions.

  • Immobilized Catalysts: As previously mentioned, the development of polymer-supported BTM analogues allows for easy catalyst recovery and recycling, enhancing the sustainability and economic viability of the process, particularly for industrial-scale applications.

Conclusion

This compound has established itself as a premier chiral organocatalyst, prized for its high enantioselectivity, broad substrate scope, and operational simplicity. Its foundation in an inexpensive, commercially available drug adds to its practical appeal. From the kinetic resolution of alcohols to complex domino reactions, BTM provides chemists with a reliable tool for accessing enantioenriched molecules. Ongoing innovations, including the design of axially chiral variants and immobilized systems, continue to expand its utility and underscore its importance in modern asymmetric synthesis, with significant implications for drug discovery and development.

structure and stereochemistry of (+)-Benzotetramisole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structure and Stereochemistry of (+)-Benzotetramisole

Introduction

This compound (BTM) is a powerful chiral isothiourea organocatalyst that has garnered significant attention in the field of asymmetric synthesis.[1][2] As the benzannulated derivative of the anthelmintic drug tetramisole, (+)-BTM has demonstrated remarkable efficacy and enantioselectivity in a variety of chemical transformations, most notably in the kinetic resolution of secondary alcohols and dynamic kinetic resolution of azlactones.[3][4][5][6] Its rigid, C2-symmetric-like framework and unique electronic properties make it an indispensable tool for researchers and drug development professionals. This guide provides a comprehensive overview of the structure, stereochemistry, synthesis, and catalytic mechanism of this compound.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a fused benzothiazole and imidazole ring system with a phenyl substituent at the chiral center.

IUPAC Name: (2R)-2-Phenyl-2,3-dihydroimidazo[2,1-b][1][7]benzothiazole[7] Molecular Formula: C₁₅H₁₂N₂S[7] CAS Number: 885051-07-0[7]

A 2D representation of the chemical structure is provided below:

Caption: 2D Chemical Structure of this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Weight252.3 g/mol [7]
AppearanceWhite to orange to green powder/crystal[8]
Melting Point91.0 to 95.0 °C[3]
Specific Rotation [α]+245° (c=1, MeOH)[3]
Purity>97.0% (GC)[8]
Enantiomeric Excessmin. 98.0% ee

Stereochemistry

The stereochemistry of this compound is central to its function as an asymmetric catalyst. The molecule possesses a single stereocenter at the C2 position of the imidazo[2,1-b]benzothiazole core, which bears the phenyl group. The "(+)" designation refers to its dextrorotatory nature, and its absolute configuration is (R).[7] This specific three-dimensional arrangement is crucial for establishing the chiral environment necessary to differentiate between enantiomeric transition states during a catalytic reaction, thereby leading to high enantioselectivity.

Synthesis and Structural Elucidation

A scalable and chromatography-free synthesis of this compound has been developed, making it readily accessible for research and industrial applications.[1][2]

Experimental Protocol: Scalable Synthesis of (R)-(+)-Benzotetramisole

This two-step procedure starts from commercially available (R)-2-phenylglycinol and 2-chlorobenzothiazole.

Step 1: Synthesis of (R)-2-((benzo[d]thiazol-2-yl)amino)-2-phenylethan-1-ol

  • To a reaction vessel is added 2-chlorobenzothiazole (1.0 equiv), (R)-2-phenylglycinol (1.05 equiv), and diisopropylethylamine (2.5 equiv) in 1,2-dichlorobenzene (2.0 M).

  • The mixture is heated to 195 °C for 24 hours.

  • After cooling, the resulting solid is collected by filtration and washed with an organic solvent.

  • The crude product is purified by recrystallization from hot toluene using a Dean-Stark apparatus to yield analytically pure (R)-2-((benzo[d]thiazol-2-yl)amino)-2-phenylethan-1-ol as a white crystalline solid (typically 74-79% yield).[1]

Step 2: Cyclization to (R)-(+)-Benzotetramisole

  • A suspension of the product from Step 1 and triethylamine (4.0 equiv) in anhydrous dichloromethane (0.1 M) is cooled in an ice/water bath.

  • Methanesulfonyl chloride (1.3 equiv) is added, and the solution is stirred.

  • Isopropanol is added, and the mixture is heated to reflux overnight.

  • The reaction mixture is then subjected to an acid/base workup, including a wash with 1 N NaOH.

  • The organic solution is treated with charcoal to decolorize it.

  • Trituration of the crude product with hot diethyl ether provides analytically pure (R)-(+)-Benzotetramisole (typically 73-84% yield).[2]

Structural Elucidation

The definitive structure and absolute stereochemistry of this compound and its derivatives are typically confirmed by X-ray crystallography.[9][10][11] This technique provides precise information about bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.[10][12]

XRay_Crystallography_Workflow cluster_workflow General Workflow for X-ray Crystallography Crystal Single Crystal Growth Mounting Crystal Mounting Crystal->Mounting XRay_Source X-ray Diffraction Data Collection Mounting->XRay_Source Data_Processing Data Processing and Reduction XRay_Source->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Structure Validation and Analysis Refinement->Validation

Caption: A generalized workflow for X-ray crystallography.

Nuclear Magnetic Resonance (NMR) spectroscopy is also a critical tool for characterizing the structure of this compound and its intermediates in solution.[1][2][9] ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity of the molecule.

Role in Asymmetric Catalysis

This compound functions as a nucleophilic catalyst, primarily in acyl transfer reactions.[3] Its catalytic cycle involves the activation of an acyl source (e.g., an anhydride) to form a highly reactive chiral acyl ammonium ion intermediate. This intermediate then delivers the acyl group to a nucleophile in a stereoselective manner.

The enantioselectivity arises from the chiral pocket created by the catalyst, which effectively shields one face of the electrophilic acyl group, favoring attack from the less sterically hindered direction.

Catalytic_Cycle cluster_cycle Catalytic Cycle of this compound in Acyl Transfer Catalyst (+)-BTM Intermediate Chiral Acyl Ammonium Intermediate Catalyst->Intermediate + Acyl Source Acyl_Source Acyl Source (e.g., Anhydride) Acyl_Source->Intermediate Product Acylated Product Intermediate->Product + Nucleophile Byproduct Byproduct Intermediate->Byproduct Nucleophile Nucleophile (e.g., Racemic Alcohol) Nucleophile->Product Product->Catalyst - Catalyst

Caption: Catalytic cycle of this compound.

This catalytic prowess has been successfully applied to a range of transformations, including:

  • Kinetic Resolution of Secondary Alcohols: Achieves outstanding enantioselectivity, with selectivity factors (s) often exceeding 100.[4]

  • Dynamic Kinetic Resolution of Azlactones: Produces α-amino acid esters with high enantiomeric excess.[3][6][13]

  • Domino Michael Addition/Cyclization Reactions: Catalyzes the formation of complex heterocyclic structures with excellent stereocontrol.[9]

Conclusion

This compound is a cornerstone of modern organocatalysis, offering a powerful and versatile platform for asymmetric synthesis. Its well-defined structure, characterized by a rigid tricyclic core and a single, influential stereocenter, is the key to its remarkable ability to control the stereochemical outcome of a wide array of chemical reactions. The development of scalable synthetic routes has further cemented its importance, making this exceptional catalyst readily available to the scientific community for the continued development of novel and efficient synthetic methodologies.

References

An In-depth Technical Guide to (+)-Benzotetramisole and its Relationship to Tetramisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (+)-Benzotetramisole and its structural relationship to the well-known anthelmintic drug, tetramisole. While structurally related, these compounds exhibit distinct chemical and biological activities. Tetramisole functions primarily as a biological agent, targeting nicotinic acetylcholine receptors and alkaline phosphatases. In contrast, this compound has emerged as a powerful chiral organocatalyst in asymmetric synthesis. This document details their synthesis, mechanisms of action, and key applications, supported by experimental protocols, quantitative data, and pathway visualizations to facilitate a deeper understanding for research and development professionals.

Introduction: A Tale of Two Chiral Scaffolds

Tetramisole, a synthetic imidazothiazole derivative, was first introduced in 1966 as a potent, broad-spectrum anthelmintic agent.[1] It is a racemic mixture, containing equal parts of the levorotatory enantiomer, levamisole, and the dextrorotatory enantiomer, dexamisole. Subsequent research revealed that the anthelmintic activity resides almost exclusively in levamisole.[1]

This compound is a chiral isothiourea and a benzannulated derivative of the tetramisole core structure.[2] This structural modification dramatically alters its primary application, shifting from a biological therapeutic to a highly efficient chiral organocatalyst.[3] This guide will explore the distinct yet related worlds of these two molecules.

Chemical Structures and Properties

The core structure of tetramisole is a 6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole. This compound, or (+)-BTM, is the (R)-enantiomer of 2-phenyl-2,3-dihydroimidazo[2,1-b]benzothiazole.[4] The key structural difference is the fusion of a benzene ring to the thiazolidine ring of the tetramisole scaffold.

PropertyTetramisoleThis compound
Molecular Formula C₁₁H₁₂N₂SC₁₅H₁₂N₂S
Molar Mass 204.29 g/mol [5]252.34 g/mol [6]
Appearance White crystalline powder (as HCl salt)[7]White to orange to green powder/crystal[8]
Stereochemistry Racemic (mixture of levamisole and dexamisole)[9]Dextrorotatory enantiomer ((+)- or (R)-)[4]
Primary Application Anthelmintic, Immunomodulator[1][7]Chiral Organocatalyst[3]

Tetramisole: Biological Activity and Mechanisms of Action

Tetramisole exerts its biological effects through multiple mechanisms, primarily targeting the nervous and metabolic systems of parasites, and also exhibiting immunomodulatory effects in hosts.

Agonism of Nicotinic Acetylcholine Receptors (nAChRs)

The primary anthelmintic action of levamisole, the active enantiomer of tetramisole, is attributed to its function as a specific agonist of nicotinic acetylcholine receptors (nAChRs) in nematode muscle cells.[1][3]

  • Mechanism: Levamisole binds to and activates nAChRs on the muscle cell membrane of susceptible nematodes.

  • Effect: This leads to a persistent depolarization of the muscle cell membrane, causing spastic paralysis of the worm.[7][10] The paralyzed parasite is then expelled from the host's body.[3]

Tetramisole_nAChR_Pathway cluster_membrane Nematode Muscle Cell Membrane nAChR Nicotinic Acetylcholine Receptor (nAChR) Depolarization Persistent Membrane Depolarization nAChR->Depolarization Causes Levamisole Levamisole (Active enantiomer of Tetramisole) Levamisole->nAChR Binds and Activates Paralysis Spastic Paralysis of Nematode Depolarization->Paralysis Leads to

Caption: Levamisole's mechanism of action on nematode nAChRs.

Inhibition of Alkaline Phosphatase (ALP)

Tetramisole is a well-known inhibitor of most alkaline phosphatase (ALP) isoenzymes, with the notable exceptions of the intestinal and placental forms.[11][12] This inhibition is stereospecific, with l-tetramisole (levamisole) being the active inhibitor.[11]

EnzymeInhibitorIC₅₀Notes
Tissue Non-specific Alkaline Phosphatase (TNAP)l-tetramisole (Levamisole)Not specified, but potentd-tetramisole is inactive[11]
TNAPl-p-bromotetramisoleComplete inhibition at 0.1 mMA more potent analogue[13]

This inhibitory property makes tetramisole a useful tool in biochemical assays to distinguish between different ALP isoenzymes.

Other Reported Biological Activities
  • Immunomodulation: Tetramisole has been shown to restore depressed immune function by stimulating antibody formation and enhancing T-cell responses.[7]

  • IK1 Channel Agonism: Recent studies have identified tetramisole as a novel agonist of the inward-rectifier potassium (IK1) channel, suggesting potential cardioprotective effects.[14][15]

This compound: A Chiral Organocatalyst

The benzannulation of the tetramisole scaffold in this compound dramatically shifts its functionality, making it a highly effective chiral isothiourea organocatalyst. It is particularly renowned for its application in the kinetic resolution of secondary alcohols.[3][16]

Mechanism of Asymmetric Acyl Transfer

This compound catalyzes the enantioselective acylation of racemic secondary alcohols, allowing for the separation of enantiomers.

BTM_Catalysis_Workflow BTM This compound (Catalyst) AcylBTM Acylated BTM Intermediate (Chiral) BTM->AcylBTM Reacts with AcylSource Acyl Source (e.g., Acetic Anhydride) AcylSource->AcylBTM Ester Enantioenriched Ester (e.g., S-ester) AcylBTM->Ester Selectively acylates one enantiomer RacemicAlcohol Racemic Secondary Alcohol (R/S) RacemicAlcohol->Ester Alcohol Unreacted Enantioenriched Alcohol (e.g., R-alcohol) RacemicAlcohol->Alcohol Remains

Caption: General workflow for kinetic resolution using (+)-BTM.

The catalyst reacts with an acylating agent to form a chiral acyl-BTM intermediate. This intermediate then selectively transfers the acyl group to one enantiomer of the racemic alcohol at a much faster rate than the other, resulting in an enantioenriched ester and the unreacted, enantioenriched alcohol.

Applications in Asymmetric Synthesis

This compound has been successfully employed in a variety of asymmetric transformations, including:

  • Kinetic Resolution of Secondary Alcohols: Achieves high selectivity factors for a broad range of benzylic, allylic, and propargylic alcohols.[16][17][18]

  • Dynamic Kinetic Resolution of Azlactones: Provides access to enantioenriched α-amino acid derivatives.[19][20]

  • Kinetic Resolution of 2H-azirines and β-lactams: Demonstrating its versatility in resolving strained ring systems.[21][22]

Substrate ClassCatalystSelectivity Factor (s)
Secondary Benzylic AlcoholsThis compoundUp to 350[23]
Secondary Propargylic AlcoholsThis compoundUp to 32[17]
AzlactonesThis compoundUp to 96% ee[19]

Experimental Protocols

Synthesis of Tetramisole Hydrochloride (Racemic)

This protocol is adapted from patented synthesis methods.[5][24]

Step 1: Preparation of the Addition Product

  • In a reaction flask, heat a mixture of styrene oxide and ethanolamine (molar ratio of approximately 1:5).

  • Stir the reaction at 60°C for 3 hours.

  • Filter the resulting mixture to obtain the addition product, N-(2-hydroxyethyl)-2-amino-1-phenylethanol.

Step 2: Chlorination

  • To the addition product, add an organic solvent (e.g., xylene) and a Lewis acid (e.g., zinc chloride).

  • While stirring, add thionyl chloride at 30°C.

  • Increase the temperature to 50°C and continue the reaction for 3 hours.

  • Filter the mixture to obtain the chlorinated product.

Step 3: Cyclization

  • Add deionized water to the chlorinated product, followed by the dropwise addition of NaOH solution.

  • Subsequently, add concentrated HCl and thiourea dropwise.

  • Heat the mixture to reflux, then cool to precipitate the cyclization product.

Step 4: Formation of Tetramisole

  • Mix the cyclization product with concentrated HCl and a Lewis acid.

  • Adjust the system pH with NaOH solution and heat the reaction to obtain the tetramisole free base.

Step 5: Formation of Tetramisole Hydrochloride

  • Dissolve the tetramisole product in deionized water.

  • Add concentrated HCl dropwise and heat the reaction to obtain tetramisole hydrochloride.

Scalable, Chromatography-Free Synthesis of this compound

This protocol is based on a scalable synthesis method.[25][26]

Step 1: Synthesis of (R)-2-((2-hydroxy-1-phenylethyl)amino)benzo[d]thiazole

  • To a flask, add 2-chlorobenzothiazole, (R)-phenylglycinol (1.05 equiv), and ethyldiisopropylamine (2.5 equiv) in 1,2-dichlorobenzene (2.0 M).

  • Heat the mixture to 195°C for 24 hours.

  • After cooling, the product can be isolated, often through crystallization, yielding the intermediate alcohol.

Step 2: Cyclization to this compound

  • Suspend the intermediate alcohol and triethylamine (4.0 equiv) in anhydrous dichloromethane (0.1 M) and cool in an ice/water bath.

  • Add methanesulfonyl chloride (1.3 equiv) dropwise.

  • Allow the reaction to warm to room temperature.

  • Add isopropanol and heat to reflux overnight.

  • Workup involves an acid/base extraction to isolate the basic this compound product.

General Protocol for Kinetic Resolution of a Secondary Alcohol using this compound

This is a general procedure for a typical kinetic resolution experiment.[18][23]

  • To a solution of the racemic secondary alcohol (1.0 equiv) in a suitable solvent (e.g., chloroform) at 0°C, add this compound (typically 1-4 mol %).

  • Add an amine base such as diisopropylethylamine (0.75 equiv).

  • Add the acylating agent (e.g., isobutyric anhydride, 0.75 equiv).

  • Monitor the reaction by TLC or GC until approximately 50% conversion is reached.

  • Quench the reaction and separate the acylated product (ester) from the unreacted alcohol using column chromatography.

  • Determine the enantiomeric excess of the product and the unreacted alcohol by chiral HPLC or GC.

Conclusion

This compound and tetramisole, while originating from a similar chiral scaffold, represent a fascinating case of how structural modifications can lead to vastly different functionalities. Tetramisole remains a clinically relevant anthelmintic and a valuable tool in biochemistry due to its specific biological interactions. In contrast, the addition of a benzo group transforms the molecule into this compound, a highly effective and versatile organocatalyst that has significantly impacted the field of asymmetric synthesis. For researchers in drug development and synthetic chemistry, understanding the distinct properties and applications of these related molecules can open new avenues for therapeutic intervention and the efficient synthesis of complex chiral molecules.

References

Early Applications of (+)-Benzotetramisole in Asymmetric Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-Benzotetramisole (BTM), a chiral isothiourea, has emerged as a powerful organocatalyst in asymmetric synthesis. Its rigid benzannulated structure and strong nucleophilicity enable it to facilitate a variety of enantioselective transformations with high efficiency and stereocontrol. This technical guide provides an in-depth overview of the seminal early applications of (+)-BTM, focusing on its use in the kinetic resolution of secondary benzylic alcohols, the enantioselective alcoholysis of N-acyl-β-lactams, and the dynamic kinetic resolution of azlactones. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this versatile catalyst in their synthetic endeavors.

Synthesis of this compound

A scalable and chromatography-free synthesis of this compound has been developed, making this catalyst readily accessible. The procedure involves a two-step sequence starting from commercially available materials.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of (R)-2-(benzothiazol-2-ylamino)-2-phenylethanol

A mixture of 2-chlorobenzothiazole (1.0 equiv), (R)-2-phenylglycinol (1.05 equiv), and diisopropylethylamine (2.5 equiv) in 1,2-dichlorobenzene (2.0 M) is heated at 195 °C for 24 hours in a sealed tube. After cooling to room temperature, the reaction mixture is diluted with dichloromethane and washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica gel to afford (R)-2-(benzothiazol-2-ylamino)-2-phenylethanol.

Step 2: Cyclization to (R)-(+)-Benzotetramisole

To a solution of (R)-2-(benzothiazol-2-ylamino)-2-phenylethanol (1.0 equiv) and triethylamine (4.0 equiv) in anhydrous dichloromethane (0.1 M) at 0 °C is added methanesulfonyl chloride (1.3 equiv) dropwise. The reaction mixture is allowed to warm to room temperature and stirred overnight. Isopropanol is then added, and the mixture is heated to reflux for 16 hours. After cooling, the reaction is quenched with saturated aqueous NaHCO₃ and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by recrystallization to yield (R)-(+)-Benzotetramisole.

Kinetic Resolution of Secondary Benzylic Alcohols

One of the earliest and most significant applications of (+)-BTM is in the kinetic resolution of secondary benzylic alcohols through enantioselective acylation.[1] This method provides access to enantioenriched alcohols and their corresponding esters with high selectivity factors.

Data Presentation
EntrySubstrate (Alcohol)Acylating AgentCatalyst Loading (mol%)s-factor
11-PhenylethanolIsobutyric anhydride1>200
21-(o-Tolyl)ethanolIsobutyric anhydride1125
31-(1-Naphthyl)ethanolIsobutyric anhydride1350
41-IndanolIsobutyric anhydride1100
Experimental Protocol: General Procedure for Kinetic Resolution of Secondary Benzylic Alcohols

To a solution of the racemic secondary benzylic alcohol (1.0 mmol) and this compound (0.01 mmol, 1 mol%) in anhydrous CH₂Cl₂ (2 mL) at 0 °C is added isobutyric anhydride (0.6 mmol, 1.2 equiv relative to one enantiomer). The reaction mixture is stirred at 0 °C and monitored by TLC or GC. Upon reaching approximately 50% conversion, the reaction is quenched by the addition of saturated aqueous NaHCO₃. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The resulting mixture of the unreacted alcohol and the ester is separated by flash column chromatography. The enantiomeric excess of the alcohol and ester is determined by chiral HPLC or GC analysis.

Catalytic Cycle for Kinetic Resolution of Alcohols

The proposed catalytic cycle for the BTM-catalyzed kinetic resolution of alcohols involves the initial reaction of BTM with the acylating agent to form a highly reactive N-acylisothiouronium ion. This intermediate then selectively acylates one enantiomer of the racemic alcohol at a much faster rate than the other, leading to the kinetic resolution.

Kinetic Resolution of Alcohols BTM (+)-BTM AcylBTM N-Acylisothiouronium Ion BTM->AcylBTM + (RCO)₂O AcylX Acylating Agent (RCO)₂O R_Ester (R)-Ester AcylBTM->R_Ester + (R)-Alcohol (fast) S_Ester (S)-Ester AcylBTM->S_Ester + (S)-Alcohol (slow) HX RCOOH R_Alc (R)-Alcohol S_Alc (S)-Alcohol R_Ester->BTM - (R)-Ester S_Ester->BTM - (S)-Ester

Caption: Proposed catalytic cycle for the kinetic resolution of secondary alcohols.

Enantioselective Alcoholysis of N-Acyl-β-Lactams

(+)-BTM has been successfully employed in the first non-enzymatic kinetic resolution of N-acyl-β-lactams via enantioselective alcoholysis. This methodology provides a valuable route to chiral β-amino acid derivatives.

Data Presentation
EntryN-Acyl-β-LactamAlcoholCatalyst Loading (mol%)s-factor
1N-Benzoyl-4-phenyl-β-lactamBenzyl alcohol551
2N-p-Toluoyl-4-phenyl-β-lactamBenzyl alcohol560
3N-Benzoyl-4-(p-chlorophenyl)-β-lactamBenzyl alcohol545
Experimental Protocol: General Procedure for Kinetic Resolution of N-Acyl-β-Lactams

To a solution of the racemic N-acyl-β-lactam (0.2 mmol) and this compound (0.01 mmol, 5 mol%) in anhydrous toluene (2 mL) is added the alcohol (0.1 mmol, 0.5 equiv). The reaction mixture is stirred at room temperature until approximately 50% conversion is observed by HPLC analysis. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography to separate the unreacted β-lactam and the corresponding β-amino acid ester. The enantiomeric excess of each is determined by chiral HPLC analysis.

Dynamic Kinetic Resolution of Azlactones

(+)-BTM catalyzes the dynamic kinetic resolution (DKR) of azlactones, providing access to enantioenriched α-amino acid derivatives. The reaction proceeds via an enantioselective alcoholysis, where the unreacted enantiomer of the azlactone undergoes rapid racemization, allowing for a theoretical yield of 100% of a single enantiomer of the product.

Data Presentation
EntryAzlactone (R group)AlcoholCatalyst Loading (mol%)ee (%)
1PhenylBenzhydrol1092
24-MethoxyphenylBenzhydrol1095
34-ChlorophenylBenzhydrol1094
Experimental Protocol: General Procedure for Dynamic Kinetic Resolution of Azlactones

A mixture of the azlactone (0.2 mmol), the alcohol (0.24 mmol, 1.2 equiv), and this compound (0.02 mmol, 10 mol%) in anhydrous toluene (2 mL) is stirred at room temperature for the specified time. The reaction is then concentrated, and the residue is purified by flash column chromatography on silica gel to afford the desired α-amino acid ester. The enantiomeric excess is determined by chiral HPLC analysis.

Proposed Mechanism and Transition State for DKR of Azlactones

The catalytic cycle for the DKR of azlactones is initiated by the acylation of BTM by the azlactone to form the key N-acylisothiouronium intermediate. This intermediate then undergoes nucleophilic attack by the alcohol in an enantiodetermining step. The unreacted azlactone enantiomer rapidly racemizes under the reaction conditions.

DKR of Azlactones cluster_0 Racemization cluster_1 Catalytic Cycle R_Azlactone (R)-Azlactone S_Azlactone (S)-Azlactone R_Azlactone->S_Azlactone fast AcylBTM N-Acylisothiouronium Ion S_Azlactone->AcylBTM + BTM BTM (+)-BTM Product Enantioenriched Ester AcylBTM->Product + Alcohol (Enantiodetermining Step) Alcohol Alcohol Product->BTM - Ester

Caption: Simplified workflow for the dynamic kinetic resolution of azlactones.

The enantiodiscrimination is believed to occur in the transition state of the alcohol addition to the N-acylisothiouronium ion. The chiral pocket created by the BTM catalyst favors the approach of the nucleophile from one face of the acyl group.

Transition State TS Transition State Favored Favored Approach TS->Favored Lower Energy Disfavored Disfavored Approach TS->Disfavored Higher Energy AcylBTM N-Acylisothiouronium Ion AcylBTM->TS Alcohol Alcohol Alcohol->TS

Caption: Conceptual diagram of the enantiodiscriminating transition state.

The early applications of this compound in asymmetric synthesis have established it as a highly effective and versatile organocatalyst. Its ability to promote kinetic and dynamic kinetic resolutions of important classes of molecules with high enantioselectivity has had a significant impact on the field of organic synthesis. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the broader adoption and further development of BTM-catalyzed transformations in academic and industrial research.

References

(+)-Benzotetramisole as a Potential Alkaline Phosphatase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

**Executive Summary

This technical guide explores the potential of (+)-Benzotetramisole as an inhibitor of alkaline phosphatase (AP). While direct studies on the inhibitory activity of this compound against alkaline phosphatase are not extensively documented in current literature, a strong rationale for its investigation is built upon the well-established inhibitory profile of its parent compound, tetramisole, and its analogs. This document provides a comprehensive overview of the structure-activity relationships of related compounds, quantitative data on their inhibitory potency, detailed experimental protocols for assessing alkaline phosphatase inhibition, and visualizations of potential mechanisms and workflows.

Introduction to Alkaline Phosphatase and its Inhibition

Alkaline phosphatases are a group of enzymes that catalyze the hydrolysis of phosphate monoesters at alkaline pH, playing a crucial role in various physiological processes, including bone mineralization, signal transduction, and lipid metabolism.[1] Consequently, the inhibition of alkaline phosphatase has emerged as a significant area of research for the development of therapeutic agents for a range of diseases.[2]

Tetramisole, particularly the L-isomer (levamisole), is a well-known stereospecific inhibitor of most alkaline phosphatase isoenzymes.[3] This has led to the exploration of its analogs to develop more potent and selective inhibitors.[4][5] this compound, a benzannulated derivative of tetramisole, shares the core imidazo[2,1-b]thiazole structure essential for the inhibitory activity of tetramisole, making it a compelling candidate for investigation as an alkaline phosphatase inhibitor.[4][6]

Structure-Activity Relationship of Tetramisole Analogs

The inhibitory potency of tetramisole and its derivatives against alkaline phosphatase is intrinsically linked to their chemical structure. Key findings from structure-activity relationship (SAR) studies include:

  • Core Structure: The presence of both the thiazolidine and dihydroimidazole rings, which form the imidazo[2,1-b]thiazole core, is essential for enzyme inhibitory activity.[4]

  • Phenyl Group Modification: Substitutions on the phenyl ring of tetramisole can significantly influence inhibitory activity. For instance, the introduction of a bromine atom at the para position, as seen in L-p-bromotetramisole, results in a more potent inhibitor than levamisole.[7][8]

  • Thiazole Ring System: The thiazole ring system is considered crucial for the maximum inhibitory potency in this class of compounds.[5]

This compound's structure, featuring a benzene ring fused to the thiazolidine ring, represents a significant modification that could potentially enhance its binding affinity to alkaline phosphatase.

Quantitative Data on Tetramisole Analogs as Alkaline Phosphatase Inhibitors

While specific quantitative data for this compound is not available, the following table summarizes the inhibitory concentrations of tetramisole and its key analogs against alkaline phosphatase, providing a benchmark for potential future studies.

CompoundIC50 / Inhibition ConcentrationEnzyme SourceReference
L-Tetramisole (Levamisole)0.045 mM (for 50% inhibition)Sarcoma 180/TG[5]
L-p-Bromotetramisole0.1 mM (for complete inhibition)Rat Tissues (non-intestinal)[7]
2,3,5,6-tetrahydro-6-phenylimidazo[2,1-b]oxazole0.21 mM (for 50% inhibition)Sarcoma 180/TG[5]
D-Tetramisole> 10 mM (less than 10% inhibition)Rat Tibial Homogenates[3]

Experimental Protocols

The following is a detailed methodology for a standard in vitro alkaline phosphatase inhibition assay, which can be adapted for the evaluation of this compound.

Materials and Reagents
  • Alkaline Phosphatase (e.g., from calf intestine, CIAP)

  • p-Nitrophenyl Phosphate (pNPP) as substrate

  • Tris-HCl buffer (pH 9.5)

  • This compound (or other test inhibitors)

  • 96-well microplate

  • Microplate reader

Assay Procedure
  • Preparation of Solutions:

    • Prepare a stock solution of alkaline phosphatase in Tris-HCl buffer.

    • Prepare a stock solution of the substrate, pNPP, in Tris-HCl buffer.

    • Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then dilute further in Tris-HCl buffer.

  • Enzyme Inhibition Assay:

    • In a 96-well plate, add a defined volume of the Tris-HCl buffer.

    • Add a specific volume of the various concentrations of the this compound solution to the respective wells.

    • Add the alkaline phosphatase solution to each well to initiate a pre-incubation period (e.g., 15 minutes at 37°C).

    • Initiate the enzymatic reaction by adding the pNPP substrate solution to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.

    • A control reaction without the inhibitor and a blank reaction without the enzyme should be included.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [ (Absorbance of control - Absorbance of test) / Absorbance of control ] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Visualizations

Proposed Mechanism of Alkaline Phosphatase Inhibition

The following diagram illustrates a hypothetical mechanism of uncompetitive inhibition of alkaline phosphatase by a tetramisole analog, a likely mode of action for this compound.

G Proposed Uncompetitive Inhibition of Alkaline Phosphatase E Alkaline Phosphatase (E) ES Enzyme-Substrate Complex (ES) E->ES + S S Substrate (pNPP) ES->E - S ESI Enzyme-Substrate-Inhibitor Complex (ESI) (Inactive) ES->ESI + I P Product (pNP) ES->P k_cat I This compound (I) ESI->ES - I G Workflow for Alkaline Phosphatase Inhibition Assay prep Prepare Reagents: - Enzyme (AP) - Substrate (pNPP) - Inhibitor (this compound) - Buffer plate Plate Setup: Add Buffer, Inhibitor, and Enzyme to 96-well plate prep->plate preincubate Pre-incubation (e.g., 15 min at 37°C) plate->preincubate reaction Initiate Reaction: Add Substrate (pNPP) preincubate->reaction incubate Incubation (e.g., 30 min at 37°C) reaction->incubate measure Measure Absorbance (405 nm) incubate->measure analyze Data Analysis: Calculate % Inhibition and IC50 measure->analyze

References

Methodological & Application

Application Notes and Protocols for (+)-Benzotetramisole Catalyzed Kinetic Resolution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kinetic resolution is a powerful strategy for the separation of enantiomers from a racemic mixture. The use of chiral organocatalysts for this purpose has gained significant traction due to their operational simplicity, stability, and high enantioselectivity. (+)-Benzotetramisole (BTM), a chiral isothiourea, has emerged as a highly effective catalyst for the kinetic resolution of a variety of functional groups through enantioselective acylation.[1][2][3] This document provides detailed application notes and experimental protocols for the use of (+)-BTM in kinetic resolution, tailored for researchers, scientists, and professionals in drug development.

Data Presentation

The efficacy of this compound in kinetic resolution is demonstrated across a range of substrates. The following tables summarize the quantitative data, including selectivity factors (s), enantiomeric excess (ee), and yields for representative substrates.

Table 1: Kinetic Resolution of Secondary Benzylic Alcohols [1][2][3]

SubstrateAcylating AgentCatalyst Loading (mol%)SolventTemp (°C)s-factor
1-PhenylethanolIsobutyric anhydride4CHCl₃0>200
1-(4-Methoxyphenyl)ethanolIsobutyric anhydride4CHCl₃0350
1-(4-Nitrophenyl)ethanolIsobutyric anhydride4CHCl₃0110
1-Phenyl-2-propen-1-olPropionic anhydride4CHCl₃057

Table 2: Kinetic Resolution of Propargylic Alcohols [4][5]

SubstrateAcylating AgentCatalyst Loading (mol%)SolventTemp (°C)s-factor
1-Phenyl-2-propyn-1-olIsobutyric anhydride10Toluene-2032
1-(4-Bromophenyl)-2-propyn-1-olIsobutyric anhydride10Toluene-2025
1-Cyclohexyl-2-propyn-1-olIsobutyric anhydride10Toluene-2015

Table 3: Dynamic Kinetic Resolution of Azlactones [6][7]

SubstrateAlcoholCatalyst Loading (mol%)SolventTemp (°C)Product ee (%)
2-Phenyl-4-methyl-5(4H)-oxazoloneDi(1-naphthyl)methanol10Toluenert96
2-Phenyl-4-benzyl-5(4H)-oxazoloneDi(1-naphthyl)methanol10Toluenert94
2-Phenyl-4-isopropyl-5(4H)-oxazoloneDi(1-naphthyl)methanol10Toluenert92

Experimental Protocols

The following are generalized protocols for the kinetic resolution of secondary alcohols and the dynamic kinetic resolution of azlactones using this compound.

Protocol 1: General Procedure for the Kinetic Resolution of Secondary Alcohols

Materials:

  • Racemic secondary alcohol

  • This compound (BTM)

  • Acylating agent (e.g., isobutyric anhydride, propionic anhydride)

  • Tertiary amine base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous solvent (e.g., chloroform, toluene)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and stirring equipment

  • Chromatography supplies for purification

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the racemic secondary alcohol (1.0 equiv), anhydrous solvent (to achieve a 0.1-0.25 M concentration of the alcohol), and the tertiary amine base (1.0-1.5 equiv).

  • Add this compound (typically 1-10 mol%).

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C) with a cooling bath.

  • Slowly add the acylating agent (0.5-0.6 equiv for kinetic resolution) to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until approximately 50% conversion is reached.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting mixture of the acylated product and the unreacted alcohol by column chromatography on silica gel.

  • Determine the enantiomeric excess of the unreacted alcohol and the acylated product by chiral HPLC or gas chromatography (GC).

Protocol 2: General Procedure for the Dynamic Kinetic Resolution of Azlactones

Materials:

  • Racemic azlactone

  • Alcohol (e.g., di(1-naphthyl)methanol)

  • This compound (BTM)

  • Anhydrous solvent (e.g., toluene)

  • Standard laboratory glassware and stirring equipment

  • Chromatography supplies for purification

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the racemic azlactone (1.0 equiv), the alcohol (1.1-1.5 equiv), and anhydrous solvent.

  • Add this compound (typically 5-10 mol%).

  • Stir the reaction mixture at room temperature or the specified temperature.

  • Monitor the reaction progress by TLC or HPLC until the starting azlactone is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired amino acid ester.

  • Determine the enantiomeric excess of the product by chiral HPLC.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the proposed catalytic cycle for the this compound catalyzed kinetic resolution.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction and Workup cluster_analysis Purification and Analysis start Start add_reagents Add racemic alcohol, solvent, and base to a flame-dried flask start->add_reagents add_catalyst Add this compound add_reagents->add_catalyst cool Cool reaction mixture add_catalyst->cool add_acyl Add acylating agent cool->add_acyl monitor Monitor reaction progress (TLC/HPLC) add_acyl->monitor quench Quench reaction monitor->quench extract Extract with organic solvent quench->extract dry Dry and concentrate extract->dry purify Purify by column chromatography dry->purify analyze Determine ee by chiral HPLC/GC purify->analyze end End analyze->end

Caption: Experimental workflow for a typical kinetic resolution.

catalytic_cycle cluster_reactants Inputs cluster_products Outputs catalyst (+)-BTM acyl_ammonium Acyl-Ammonium Intermediate catalyst->acyl_ammonium + Ac₂O acyl_anhydride Ac₂O acyl_ammonium->catalyst + AcO⁻ ester_product (R)-OAc acyl_ammonium->ester_product + (R)-OH (fast) unreacted_alcohol (S)-OH acyl_ammonium->unreacted_alcohol + (S)-OH (slow) racemic_alcohol Racemic Alcohol (R)-OH / (S)-OH fast_reaction Fast Reacting (R)-OH slow_reaction Slow Reacting (S)-OH

Caption: Proposed catalytic cycle for BTM-catalyzed acylation.

References

Application Notes and Protocols: (+)-Benzotetramisole in Acyl Transfer Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Benzotetramisole (BTM), a benzannulated analogue of the commercially available pharmaceutical tetramisole, has emerged as a highly effective and enantioselective acyl transfer catalyst.[1][2][3] Its application is particularly prominent in the kinetic resolution of a variety of racemic compounds, including secondary benzylic and propargylic alcohols, azlactones, and β-lactams, providing access to enantiopure molecules crucial for drug development and fine chemical synthesis.[4][5][6][7][8] BTM's high selectivity is attributed to its rigid structure and the potential for π-π and cation-π interactions between the catalyst-acyl intermediate and the substrate.[2][9] These application notes provide an overview of BTM's utility in acyl transfer reactions, along with detailed protocols for its use.

Data Presentation

The efficacy of this compound in kinetic resolution is demonstrated by the high selectivity factors (s) and enantiomeric excesses (ee) achieved for various substrates. The following tables summarize the quantitative data from key studies.

Table 1: Kinetic Resolution of Secondary Benzylic Alcohols with this compound [2]

SubstrateAcylating AgentCatalyst Loading (mol%)Temp (°C)Selectivity Factor (s)
1-PhenylethanolIsobutyric anhydride4080
1-(o-Tolyl)ethanolIsobutyric anhydride40209
1-(1-Naphthyl)ethanolIsobutyric anhydride40>350
1-IndanolIsobutyric anhydride40110
1-Phenyl-2-propen-1-olIsobutyric anhydride4026

Conditions: 0.25 M substrate, 0.75 equiv of isobutyric anhydride, 0.75 equiv of i-Pr2NEt, in CHCl3 with Na2SO4.

Table 2: Kinetic Resolution of Propargylic Alcohols with this compound [4]

SubstrateAcylating AgentCatalyst Loading (mol%)Temp (°C)Selectivity Factor (s)
1-Phenyl-2-propyn-1-olIsobutyric anhydride10020
1-(2-Furyl)-2-propyn-1-olIsobutyric anhydride10032
1-Cyclohexyl-2-propyn-1-olIsobutyric anhydride10012

Conditions: 0.25 M substrate, 0.6 equiv of isobutyric anhydride, 0.6 equiv of i-Pr2NEt, in tert-amyl alcohol.

Table 3: Dynamic Kinetic Resolution of Azlactones with this compound [6][8]

Azlactone Substituent (R)AlcoholCatalyst Loading (mol%)Temp (°C)Product ee (%)
PhenylDi(1-naphthyl)methanol102396
2-NaphthylDi(1-naphthyl)methanol102395
2-FurylDi(1-naphthyl)methanol102394

Conditions: 0.1 M azlactone, 1.2 equiv of alcohol, 1.2 equiv of Hunig's base, in MTBE.

Experimental Protocols

The following are generalized protocols for the kinetic resolution of alcohols and dynamic kinetic resolution of azlactones using this compound. Researchers should optimize conditions for their specific substrates.

Protocol 1: General Procedure for Kinetic Resolution of Secondary Alcohols

This protocol is based on the kinetic resolution of secondary benzylic alcohols.[2]

Materials:

  • Racemic secondary alcohol

  • This compound (BTM)

  • Isobutyric anhydride

  • Diisopropylethylamine (i-Pr2NEt or Hunig's base)

  • Anhydrous chloroform (CHCl3)

  • Anhydrous sodium sulfate (Na2SO4)

  • Standard laboratory glassware, dried in an oven

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • To a dry flask under an inert atmosphere (e.g., nitrogen or argon), add the racemic secondary alcohol (1.0 equiv).

  • Add anhydrous chloroform to achieve a substrate concentration of 0.25 M.

  • Add anhydrous sodium sulfate (a small amount to ensure anhydrous conditions).

  • Cool the mixture to 0 °C using an ice bath.

  • Add this compound (0.04 equiv, 4 mol%).

  • Add diisopropylethylamine (0.75 equiv).

  • Add isobutyric anhydride (0.75 equiv) dropwise to the stirred solution.

  • Monitor the reaction progress by a suitable method (e.g., TLC, GC, or HPLC). The reaction is typically stopped at or near 50% conversion to obtain both the unreacted alcohol and the ester product in high enantiomeric excess.

  • Upon reaching the desired conversion, quench the reaction by adding a small amount of methanol.

  • Remove the solvent under reduced pressure.

  • Purify the resulting mixture of the acylated product and the unreacted alcohol by column chromatography on silica gel.

  • Determine the enantiomeric excess of the purified alcohol and ester by chiral HPLC or GC analysis.

Protocol 2: General Procedure for Dynamic Kinetic Resolution of Azlactones

This protocol is adapted from the dynamic kinetic resolution of various azlactones.[6]

Materials:

  • Racemic azlactone

  • Di(1-naphthyl)methanol

  • This compound (BTM)

  • Diisopropylethylamine (i-Pr2NEt or Hunig's base)

  • Methyl tert-butyl ether (MTBE)

  • Standard laboratory glassware, dried in an oven

  • Magnetic stirrer and stir bar

Procedure:

  • To a dry flask under an inert atmosphere, add the azlactone (1.0 equiv).

  • Add methyl tert-butyl ether to achieve a concentration of 0.1 M.

  • Add di(1-naphthyl)methanol (1.2 equiv).

  • Add this compound (0.10 equiv, 10 mol%).

  • Add diisopropylethylamine (1.2 equiv).

  • Stir the reaction mixture at room temperature (23 °C).

  • Monitor the reaction until the starting azlactone is fully consumed (e.g., by TLC or 1H NMR).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired amino acid ester.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Visualizations

The following diagrams illustrate the proposed catalytic cycle of this compound in acyl transfer reactions and a general workflow for a typical kinetic resolution experiment.

G Catalytic Cycle of (+)-BTM in Acyl Transfer BTM (+)-BTM AcylBTM N-Acyl-BTM Intermediate [BTM-COR]+ BTM->AcylBTM + (RCO)2O - RCOO- AcylAnhydride Acyl Anhydride (RCO)2O Ester Enantioenriched Ester (R)-R'OCOR AcylBTM->Ester + (R)-R'OH UnreactedAlcohol Enantioenriched Alcohol (S)-R'OH AcylBTM->UnreactedAlcohol Slow or no reaction with (S)-R'OH Alcohol Racemic Alcohol (R/S)-R'OH Alcohol->AcylBTM Ester->BTM + [Base-H]+ Base Base (e.g., i-Pr2NEt) ProtonatedBase Protonated Base [Base-H]+ Base->ProtonatedBase + H+

Caption: Proposed catalytic cycle for (+)-BTM in kinetic resolution.

G Experimental Workflow for Kinetic Resolution Start Start: Prepare dry glassware and reagents Setup Combine racemic alcohol, solvent, and Na2SO4 under inert atmosphere Start->Setup Cool Cool reaction mixture to 0 °C Setup->Cool AddCatalyst Add (+)-BTM catalyst and base Cool->AddCatalyst AddAnhydride Add acylating agent (e.g., isobutyric anhydride) AddCatalyst->AddAnhydride Monitor Monitor reaction progress (TLC, GC, HPLC) to ~50% conversion AddAnhydride->Monitor Quench Quench reaction (e.g., with methanol) Monitor->Quench Desired conversion reached Purify Purify via column chromatography Quench->Purify Analyze Analyze enantiomeric excess (chiral HPLC/GC) Purify->Analyze

Caption: General workflow for a kinetic resolution experiment.

References

Application Notes and Protocols: (+)-Benzotetramisole in Dynamic Kinetic Resolution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dynamic kinetic resolution (DKR) is a powerful strategy in asymmetric synthesis, enabling the conversion of a racemic mixture into a single enantiomer of a product in theoretically 100% yield. This is achieved by combining a rapid racemization of the starting material with a highly enantioselective kinetic resolution. (+)-Benzotetramisole (BTM), a chiral isothiourea-based organocatalyst, has emerged as a highly effective catalyst for the dynamic kinetic resolution of azlactones, providing an efficient route to enantiomerically enriched α-amino acid derivatives.[1][2][3] This document provides detailed application notes and protocols for the use of (+)-BTM in the DKR of azlactones.

Principle of the Method

The (+)-BTM-catalyzed DKR of azlactones involves the enantioselective alcoholysis of a racemic azlactone. The catalyst, (+)-BTM, selectively activates one enantiomer of the azlactone towards nucleophilic attack by an alcohol. Concurrently, the unreacted azlactone enantiomer undergoes rapid racemization, allowing for the continuous conversion of the racemate into the desired product enantiomer. This process is particularly effective for the synthesis of α-amino acid esters from C4-substituted azlactones.[1]

Applications

The primary application of this compound in dynamic kinetic resolution is the synthesis of non-natural α-amino acids, which are crucial building blocks in drug discovery and development. The method is especially well-suited for the preparation of α-arylglycine derivatives.[1]

Data Presentation

The following table summarizes the results of the this compound-catalyzed dynamic kinetic resolution of various azlactones with di-(1-naphthyl)methanol as the nucleophile.[1]

EntrySubstrate (Azlactone)R GroupTime (d)Yield (%)ee (%)
11b n-Bu28785
21c i-Bu29090
31d n-pentyl28486
41e Bn28587
51g Ph29194
61h p-MeOC₆H₄28791
71i p-ClC₆H₄28896
81j p-BrC₆H₄29095
91k 2-naphthyl28891
101l 1-naphthyl74676
111n p-FC₆H₄29095

Experimental Protocols

General Procedure for the Dynamic Kinetic Resolution of Azlactones

This protocol is adapted from the work of Yang, Lu, and Birman.[1]

Materials:

  • Racemic azlactone (1.0 equiv)

  • Di-(1-naphthyl)methanol (1.1 equiv)

  • This compound (BTM) (10 mol%)

  • Anhydrous Na₂SO₄

  • Anhydrous toluene

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried flask under an inert atmosphere, add the racemic azlactone (1.0 equiv), di-(1-naphthyl)methanol (1.1 equiv), and this compound (10 mol%).

  • Add anhydrous toluene to achieve a substrate concentration of 0.1 M.

  • Add anhydrous Na₂SO₄ to the reaction mixture.

  • Stir the reaction mixture at room temperature for the time indicated in the data table (typically 2-7 days).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or ¹H NMR spectroscopy.

  • Upon completion, the reaction mixture is typically purified by column chromatography on silica gel to isolate the desired α-amino acid ester.

  • The enantiomeric excess (ee) of the product is determined by chiral high-performance liquid chromatography (HPLC).

In Situ Generation of Azlactone Protocol

For substrates where the azlactone is generated in situ from the corresponding N-benzoyl-α-amino acid:[1]

Materials:

  • N-benzoyl-α-amino acid (1.0 equiv)

  • Dicyclohexylcarbodiimide (DCC) (1.1 equiv)

  • Di-(1-naphthyl)methanol (1.1 equiv)

  • This compound (BTM) (10 mol%)

  • Anhydrous Na₂SO₄

  • Anhydrous toluene

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried flask under an inert atmosphere, add the N-benzoyl-α-amino acid (1.0 equiv) and anhydrous toluene.

  • Add dicyclohexylcarbodiimide (DCC) (1.1 equiv) to the mixture and stir at room temperature for 1-2 hours to facilitate the in situ formation of the azlactone.

  • To the reaction mixture, add di-(1-naphthyl)methanol (1.1 equiv), this compound (10 mol%), and anhydrous Na₂SO₄.

  • Stir the reaction mixture at room temperature for the required time.

  • Workup and purification are performed as described in the general procedure.

Visualizations

Catalytic Cycle of (+)-BTM in DKR of Azlactones

DKR_Mechanism racemic_azlactone Racemic Azlactone (R)-Az + (S)-Az racemization Racemization racemic_azlactone->racemization s_az (S)-Azlactone racemization->s_az r_az (R)-Azlactone racemization->r_az btm (+)-BTM Catalyst s_az->racemization s_activated (S)-Az-BTM Activated Complex s_az->s_activated + (+)-BTM r_az->racemization r_activated (R)-Az-BTM Activated Complex r_az->r_activated + (+)-BTM s_activated->btm Regenerates s_product (S)-Product s_activated->s_product + R'OH (fast, k_S) r_activated->btm Regenerates r_product (R)-Product r_activated->r_product + R'OH (slow, k_R) alcohol Alcohol (R'OH)

Caption: Proposed catalytic cycle for the (+)-BTM catalyzed DKR of azlactones.

Experimental Workflow for DKR of Azlactones

DKR_Workflow start Start reagents Combine Racemic Azlactone, Alcohol, (+)-BTM, and Na₂SO₄ in Anhydrous Toluene start->reagents reaction Stir at Room Temperature (2-7 days) reagents->reaction monitoring Monitor Reaction Progress (TLC / ¹H NMR) reaction->monitoring completion_check Reaction Complete? monitoring->completion_check completion_check->reaction No workup Purification by Column Chromatography completion_check->workup Yes analysis Product Analysis (Chiral HPLC for ee) workup->analysis end End analysis->end

Caption: General experimental workflow for the DKR of azlactones using (+)-BTM.

References

Application Notes and Protocols for (+)-Benzotetramisole Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (+)-Benzotetramisole (BTM), a benzannulated derivative of the pharmaceutical tetramisole, has emerged as a highly efficient chiral acyl transfer catalyst.[1][2] It demonstrates remarkable enantioselectivity in various chemical transformations, particularly in the kinetic resolution of alcohols and the dynamic kinetic resolution of azlactones.[1][3] This document provides detailed experimental setups and protocols for key reactions catalyzed by this compound, intended to guide researchers in applying this powerful catalyst in their own synthetic endeavors.

Kinetic Resolution of Secondary Benzylic Alcohols

This compound is exceptionally effective in the kinetic resolution (KR) of secondary benzylic alcohols, achieving high selectivity factors.[1] This process allows for the separation of enantiomers from a racemic mixture of alcohols.

Experimental Protocol:

A general procedure for the kinetic resolution of a secondary benzylic alcohol is as follows:

  • To a solution of the racemic secondary benzylic alcohol (0.25 M) in chloroform (CHCl₃), add sodium sulfate (Na₂SO₄) as a drying agent.

  • Add N,N-Diisopropylethylamine (i-Pr₂NEt) (0.75 equivalents).

  • Add the acylating agent, such as isobutyric anhydride ((i-PrCO)₂O) (0.75 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Add this compound ((R)-16) (4 mol %).

  • Stir the reaction at 0 °C and monitor its progress by a suitable analytical technique (e.g., GC or HPLC).

  • If the reaction stalls, an additional portion of the catalyst (4 mol %) can be added after 12 hours.[1]

  • Upon completion, the reaction can be quenched and worked up to isolate the enantioenriched alcohol and the corresponding ester.

Data Presentation:

Table 1: Enantioselective Acylation of Secondary Benzylic Alcohols Catalyzed by (+)-BTM. [1]

SubstrateAnhydrideSolventTemp (°C)s-factor
1-Phenylethanol(i-PrCO)₂OCHCl₃0100-350
1-(1-Naphthyl)ethanol(EtCO)₂OTolueneRT>200
1-(2-Naphthyl)ethanol(i-PrCO)₂OCHCl₃0~300
1-Phenyl-2-propanol(i-PrCO)₂OCHCl₃0>100

s-factor: Selectivity factor, a measure of the enantioselectivity of the kinetic resolution. RT: Room Temperature.

Experimental Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Workup A Racemic Alcohol + CHCl3 + Na2SO4 B Add i-Pr2NEt (0.75 equiv) A->B C Add Acylating Agent (0.75 equiv) B->C D Cool to 0 °C C->D E Add (+)-BTM (4 mol %) D->E F Stir at 0 °C & Monitor E->F G Quench Reaction F->G Upon Completion H Isolate Enantioenriched Alcohol & Ester G->H

Caption: Workflow for the kinetic resolution of secondary alcohols.

Dynamic Kinetic Resolution of Azlactones

(+)-BTM catalyzes the dynamic kinetic resolution (DKR) of azlactones, providing access to enantioenriched α-amino acid derivatives.[3] The process involves the in situ racemization of the starting azlactone coupled with an enantioselective alcoholysis.

Experimental Protocol:

A general procedure for the dynamic kinetic resolution of an azlactone is as follows:

  • The azlactone can be pre-synthesized and purified or generated in situ from the corresponding N-benzoyl-α-amino acid using a dehydrating agent like dicyclohexylcarbodiimide (DCC).[3]

  • To a solution of the azlactone in chloroform (CHCl₃), add sodium sulfate (Na₂SO₄).[3]

  • Add the alcohol nucleophile, for example, di(1-naphthyl)methanol.[3]

  • Add this compound (BTM) catalyst (typically 2-10 mol %).

  • Stir the reaction at room temperature. The reaction time may be prolonged, and lower catalyst loadings will require longer times.[3]

  • Monitor the reaction for conversion and enantiomeric excess (% ee) using chiral HPLC.

  • Upon completion, the product, an α-amino acid ester, can be purified by standard methods such as recrystallization.[3]

Data Presentation:

Table 2: Dynamic Kinetic Resolution of Azlactones with Di(1-naphthyl)methanol. [3]

Azlactone Substituent (R¹)Catalyst Loading (mol %)Time (h)Yield (%)ee (%)
Phenyl10249596
4-Methoxyphenyl10249295
Isobutyl10488588
Isopropyl5728085

Proposed Catalytic Cycle Diagram:

G BTM (+)-BTM AcylBTM Acyl-BTM Intermediate BTM->AcylBTM + Azlactone Product α-Amino Acid Ester AcylBTM->Product + Alcohol (enantiodetermining step) Azlactone Azlactone Azlactone->BTM Alcohol Alcohol (ROH) Alcohol->AcylBTM Product->BTM - Amide Amide Amide byproduct

Caption: Proposed catalytic cycle for DKR of azlactones.

Synthesis of this compound

For researchers interested in preparing the catalyst, a scalable, chromatography-free synthesis has been reported.[4] The synthesis involves two main steps from commercially available starting materials.

Experimental Protocol (Overview):

  • Step 1: Synthesis of the Amino Alcohol Intermediate: The reaction between 2-chlorobenzothiazole and (R)-2-phenylglycinol is carried out in a high-boiling solvent like 1,2-dichlorobenzene at reflux temperature (around 195 °C) to ensure high conversion.[4]

  • Step 2: Cyclization to this compound: The intermediate amino alcohol is cyclized using methanesulfonyl chloride (MsCl) in the presence of triethylamine (Et₃N) in dichloromethane (CH₂Cl₂) at 0 °C to room temperature.[4] The crude product can often be purified by recrystallization, avoiding the need for column chromatography.

Synthesis Workflow Diagram:

G cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization Start1 2-Chlorobenzothiazole Intermediate Amino Alcohol Intermediate Start1->Intermediate Start2 (R)-2-Phenylglycinol Start2->Intermediate Product This compound Intermediate->Product MsCl, Et3N, CH2Cl2 note1 1,2-Dichlorobenzene, Reflux note2 0 °C to RT

Caption: Two-step synthesis of this compound.

Safety and Handling:

Standard laboratory safety precautions should be followed. Handle all chemicals, particularly solvents like chloroform and dichloromethane, in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheets (SDS) of all reagents used. The moisture sensitivity of the acylated intermediate should be noted, and reactions are often performed under an inert atmosphere or with a drying agent like Na₂SO₄.[1]

References

Application Notes: (+)-Benzotetramisole in the Enantioselective Synthesis of Chiral Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-Benzotetramisole (BTM), a benzannulated derivative of the commercially available pharmaceutical tetramisole, has emerged as a highly effective organocatalyst for the synthesis of chiral alcohols.[1][2] It demonstrates remarkable enantioselectivity in the kinetic resolution of racemic secondary alcohols, particularly benzylic alcohols, through asymmetric acylation.[1][3] This non-enzymatic approach provides a valuable alternative for accessing enantioenriched alcohols and their corresponding esters, which are crucial building blocks in the pharmaceutical and fine chemical industries. The high selectivity factors achieved with BTM make it a preferred catalyst for obtaining products with high enantiomeric excess.[3]

Mechanism of Action

This compound functions as a chiral nucleophilic catalyst in acyl transfer reactions. The catalytic cycle is initiated by the reaction of BTM with an acylating agent, typically an anhydride, to form a chiral acyl-isothiouronium ion intermediate. This activated acylating agent then preferentially reacts with one enantiomer of the racemic alcohol, leading to the formation of an enantioenriched ester and leaving the unreacted, slower-reacting alcohol enantiomer in high enantiomeric excess. The catalyst is regenerated to continue the cycle.

Experimental Data

The following tables summarize the quantitative data for the kinetic resolution of various secondary benzylic alcohols using this compound as the catalyst.

Table 1: Kinetic Resolution of Secondary Benzylic Alcohols with this compound [3]

Substrate (Racemic Alcohol)Time (h)Conversion (%)ee Alcohol (%)ee Ester (%)Selectivity Factor (s)
1-Phenylethanol2453988680
1-(p-Tolyl)ethanol24529993128
1-(p-Methoxyphenyl)ethanol2454>9984118
1-(p-Chlorophenyl)ethanol2453>9988110
1-(p-Bromophenyl)ethanol2454>9986108
1-(2-Naphthyl)ethanol2452>9994224
1-Indanol2454>9986108
1,2,3,4-Tetrahydro-1-naphthol2453>9989115

Conditions: 0.25 M substrate, 4 mol % (+)-BTM, 0.75 equiv. isobutyric anhydride, 0.75 equiv. i-Pr2NEt in CHCl3 at 0 °C.[3]

Experimental Protocols

General Protocol for the Kinetic Resolution of Secondary Benzylic Alcohols

This protocol is based on the highly selective acylation of secondary benzylic alcohols catalyzed by this compound.[3]

Materials:

  • Racemic secondary benzylic alcohol

  • This compound (BTM) (4 mol %)

  • Isobutyric anhydride (0.75 equiv.)

  • Diisopropylethylamine (i-Pr2NEt) (0.75 equiv.)

  • Chloroform (CHCl3), anhydrous

  • Sodium sulfate (Na2SO4), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the racemic secondary benzylic alcohol (1.0 equiv.).

  • Add anhydrous chloroform to achieve a substrate concentration of 0.25 M.

  • Add anhydrous sodium sulfate (a small amount to ensure anhydrous conditions).

  • Cool the mixture to 0 °C in an ice bath.

  • Add this compound (0.04 equiv.), diisopropylethylamine (0.75 equiv.), and isobutyric anhydride (0.75 equiv.).

  • Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon reaching approximately 50-55% conversion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to separate the unreacted alcohol and the corresponding ester.

  • Determine the enantiomeric excess of the recovered alcohol and the ester by chiral HPLC or GC analysis.

Visualizations

Catalytic Cycle of this compound in Asymmetric Acylation

Catalytic_Cycle cluster_products Products BTM This compound (Catalyst) AcylIntermediate Chiral Acyl-Isothiouronium Ion [BTM-COR]+[RCO2]- BTM->AcylIntermediate + (RCO)2O RCOOH Carboxylic Acid (RCOOH) AcylAnhydride Acyl Anhydride (RCO)2O AcylIntermediate->BTM + R-OH (slow) Ester Enantioenriched Ester (e.g., S-OCOR) AcylIntermediate->Ester + S-OH (fast) Alcohol Enantioenriched Alcohol (e.g., R-OH) AcylIntermediate->Alcohol - RCOOH RacemicAlcohol Racemic Alcohol (R-OH and S-OH)

Caption: Catalytic cycle for the kinetic resolution of a racemic alcohol using this compound.

Experimental Workflow for Kinetic Resolution

Workflow Start Racemic Alcohol + Solvent (CHCl3) Cooling Cool to 0 °C Start->Cooling Addition Add (+)-BTM, i-Pr2NEt, and Isobutyric Anhydride Cooling->Addition Reaction Stir at 0 °C (Monitor Conversion) Addition->Reaction Quench Quench with Sat. NaHCO3 (aq) Reaction->Quench Extraction Extract with Dichloromethane Quench->Extraction Purification Purify by Flash Chromatography Extraction->Purification Analysis Analyze ee by Chiral HPLC/GC Purification->Analysis

Caption: General experimental workflow for the kinetic resolution of secondary alcohols.

References

Application of (+)-Benzotetramisole in Lactam Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Benzotetramisole (BTM), a benzannulated derivative of the anthelmintic drug tetramisole, has emerged as a powerful chiral isothiourea organocatalyst in asymmetric synthesis.[1][2][3] Its utility is particularly pronounced in enantioselective acyl transfer reactions, which has led to significant applications in the synthesis and resolution of chiral lactams, critical structural motifs in numerous pharmaceuticals.[4][5] This document provides detailed application notes and protocols for the use of (+)-BTM in lactam synthesis, focusing on the kinetic resolution of β-lactams and the diastereoselective and enantioselective synthesis of β-lactams via a domino Michael addition/cyclization pathway.

Application 1: Kinetic Resolution of N-Acyl-β-Lactams

This compound is highly effective in the non-enzymatic kinetic resolution of N-acyl-β-lactams through enantioselective alcoholysis. This method provides access to enantioenriched β-amino acid derivatives, which are valuable building blocks in medicinal chemistry. The catalyst promotes the preferential reaction of one enantiomer of the racemic β-lactam with an alcohol, allowing for the separation of the unreacted, enantioenriched lactam from the ester product.

Quantitative Data for Kinetic Resolution

The following table summarizes the performance of this compound in the kinetic resolution of various N-acyl-β-lactams.

EntrySubstrate (N-Acyl Group)AlcoholCatalyst Loading (mol%)Temp (°C)Selectivity Factor (s)
1N-benzoylBenzyl alcohol100>200
2N-(1-naphthoyl)Benzyl alcohol40~300
3N-(2-naphthoyl)Benzyl alcohol40~300
4N-(p-chlorobenzoyl)Benzyl alcohol100125
5N-(p-methoxybenzoyl)Benzyl alcohol100110

Data synthesized from information presented in literature.[4][6]

Experimental Protocol: Kinetic Resolution of N-Benzoyl-β-Lactam

This protocol is a representative example for the kinetic resolution of a racemic N-acyl-β-lactam using this compound.

Materials:

  • Racemic N-benzoyl-β-lactam

  • This compound (BTM)

  • Benzyl alcohol

  • Anhydrous solvent (e.g., CHCl₃ or CH₂Cl₂)

  • Anhydrous Na₂SO₄

  • Diisopropylethylamine (i-Pr₂NEt) (optional, as a base)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the racemic N-benzoyl-β-lactam (1.0 equiv).

  • Dissolve the lactam in the anhydrous solvent to a concentration of 0.25 M.

  • Add anhydrous Na₂SO₄ to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add this compound (4-10 mol%).

  • Add benzyl alcohol (0.5-0.6 equiv). If required by the specific substrate, a non-nucleophilic base like i-Pr₂NEt can be added.

  • Stir the reaction mixture at 0 °C and monitor the progress by a suitable analytical technique (e.g., HPLC or TLC).

  • Upon reaching approximately 50% conversion, quench the reaction by filtering off the Na₂SO₄ and removing the solvent under reduced pressure.

  • The resulting mixture of the enantioenriched unreacted lactam and the β-amino acid ester can be separated by column chromatography.

  • Determine the enantiomeric excess (ee) of the recovered lactam and the ester product using chiral HPLC analysis.

Proposed Catalytic Cycle

The catalytic cycle for the BTM-catalyzed kinetic resolution of N-acyl-β-lactams involves the formation of a chiral acyl-ammonium intermediate.

G sub N-Acyl-β-Lactam (Racemic) intermediate Chiral Acyl-Ammonium Intermediate sub->intermediate Acyl Transfer unreacted Unreacted N-Acyl-β-Lactam (Enantioenriched) sub->unreacted Unreacted btm (+)-BTM btm->intermediate intermediate->btm Catalyst Regeneration product β-Amino Acid Ester (One Enantiomer) intermediate->product alcohol Alcohol (R'OH) alcohol->product Nucleophilic Attack

Caption: Proposed catalytic cycle for the kinetic resolution of N-acyl-β-lactams.

Application 2: Asymmetric Synthesis of β-Lactams

This compound can also catalyze the asymmetric synthesis of β-lactams. One notable example is the reaction of an in situ generated ketene with an imine, which proceeds through a domino Michael addition/cyclization sequence. This method allows for the stereocontrolled formation of the β-lactam ring.

Quantitative Data for β-Lactam Synthesis

The following table presents data for the (+)-BTM catalyzed synthesis of a β-lactam from phenylacetic acid and benzaldehyde N-tosylimine. A polystyrene-supported BTM analogue (PS-BTM) has also been shown to be effective.[7]

EntryCatalystDiastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Yield (%)
1(+)-BTM (homogeneous)95:59685
2PS-BTM (immobilized)>99:19892

Data synthesized from information presented in literature.[5][7]

Experimental Protocol: Synthesis of a β-Lactam

This protocol describes the synthesis of a β-lactam from an arylacetic acid and an N-tosylimine.

Materials:

  • Phenylacetic acid

  • Pivaloyl chloride

  • Diisopropylethylamine (i-Pr₂NEt)

  • Benzaldehyde N-tosylimine

  • This compound (BTM)

  • Anhydrous solvent (e.g., CH₂Cl₂)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve phenylacetic acid (1.0 equiv) in anhydrous CH₂Cl₂.

  • Add i-Pr₂NEt (2.0 equiv) to the solution.

  • Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Slowly add pivaloyl chloride (2.0 equiv) to form the mixed anhydride in situ, which will generate the ketene.

  • In a separate flask, dissolve the benzaldehyde N-tosylimine (1.0 equiv) and this compound (5-10 mol%) in anhydrous CH₂Cl₂.

  • Add the ketene solution from the first flask to the imine and catalyst solution.

  • Stir the reaction mixture and monitor its progress by TLC or HPLC.

  • Upon completion, quench the reaction (e.g., with saturated aqueous NH₄Cl).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Determine the diastereomeric ratio and enantiomeric excess of the β-lactam product by NMR and chiral HPLC analysis, respectively.

Reaction Workflow

The following diagram illustrates the workflow for the asymmetric synthesis of β-lactams using (+)-BTM.

G start Start ketene In situ Ketene Generation start->ketene reactants Imine + (+)-BTM start->reactants reaction Domino Michael Addition/Cyclization ketene->reaction reactants->reaction workup Quenching & Workup reaction->workup purification Purification (Chromatography) workup->purification analysis Analysis (NMR, HPLC) purification->analysis end End analysis->end

Caption: Experimental workflow for the asymmetric synthesis of β-lactams.

Conclusion

This compound is a versatile and highly effective organocatalyst for the enantioselective synthesis and resolution of lactams. The protocols and data presented herein demonstrate its utility in providing access to valuable chiral building blocks for pharmaceutical and chemical research. The operational simplicity, high enantioselectivities, and the potential for catalyst immobilization make (+)-BTM an attractive tool for modern asymmetric synthesis.[7]

References

Scalable Synthesis of (+)-Benzotetramisole for Industrial Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Benzotetramisole (BTM) is a potent chiral isothiourea organocatalyst with broad applications in asymmetric synthesis. Its utility in academic research has driven the need for a scalable and economically viable synthesis to support industrial applications, including the development of novel active pharmaceutical ingredients (APIs). This document provides detailed application notes and protocols for a scalable, chromatography-free synthesis of this compound, suitable for multi-gram to kilogram-scale production. The protocols are based on established literature and incorporate best practices for industrial chemical manufacturing, addressing key challenges such as process optimization, safety, and quality control.

Introduction

This compound has emerged as a powerful Lewis base catalyst in a variety of enantioselective transformations.[1][2][3][4] Early synthetic routes to BTM were often limited by the use of sealed tubes, chromatographic purifications, and multiple recrystallization steps, hindering their applicability for large-scale production.[5][6] The protocol detailed herein describes a robust and operationally simple two-step synthesis from commercially available starting materials, eliminating the need for column chromatography and making it amenable to industrial scale-up.[5][7]

This document will cover:

  • A detailed, scalable two-step synthesis of this compound.

  • Quantitative data on reaction conditions, yields, and purity.

  • Experimental protocols for key steps.

  • Considerations for industrial scale-up, including safety and quality control.

  • Visual workflows and diagrams to illustrate the process.

Synthetic Pathway Overview

The scalable synthesis of this compound is a two-step process starting from 2-chlorobenzothiazole and the desired enantiomer of 2-phenylglycinol. The overall workflow is depicted below.

A Starting Materials (2-chlorobenzothiazole, (+)-2-phenylglycinol) B Step 1: Condensation Reaction A->B C Intermediate (S)-2-((benzo[d]thiazol-2-yl)amino)-2-phenylethan-1-ol B->C D Step 2: Cyclization Reaction C->D E Crude this compound D->E F Purification (Acid-Base Extraction) E->F G Final Product This compound F->G

Caption: Overall workflow for the synthesis of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the scalable synthesis of this compound.

Table 1: Optimized Reaction Conditions for Step 1 (Condensation)

ParameterValueReference
Reactants 2-chlorobenzothiazole, (+)-2-phenylglycinol, Ethyldiisopropylamine[6][7]
Solvent 1,2-dichlorobenzene[6][7]
Concentration of 2-chlorobenzothiazole ~2.0 M[6][7]
Reaction Temperature 195 °C (reflux)[6][7]
Reaction Time 24 hours[6][7]
Conversion >95%[6][7]

Table 2: Optimized Reaction Conditions and Yields for Step 2 (Cyclization and Purification)

ParameterValueReference
Reactants (S)-2-((benzo[d]thiazol-2-yl)amino)-2-phenylethan-1-ol, Methanesulfonyl chloride, Triethylamine[5][7]
Solvent Dichloromethane (CH₂Cl₂)[5][7]
Concentration of Intermediate 0.1 M[5][7]
Reaction Temperature 0 °C to room temperature[5][7]
Quenching Agent 1 M Sodium Hydroxide (aqueous)[5]
Extraction 1 M Hydrochloric Acid (aqueous)[5]
Final Product Form Crystalline solid[7]
Overall Yield (2 steps) ~60%[7]
Purity (GC) >97.0%[2]
Enantiomeric Excess (ee) >98.0%[2]

Detailed Experimental Protocols

Step 1: Synthesis of (S)-2-((benzo[d]thiazol-2-yl)amino)-2-phenylethan-1-ol

This protocol describes the condensation reaction to form the key intermediate.

start Charge Reactor with: - 2-chlorobenzothiazole - (+)-2-phenylglycinol - Ethyldiisopropylamine - 1,2-dichlorobenzene heat Heat to Reflux (approx. 195 °C) start->heat react Maintain at Reflux for 24h (Monitor conversion by GC) heat->react cool Cool Reaction Mixture react->cool precipitate Dilute with Water and add Organic Solvent (e.g., hexanes) to Induce Precipitation cool->precipitate filter Filter the Solid Precipitate precipitate->filter wash Wash Solid with Organic Solvent filter->wash dry Dry the Intermediate Product wash->dry

Caption: Workflow for the synthesis of the intermediate.

Methodology:

  • Reactor Setup: A suitable reaction vessel equipped with a mechanical stirrer, reflux condenser, and temperature probe is charged with 2-chlorobenzothiazole, (+)-2-phenylglycinol, and ethyldiisopropylamine in 1,2-dichlorobenzene. The use of a high-boiling co-solvent like 1,2-dichlorobenzene allows the reaction to be performed in standard glassware under air without the need for sealed tubes.[6][7]

  • Reaction: The mixture is heated to reflux (approximately 195 °C) and maintained for 24 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Gas Chromatography (GC), to ensure >95% conversion.[6][7]

  • Work-up and Isolation: After completion, the reaction mixture is cooled. To facilitate a chromatography-free workup, the mixture is diluted with water, which results in the formation of a thick paste.[5] An organic solvent such as hexanes or dichloromethane is then added to precipitate a fine solid of the intermediate product.[5]

  • Purification: The precipitated solid is collected by filtration and washed with additional portions of the organic solvent to remove impurities. The resulting tan solid is then dried under vacuum.[5]

Step 2: Synthesis of this compound

This protocol details the cyclization of the intermediate to form the final product.

start Dissolve Intermediate in CH₂Cl₂ and cool to 0 °C add_reagents Add Triethylamine followed by slow addition of Methanesulfonyl Chloride start->add_reagents warm Allow to Warm to Room Temperature add_reagents->warm quench Quench with 1M NaOH (aq) warm->quench extract_org Separate Organic Layer quench->extract_org extract_acid Extract Organic Layer with 1M HCl (aq) to form BTM·HCl salt in aqueous phase extract_org->extract_acid basify Basify Aqueous Layer with NaOH to precipitate (+)-BTM extract_acid->basify filter_dry Filter, Wash with Water, and Dry the Final Product basify->filter_dry

Caption: Workflow for the cyclization and purification of this compound.

Methodology:

  • Reaction Setup: The dried intermediate from Step 1 is dissolved in dichloromethane (CH₂Cl₂) in a reaction vessel and cooled to 0 °C in an ice bath.[5][7]

  • Reagent Addition: Triethylamine is added to the solution, followed by the slow, dropwise addition of methanesulfonyl chloride. The reaction is exothermic, and the temperature should be carefully controlled.[7]

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred until completion, which can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5]

  • Work-up and Purification:

    • The reaction is quenched by the addition of aqueous 1 M sodium hydroxide to remove acidic impurities.[5]

    • The organic layer is separated.

    • To purify the product without chromatography, an acid-base extraction is employed. The dichloromethane layer is extracted multiple times with aqueous 1 M hydrochloric acid. This protonates the basic this compound, transferring it as its hydrochloride salt (BTM·HCl) into the aqueous layer.[5]

    • The aqueous layers are combined and then basified with a suitable base (e.g., NaOH) to precipitate the free base of this compound.

    • The resulting solid is collected by filtration, washed with water, and dried under vacuum to yield the pure crystalline product.

Industrial Scale-Up Considerations

Transitioning from a laboratory-scale synthesis to industrial production presents several challenges that must be addressed to ensure a safe, robust, and cost-effective process.[8][9]

Process Safety
  • Thermal Hazards: Both the condensation and cyclization steps involve exothermic reactions. On a large scale, efficient heat transfer is critical to prevent runaway reactions.[10] The choice of reactor and cooling systems must be carefully considered.

  • Reagent Handling: Methanesulfonyl chloride and triethylamine are corrosive and require appropriate personal protective equipment (PPE) and handling procedures. The use of closed-transfer systems is recommended in an industrial setting.

  • Solvent Safety: 1,2-dichlorobenzene is a hazardous solvent. Measures to minimize operator exposure and environmental release are necessary. Consider solvent recovery and recycling to improve the process's green credentials.

Process Optimization and Control
  • Mixing: Efficient mixing is crucial for maintaining consistent reaction temperatures and concentrations, especially in large reactors where thermal and concentration gradients can occur.[10] The type of agitator and mixing speed should be optimized.

  • Process Analytical Technology (PAT): Implementing in-line monitoring techniques (e.g., FTIR, Raman spectroscopy) can provide real-time data on reaction progress, ensuring better control and consistency between batches.[9]

  • Crystallization Control: The precipitation of the intermediate and the final product should be controlled to ensure a consistent particle size distribution, which can affect filtration and drying times.

Purification at Scale

While the described protocol is chromatography-free, alternative industrial purification methods for oily or difficult-to-crystallize products could be considered if crystallization proves challenging at scale. These include:

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method.[11]

  • Liquid-Liquid Extraction: Further optimization of the acid-base extraction procedure can enhance purity.[11]

  • Telescoping: If the intermediate is of sufficient purity, it may be possible to "telescope" the two steps, proceeding to the cyclization without isolating the intermediate, which can improve process efficiency.[11]

Quality Control and Assurance

A robust quality control (QC) program is essential to ensure the final product meets the required specifications.[4][12][13][14]

Table 3: Key Quality Control Parameters for this compound

ParameterAnalytical MethodAcceptance Criteria
Identity FTIR, ¹H NMR, ¹³C NMRSpectrum conforms to the reference standard.
Purity (Assay) GC, HPLC≥ 97.0%
Enantiomeric Purity (ee) Chiral HPLC≥ 98.0%
Residual Solvents Headspace GCWithin ICH limits.
Melting Point Melting Point Apparatus91.0 - 95.0 °C[2]
Appearance Visual InspectionWhite to off-white crystalline powder.

Conclusion

The described scalable, chromatography-free synthesis of this compound provides a practical and efficient route for the large-scale production of this important organocatalyst. By carefully considering the challenges associated with industrial scale-up, including process safety, optimization, and quality control, researchers and drug development professionals can successfully implement this synthesis in an industrial setting. The detailed protocols and application notes provided herein serve as a comprehensive guide for the scalable manufacturing of this compound, facilitating its broader application in the pharmaceutical and chemical industries.

References

Determining Enantiomeric Excess in (+)-Benzotetramisole Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Benzotetramisole (BTM) is a powerful chiral isothiourea organocatalyst widely employed in asymmetric synthesis.[1][2] Its ability to catalyze a variety of enantioselective transformations, including kinetic resolutions, desymmetrizations, and cycloadditions, makes it a valuable tool in the synthesis of chiral molecules, particularly in the pharmaceutical industry.[3][4][5] The determination of the enantiomeric excess (ee) of the products of these reactions is a critical step to assess the effectiveness of the catalyst and the viability of the synthetic route. This document provides detailed application notes and protocols for the determination of enantiomeric excess in reactions utilizing this compound, focusing on common analytical techniques such as High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Analytical Methodologies for Enantiomeric Excess Determination

The choice of analytical method for determining enantiomeric excess depends on several factors, including the nature of the analyte, the required accuracy and precision, and the available instrumentation. The most common techniques are chiral chromatography (HPLC and SFC) and NMR spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely used method for the accurate determination of enantiomeric excess. It relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to their separation. Polysaccharide-based CSPs are particularly effective for a wide range of chiral compounds.

Supercritical Fluid Chromatography (SFC)

Chiral SFC is a powerful alternative to HPLC, often providing faster separations and using more environmentally friendly mobile phases (typically supercritical CO2 with a co-solvent).[6] Like HPLC, it utilizes chiral stationary phases to resolve enantiomers. The high diffusion rates and low viscosity of supercritical fluids can lead to higher efficiency and resolution.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a valuable method for determining enantiomeric excess, particularly through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).[7][8] In the presence of a CSA, the enantiomers form transient diastereomeric complexes, which can result in separate, distinguishable signals in the NMR spectrum.[7][9] The integration of these signals allows for the calculation of the enantiomeric ratio.

Data Presentation: Quantitative Analysis of Enantiomeric Excess

The following tables summarize quantitative data for the determination of enantiomeric excess in various this compound catalyzed reactions using chiral HPLC.

Table 1: Chiral HPLC Conditions for Tetramisole Enantiomers

ParameterMethod 1Method 2
Column Lux® i-Amylose-3 (5 µm)Astec® CYCLOBOND I 2000 DMP (10 cm x 2.1 mm)
Mobile Phase Hexane/Isopropanol (80:20) + 0.1% DiethylamineA: 100 mM ammonium acetate, pH 5; B: Acetonitrile (90:10 v/v)
Flow Rate 1.0 mL/min0.2 mL/min
Detection UVUV, 220 nm
Temperature Ambient35 °C
Reference [10][11]

Table 2: Enantiomeric Excess in this compound Catalyzed Kinetic Resolution of Secondary Alcohols

SubstrateConversion (%)ee (%) of Unreacted Alcoholee (%) of ProductSelectivity Factor (s)Reference
1-Phenylethanol51>9996215[2]
1-(4-Chlorophenyl)ethanol52>9994220[2]
1-(4-Methoxyphenyl)ethanol52>9994230[2]
1-(1-Naphthyl)ethanol51>9996350[2]

Table 3: Enantiomeric Excess in a this compound Analog-Catalyzed Domino Michael Addition/Cyclization Reaction

EntryProductYield (%)Diastereomeric Ratioee (%)Reference
13,4-dihydropyridinone derivative 195>95:598[3]
23,4-dihydropyridinone derivative 292>95:597[3]
33,4-dihydropyridinone derivative 396>95:599[3]
43,4-dihydropyridinone derivative 489>95:596[3]

Experimental Protocols

Protocol 1: General Workflow for Chiral HPLC Analysis

This protocol outlines a general procedure for determining the enantiomeric excess of a reaction product using chiral HPLC.

  • Sample Preparation:

    • Accurately weigh and dissolve the purified reaction product in a suitable solvent (e.g., a mixture of hexane and isopropanol for normal phase HPLC) to a concentration of approximately 1 mg/mL.[12]

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

    • Inject a small volume (e.g., 5-10 µL) of the sample solution.

    • Run the analysis according to the optimized method parameters (see Table 1 for examples).

  • Data Analysis:

    • Integrate the peak areas of the two enantiomers in the resulting chromatogram.[12]

    • Calculate the enantiomeric excess using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

Protocol 2: Chiral NMR Spectroscopy with a Chiral Solvating Agent

This protocol describes a general method for determining enantiomeric excess using NMR spectroscopy with a chiral solvating agent (CSA).

  • Sample Preparation:

    • In an NMR tube, dissolve a known amount of the analyte (e.g., 1-5 mg) in a deuterated solvent (e.g., CDCl₃).

    • Add an appropriate amount of the chiral solvating agent (e.g., a molar equivalent). The optimal ratio of analyte to CSA may need to be determined empirically.

    • Gently mix the solution to ensure homogeneity.

  • NMR Analysis:

    • Acquire a ¹H NMR spectrum of the sample.

    • Identify a proton signal of the analyte that shows clear separation (splitting) into two distinct signals corresponding to the two enantiomers in the presence of the CSA.

  • Data Analysis:

    • Integrate the areas of the two separated signals.

    • Calculate the enantiomeric excess using the formula provided in the HPLC protocol, substituting peak areas with the corresponding integration values.

Visualizations

Catalytic Cycle of Benzotetramisole

The following diagram illustrates a proposed catalytic cycle for the dynamic kinetic resolution of azlactones catalyzed by this compound.

G cluster_0 Catalytic Cycle BTM This compound Acyl_BTM Acyl-Benzotetramisole Intermediate BTM->Acyl_BTM + Acyl Source Enolate Ammonium Enolate Acyl_BTM->Enolate + Base Product_Complex Product-BTM Complex Enolate->Product_Complex + Nucleophile (Alcohol) Product_Complex->BTM - Product Product Enantioenriched Amino Acid Ester Product_Complex->Product Azlactone Racemic Azlactone Azlactone->Acyl_BTM Alcohol Alcohol Alcohol->Enolate

Caption: Proposed catalytic cycle for this compound.

Experimental Workflow for Enantiomeric Excess Determination

The diagram below outlines the general workflow for determining the enantiomeric excess of a product from a this compound catalyzed reaction.

G cluster_workflow Workflow for ee Determination Reaction 1. (+)-BTM Catalyzed Asymmetric Reaction Workup 2. Reaction Work-up & Purification Reaction->Workup Sample_Prep 3. Sample Preparation for Analysis Workup->Sample_Prep Analysis 4. Chiral Analysis (HPLC, SFC, or NMR) Sample_Prep->Analysis Data_Processing 5. Data Processing & ee Calculation Analysis->Data_Processing

Caption: General experimental workflow for ee determination.

Conclusion

The accurate determination of enantiomeric excess is paramount in the evaluation of asymmetric reactions catalyzed by this compound. Chiral HPLC and SFC provide highly reliable and robust methods for the separation and quantification of enantiomers, while chiral NMR spectroscopy offers a valuable alternative. The protocols and data presented in this application note serve as a guide for researchers to select and implement appropriate analytical strategies for their specific needs, ensuring the rigorous characterization of chiral products in drug discovery and development.

References

Application Notes and Protocols: Immobilization of (+)-Benzotetramisole on Solid Supports for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the immobilization of (+)-Benzotetramisole (BTM), a versatile chiral isothiourea catalyst, onto solid supports. The ability to immobilize BTM opens avenues for its use in high-throughput screening, target identification, and the development of reusable catalytic systems. This document outlines a robust methodology for covalent attachment of a BTM analogue to a polystyrene support via Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC), a highly efficient "click chemistry" reaction. Additionally, a generalized protocol for immobilization on agarose beads for affinity-based applications is presented, derived from established chemical strategies.

Introduction

This compound is a potent enantioselective acyl transfer catalyst with broad applications in organic synthesis.[1][2] Its immobilization on a solid support offers significant advantages, including simplified purification of reaction products, catalyst recyclability, and the potential for use in continuous flow reactors.[3] Furthermore, immobilized BTM can serve as a valuable tool in chemical biology and drug discovery for the identification of its cellular binding partners through affinity chromatography-mass spectrometry.[4]

This document provides two primary protocols:

  • Protocol 1: Immobilization of a this compound Analogue on Polystyrene Support via CuAAC for Catalytic Applications. This protocol is based on a published procedure and is suitable for creating a recyclable catalyst.[3]

  • Protocol 2: A General Protocol for the Immobilization of a Functionalized this compound Analogue on Agarose Beads for Affinity-Based Applications. This protocol is a representative procedure based on common bioconjugation techniques for creating affinity matrices for protein pull-down experiments.

Data Presentation

Catalytic Performance of Immobilized this compound Analogue

The following table summarizes the performance of a polystyrene-supported BTM analogue in a domino Michael addition/cyclization reaction. The data highlights the high efficiency and enantioselectivity of the immobilized catalyst, as well as its recyclability.

EntrySubstrate 1Substrate 2CatalystTime (h)Conversion (%)Enantiomeric Excess (ee, %)Reference
1Phenylacetic acidTosylimine 6aPolystyrene-BTM2>9997[3]
2Phenylacetic acidTosylimine 6aSoluble BTM2>9997[3]
3Recycled Catalyst (1st)Tosylimine 6aPolystyrene-BTM2>9997[3]
4Recycled Catalyst (5th)Tosylimine 6aPolystyrene-BTM2>9997[3]
Biological Activity of Related Compounds
CompoundBiological Target/InteractionQuantitative DataSpeciesReference
LevamisolePlasma Proteins19.40-25.91% boundVarious[5]
LevamisoleNematode L-subtype nicotinic acetylcholine receptorsAgonistNematode[6]
S-methylisothioureaNitric Oxide Synthase (iNOS)Competitive inhibitorMacrophage[7]

Experimental Protocols

Protocol 1: Immobilization of a this compound Analogue on Polystyrene Support via CuAAC

This protocol describes a five-step synthesis of a polystyrene-supported, enantiopure BTM analogue.[3]

Workflow Diagram:

G cluster_synthesis Synthesis of Alkyne-Functionalized BTM Analogue cluster_immobilization Immobilization Phenylglycidol (2S,3S)-Phenylglycidol AminoAlcohol Amino alcohol intermediate Phenylglycidol->AminoAlcohol Ring opening PropargylatedBenzothiazole Propargylated benzothiazole AminoAlcohol->PropargylatedBenzothiazole Reaction with chlorobenzothiazole Isothiourea Alkyne-functionalized Isothiourea (BTM analogue) PropargylatedBenzothiazole->Isothiourea Mesylation and cyclization ImmobilizedBTM Polystyrene-supported BTM Isothiourea->ImmobilizedBTM AzidoPolystyrene Azidomethyl polystyrene AzidoPolystyrene->ImmobilizedBTM

Caption: Synthesis and immobilization of the BTM analogue.

Materials:

  • (2S,3S)-phenylglycidol

  • 2-Chlorobenzothiazole

  • Propargylamine

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Azidomethyl polystyrene resin

  • Copper(I) iodide (CuI)

  • N,N-Diisopropylethylamine (DIPEA)

  • Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF)

Procedure:

  • Synthesis of the Alkyne-Functionalized BTM Analogue:

    • Synthesize the propargylated benzothiazole intermediate by reacting the amino alcohol derived from (2S,3S)-phenylglycidol with 2-chlorobenzothiazole.[3]

    • Achieve cyclization to the isothiourea by a two-step protocol involving mesylation of the secondary hydroxyl group followed by intramolecular SN2 displacement.[3]

  • Immobilization via CuAAC Reaction:

    • Swell the azidomethyl polystyrene resin in a suitable solvent such as DMF.

    • To a suspension of the resin, add the alkyne-functionalized BTM analogue, CuI, and DIPEA.

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • Filter the resin and wash sequentially with DMF, DCM, and methanol to remove unreacted reagents and byproducts.

    • Dry the functionalized resin under vacuum. The final product is the polystyrene-supported BTM analogue with a functional loading of approximately 0.9 mmol/g.[3]

Protocol 2: General Protocol for Immobilization of a Functionalized this compound Analogue on Agarose Beads for Affinity-Based Applications

This protocol outlines a general strategy for immobilizing a BTM analogue containing a reactive handle (e.g., a primary amine) onto NHS-activated agarose beads. This type of matrix is suitable for affinity purification of proteins.

Workflow Diagram:

G cluster_prep Preparation cluster_coupling Coupling Reaction cluster_quenching Quenching and Washing BTM_analogue Amine-functionalized This compound Analogue Coupling Incubate BTM analogue with NHS-activated beads BTM_analogue->Coupling NHS_beads NHS-activated Agarose Beads NHS_beads->Coupling Quench Block unreacted NHS esters (e.g., with Tris or ethanolamine) Coupling->Quench Wash Wash beads to remove unbound ligand and byproducts Quench->Wash Final_resin BTM-Agarose Affinity Resin Wash->Final_resin

Caption: Workflow for BTM immobilization on agarose beads.

Materials:

  • Amine-functionalized this compound analogue (requires custom synthesis to introduce a linker with a terminal amine)

  • NHS-activated agarose beads (commercially available)

  • Coupling Buffer: 0.1 M Sodium phosphate, 0.15 M NaCl, pH 7.2-7.5

  • Quenching/Blocking Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Ethanolamine, pH 8.0

  • Wash Buffer: 0.1 M Sodium phosphate, 0.5 M NaCl, pH 7.2

  • Storage Buffer: Phosphate-buffered saline (PBS) with 0.02% sodium azide

Procedure:

  • Preparation of the BTM Analogue:

    • Synthesize a derivative of this compound that incorporates a linker arm with a terminal primary amine. The linker should be of sufficient length to minimize steric hindrance between the immobilized ligand and its potential binding partners.

  • Preparation of the Agarose Beads:

    • Equilibrate the required amount of NHS-activated agarose beads by washing them with ice-cold 1 mM HCl to preserve the NHS ester activity.

    • Immediately before use, wash the beads with Coupling Buffer.

  • Coupling Reaction:

    • Dissolve the amine-functionalized BTM analogue in the Coupling Buffer. The concentration will depend on the desired ligand density.

    • Add the BTM analogue solution to the prepared agarose beads.

    • Incubate the slurry with gentle end-over-end mixing for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching of Unreacted Groups:

    • After the coupling reaction, centrifuge the beads and discard the supernatant.

    • Add the Quenching/Blocking Buffer to the beads and incubate for 1-2 hours at room temperature to block any unreacted NHS esters.

  • Washing:

    • Wash the beads extensively with Wash Buffer to remove non-covalently bound ligand and quenching reagents. Alternate washes with a low pH buffer (e.g., 0.1 M acetate, 0.5 M NaCl, pH 4.0) and a high pH buffer (e.g., 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0) can be effective.

    • Finally, wash the beads with PBS.

  • Storage:

    • Resuspend the BTM-agarose affinity resin in Storage Buffer and store at 4°C.

Applications in Drug Development

  • Target Identification: The BTM-agarose affinity resin can be used to isolate potential protein targets from cell lysates. Bound proteins can be eluted and identified by mass spectrometry.[4]

  • Mechanism of Action Studies: By identifying the binding partners of BTM, researchers can gain insights into its mechanism of action as a catalyst and potentially uncover novel biological activities.

  • High-Throughput Screening: Immobilized BTM can be used in array formats for high-throughput screening of substrate libraries or for the discovery of novel catalytic reactions.

  • Process Chemistry: The recyclable polystyrene-supported BTM catalyst is well-suited for large-scale synthesis and continuous flow processes, making it a valuable tool for pharmaceutical manufacturing.[3]

Signaling Pathway (Hypothetical)

While the direct signaling pathways modulated by this compound are not yet fully elucidated, its chemical class, isothioureas, are known to interact with enzymes such as nitric oxide synthases (NOS).[7] The following diagram illustrates a hypothetical pathway where an immobilized BTM analogue could be used to probe its effects on NOS signaling.

G BTM_resin Immobilized This compound NOS Nitric Oxide Synthase (e.g., iNOS) BTM_resin->NOS Inhibition NO Nitric Oxide (NO) L_Arginine L-Arginine L_Arginine->NO O2 O2 O2->NO L_Citrulline L-Citrulline sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP cGMP GTP GTP GTP->cGMP Downstream Downstream Signaling cGMP->Downstream

Caption: Hypothetical inhibition of the NOS pathway by BTM.

References

Application Notes and Protocols for the Use of (+)-Benzotetramisole in Flow Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(+)-Benzotetramisole (BTM) is a powerful isothiourea-based organocatalyst widely employed in asymmetric synthesis.[1][2] Its application in continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced reaction efficiency, improved safety, and simplified product isolation and catalyst recycling.[3][4] This document provides detailed application notes and protocols for the use of an immobilized analogue of this compound in a continuous flow system for the enantioselective domino Michael addition/cyclization reaction.[1]

The protocols outlined below are based on the successful implementation of a polystyrene-supported BTM analogue, which has demonstrated high activity and enantioselectivity in the synthesis of dihydropyridinones.[1][5] The use of a supported catalyst in a packed bed reactor is particularly advantageous for flow chemistry, as it allows for the simultaneous reaction and separation of the catalyst from the product stream.[4][6]

Key Application: Enantioselective Domino Michael Addition/Cyclization

A prominent application of immobilized this compound in flow chemistry is the catalytic enantioselective domino Michael addition/cyclization reaction between in situ activated arylacetic acids and chalcone-type tosylimines to produce highly functionalized dihydropyridinones with excellent yields and enantioselectivities.[1]

Reaction Scheme:
  • Step 1: Activation of Arylacetic Acid: Phenylacetic acid is activated with pivaloyl chloride to form a mixed anhydride.

  • Step 2: Domino Michael Addition/Cyclization: The immobilized BTM catalyst promotes the reaction between the activated acid and a tosylimine, leading to the formation of the dihydropyridinone product.

A visual representation of the general experimental workflow is provided below.

G cluster_0 Reagent Preparation cluster_1 Flow System cluster_2 Workup & Analysis reagent1 Phenylacetic Acid Solution pump1 Pump A reagent1->pump1 reagent2 Pivaloyl Chloride & i-Pr2NEt Solution pump2 Pump B reagent2->pump2 reagent3 Tosylimine Solution pump3 Pump C reagent3->pump3 mixer1 T-Mixer 1 pump1->mixer1 pump2->mixer1 mixer2 T-Mixer 2 pump3->mixer2 reactor1 Tubular Reactor (Anhydride Formation) mixer1->reactor1 reactor1->mixer2 reactor2 Packed Bed Reactor (Immobilized BTM) mixer2->reactor2 mixer3 T-Mixer 3 reactor2->mixer3 separator In-line Liquid-Liquid Separator mixer3->separator collection Product Collection separator->collection Organic Phase analysis Analysis (NMR, HPLC) collection->analysis

Caption: General workflow for the continuous flow synthesis of dihydropyridinones.

Quantitative Data Summary

The following table summarizes the key quantitative data from the continuous flow experiment for the synthesis of dihydropyridinone 8a.[1]

ParameterValue
Catalyst Loading0.54 mmol (600 mg of resin 5)
Phenylacetic Acid Solution Flow Rate55 µL/min
Tosylimine 6a Solution Flow Rate55 µL/min
Combined Flow Rate110 µL/min
Residence Time (Anhydride Formation)14.2 min
Residence Time (Domino Reaction)7.5 min
Total Operation Time11 h
Amount of Product 8a Obtained4.44 g
Yield70%
Enantiomeric Excess (ee)>99.9%
Turnover Number (TON)22.5

Experimental Protocols

Materials and Equipment:
  • Polystyrene-supported this compound analogue (PS-BTM, resin 5, f = 0.9 mmol/g)[1]

  • Phenylacetic acid

  • Pivaloyl chloride

  • N,N-Diisopropylethylamine (i-Pr2NEt)

  • Chalcone-type tosylimine (e.g., 6a)

  • Dichloromethane (DCM, anhydrous)

  • HPLC pumps (e.g., Uniqsis)

  • Mass flow controller (for gaseous reagents, if applicable)

  • Tubular reactor

  • Packed bed reactor (e.g., size-adjustable, medium-pressure chromatography column)

  • T-mixers

  • Back pressure regulator

  • In-line liquid-liquid separator

  • Standard laboratory glassware

Preparation of Reagent Solutions:
  • Phenylacetic Acid Solution: Prepare a solution of phenylacetic acid in anhydrous DCM.

  • Pivaloyl Chloride/Base Solution: Prepare a solution of pivaloyl chloride and i-Pr2NEt in anhydrous DCM.

  • Tosylimine Solution: Prepare a solution of the tosylimine (e.g., 6a) in anhydrous DCM.

Continuous Flow Setup and Procedure:

The following diagram illustrates the setup for the continuous flow process.[1]

flow_setup cluster_reagents Reagent Feeds cluster_pumps Pumps cluster_reactors Reaction & Separation cluster_collection Outputs p_acid Phenylacetic Acid in DCM pump_a Pump A p_acid->pump_a pivcl PivCl / i-Pr2NEt in DCM pump_b Pump B pivcl->pump_b imine Tosylimine 6a in DCM pump_c Pump C imine->pump_c water Water pump_d Pump D water->pump_d mixer1 T-Mixer pump_a->mixer1 pump_b->mixer1 mixer2 T-Mixer pump_c->mixer2 mixer3 T-Mixer pump_d->mixer3 reactor1 Tubular Reactor (Anhydride Formation) mixer1->reactor1 reactor1->mixer2 reactor2 Packed Bed Reactor (PS-BTM) mixer2->reactor2 reactor2->mixer3 separator Liquid-Liquid Separator mixer3->separator product_out Product in DCM separator->product_out Organic waste_out Aqueous Waste separator->waste_out Aqueous

Caption: Detailed setup for the continuous flow synthesis.

Procedure:

  • Catalyst Packing: Swell the polystyrene-supported BTM analogue (600 mg, 0.54 mmol) with anhydrous DCM and pack it into a size-adjustable, medium-pressure chromatography column, which will serve as the packed bed reactor.[1]

  • System Priming: Prime the pumps and tubing with anhydrous DCM.

  • Reaction Initiation:

    • Pump the phenylacetic acid solution and the pivaloyl chloride/i-Pr2NEt solution at equal flow rates into a T-mixer, followed by a tubular reactor to allow for the formation of the mixed anhydride (residence time of 14.2 min).[1]

    • The output from the tubular reactor is then mixed with the tosylimine solution via a second T-mixer.[1]

    • This combined stream is then passed through the packed bed reactor containing the immobilized BTM catalyst (residence time of 7.5 min).[1]

  • In-line Workup:

    • The effluent from the packed bed reactor is mixed with a continuous flow of water in a third T-mixer.

    • The resulting biphasic mixture is directed to an in-line liquid-liquid separator to continuously separate the organic and aqueous phases.[1]

  • Product Collection: Collect the organic phase, which contains the dihydropyridinone product in DCM.

  • Analysis: The collected solution can be analyzed by ¹H NMR and chiral HPLC to determine conversion, yield, and enantiomeric excess.[1] The product can be isolated by simple evaporation of the solvent.[1]

  • Sustained Operation: The system can be operated continuously for extended periods (e.g., 11 hours) to produce a significant quantity of the product.[1]

Signaling Pathways and Logical Relationships

The catalytic cycle of the domino Michael addition/cyclization reaction is a key logical relationship in this process.

catalytic_cycle catalyst This compound (Immobilized) enolate Ammonium Enolate Intermediate catalyst->enolate + Mixed Anhydride anhydride Mixed Anhydride michael_adduct Michael Adduct enolate->michael_adduct + Tosylimine (Michael Addition) imine Tosylimine product Dihydropyridinone michael_adduct->product Intramolecular Cyclization product->catalyst - Catalyst Regeneration

References

Troubleshooting & Optimization

Technical Support Center: Improving Enantioselectivity of (+)-Benzotetramisole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (+)-Benzotetramisole and its derivatives in enantioselective reactions.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound (BTM) and related catalysts.

Issue 1: Low Enantioselectivity

Q1: My reaction is showing poor enantioselectivity (low % ee). What are the potential causes and how can I improve it?

A1: Low enantioselectivity in (+)-BTM catalyzed reactions can stem from several factors. Here is a step-by-step guide to troubleshoot this issue:

  • Moisture Contamination: The catalytic activity and selectivity of BTM are highly sensitive to moisture. The acylated intermediate is susceptible to hydrolysis, which can halt the reaction and reduce enantioselectivity.[1]

    • Recommendation: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and add a drying agent like sodium sulfate to the reaction mixture.[1]

  • Reaction Temperature: Temperature plays a crucial role in enantioselectivity.

    • Recommendation: Lowering the reaction temperature, for instance to 0 °C, can significantly enhance enantioselectivity.[1] However, be aware that this may slow down the reaction rate.

  • Catalyst Structure: The structure of the catalyst itself is a key determinant of enantioselectivity.

    • Recommendation: Consider using analogues of BTM. For instance, benzannulation of tetramisole to form BTM extends the π-system, which can lead to better chiral recognition through π-π and cation-π interactions with the substrate.[1][2] Methyl substitution on homobenzotetramisole (HBTM) has also been shown to influence both activity and enantioselectivity.[3][4]

  • Solvent Choice: The solvent can influence the stability of the transition state and thus the enantioselectivity.

    • Recommendation: While chloroform is commonly used[1], screening different anhydrous solvents may be beneficial. Mixed solvent systems, such as THF and CH₂Cl₂, have been used to find a compromise between yield and enantioselectivity in related reactions.[5]

  • Acylating Agent: The choice of anhydride can impact the reaction's selectivity.

    • Recommendation: Both propionic and isobutyric anhydrides are effective, with isobutyric anhydride often leading to higher enantioselectivities.[1]

A logical workflow for troubleshooting low enantioselectivity is presented below:

Troubleshooting_Enantioselectivity start Low Enantioselectivity Observed check_moisture Verify Anhydrous Conditions (Dry glassware, anhydrous solvent, drying agent) start->check_moisture Step 1 optimize_temp Optimize Reaction Temperature (e.g., lower to 0 °C) check_moisture->optimize_temp Step 2 screen_catalyst Evaluate Catalyst Structure (e.g., BTM vs. HBTM analogues) optimize_temp->screen_catalyst Step 3 screen_solvent Screen Solvents screen_catalyst->screen_solvent Step 4 screen_anhydride Screen Acylating Agents (e.g., isobutyric vs. propionic anhydride) screen_solvent->screen_anhydride Step 5 end Improved Enantioselectivity screen_anhydride->end

Figure 1: Troubleshooting workflow for low enantioselectivity.

Issue 2: Stalled or Slow Reaction

Q2: My reaction is very slow or has stopped at a low conversion rate. What should I do?

A2: A stalled reaction is often linked to catalyst deactivation or suboptimal reaction conditions.

  • Moisture: As mentioned, moisture can lead to a loss of catalytic activity.[1]

    • Recommendation: Add a drying agent like Na₂SO₄ and ensure all components are rigorously dried.[1]

  • Temperature: While low temperatures are good for selectivity, they can also decrease the reaction rate.

    • Recommendation: Find an optimal balance between temperature and reaction time. If the reaction is too slow at a lower temperature, you may need to allow for a longer reaction time or slightly increase the temperature.

  • Catalyst Loading: The amount of catalyst can be a limiting factor.

    • Recommendation: In some cases, increasing the catalyst loading (e.g., from 4 mol% to 10 mol%) can improve the reaction rate, especially at lower temperatures.[1] It has also been observed that adding more catalyst after a certain reaction time can help drive the reaction to completion.[1]

  • Substrate Steric Hindrance: Sterically hindered substrates may react more slowly.[1]

    • Recommendation: For such substrates, a higher catalyst loading or a more active catalyst analogue might be necessary. For example, the syn-3-Methyl analogue of HBTM has shown superior catalytic activity.[3]

Frequently Asked Questions (FAQs)

Q3: What is the mechanism behind the enantioselectivity of this compound?

A3: Density functional theory (DFT) calculations suggest that the enantioselectivity in BTM-catalyzed reactions, such as the dynamic kinetic resolution of azlactones, arises from electrostatic interactions. The chiral BTM catalyst orients the substrate in a way that the transition state of the faster-reacting enantiomer is stabilized by these interactions.[6]

Q4: Can this compound be recycled?

A4: Yes, immobilized analogues of BTM have been developed that can be recycled. For example, a polystyrene-supported BTM analogue has been shown to be recyclable for at least six consecutive cycles without a significant loss of activity or enantioselectivity.[7]

Q5: How does the benzannulation in BTM compared to tetramisole affect its performance?

A5: The benzannulation extends the π-system of the catalyst. This is thought to enhance π-π and cation-π interactions between the acylated catalyst intermediate and the substrate, leading to improved enantioselectivity.[1] While tetramisole is a competent catalyst, BTM generally provides outstanding enantioselectivities in the kinetic resolution of secondary benzylic alcohols.[2][8]

Q6: Are there any known issues with specific reagents?

A6: In domino Michael addition/cyclization reactions using an immobilized BTM analogue, pivaloyl chloride, used for the activation of arylacetic acid, was identified as a source of catalyst deactivation.[7] Careful optimization of the amount of such activating agents is crucial.

Data Presentation

Table 1: Comparison of Catalysts in the Kinetic Resolution of Secondary Alcohols

EntryCatalystSubstrateAnhydrideTemp (°C)Selectivity Factor (s)Reference
1CF₃-PIP (1)1-Phenylethanol(i-PrCO)₂ORT31[1]
2Cl-PIQ (2)1-Phenylethanol(i-PrCO)₂ORT48[1]
3(S)-Tetramisole (4)1-Phenylethanol(i-PrCO)₂ORT33[1]
4(R)-BTM (16)1-Phenylethanol(i-PrCO)₂ORT72[1]
5(R)-BTM (16)1-Phenylethanol(i-PrCO)₂O0>100[1]
6HBTM (6)(±)-1-Phenylpropanol(EtCO)₂O-60114[3]
7syn-3-Me-HBTM (9a)(±)-1-Phenylpropanol(EtCO)₂O-6097[3]
8syn-4-Me-HBTM (10a)(±)-1-Phenylpropanol(EtCO)₂O-60134[3]

Table 2: Enantioselectivity in Domino Michael Addition/Cyclization Reactions

EntryCatalystReactionEnantiomeric Excess (% ee)Reference
1Immobilized BTM (5)Domino Michael addition/cyclization97 (recyclable)[7]
2Immobilized BTM (5)Continuous flow reaction>99.9[7]

Experimental Protocols

Protocol 1: General Procedure for Kinetic Resolution of a Secondary Alcohol

This protocol is a general guideline based on procedures described in the literature.[1]

Experimental_Workflow prep 1. Preparation - Oven-dry glassware. - Prepare anhydrous solvent (e.g., CHCl₃). - Add drying agent (e.g., Na₂SO₄). reagents 2. Add Reagents - Add racemic alcohol (1.0 M). - Add (+)-BTM catalyst (e.g., 4 mol%). - Add base (e.g., i-Pr₂NEt, 0.75 equiv). prep->reagents cool 3. Equilibrate Temperature - Cool the mixture to the desired temperature (e.g., 0 °C). reagents->cool initiate 4. Initiate Reaction - Add acylating agent (e.g., (i-PrCO)₂O, 0.75 equiv) dropwise. cool->initiate monitor 5. Monitor Progress - Monitor by TLC or GC until ~50% conversion. initiate->monitor quench 6. Quench Reaction - Add methanol to quench excess anhydride. monitor->quench workup 7. Workup & Purification - Perform aqueous workup. - Purify alcohol and ester by column chromatography. quench->workup analyze 8. Analyze Enantioselectivity - Determine % ee of the remaining alcohol and the product ester by chiral HPLC or GC. workup->analyze

Figure 2: General experimental workflow for kinetic resolution.
  • Preparation: To an oven-dried flask containing a magnetic stir bar and sodium sulfate, add the racemic secondary alcohol (1 equiv.) and anhydrous chloroform under an inert atmosphere (e.g., Argon or Nitrogen).

  • Addition of Catalyst and Base: Add this compound (0.04 equiv.) and diisopropylethylamine (0.75 equiv.).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Reaction Initiation: Slowly add isobutyric anhydride (0.75 equiv.) to the stirred solution.

  • Monitoring: Monitor the reaction progress by TLC or GC analysis. The reaction is typically stopped at or near 50% conversion to achieve optimal kinetic resolution.

  • Quenching: Upon reaching the desired conversion, quench the reaction by adding a small amount of methanol.

  • Workup and Purification: Dilute the mixture with an organic solvent and wash with a saturated aqueous solution of NaHCO₃, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting mixture of the unreacted alcohol and the ester product by flash column chromatography.

  • Analysis: Determine the enantiomeric excess of the alcohol and ester using chiral HPLC or GC.

Protocol 2: Optimization of Reaction Conditions

To improve enantioselectivity or reaction rate, a systematic optimization should be performed.

  • Establish a Baseline: Run the reaction under standard conditions (e.g., room temperature, 4 mol% catalyst) to establish a baseline for yield and enantioselectivity.

  • Temperature Screening: Set up parallel reactions at different temperatures (e.g., 25 °C, 0 °C, -20 °C, -40 °C). Analyze the enantioselectivity and reaction rate at each temperature.

  • Solvent Screening: Using the optimal temperature from the previous step, screen a range of anhydrous solvents (e.g., CHCl₃, CH₂Cl₂, THF, Toluene).

  • Anhydride Screening: Compare the effect of different acylating agents (e.g., acetic anhydride, propionic anhydride, isobutyric anhydride) on the reaction outcome.

  • Catalyst Loading: If the reaction is slow, particularly at low temperatures, investigate the effect of increasing the catalyst loading (e.g., from 4 mol% to 10 mol%).

References

Technical Support Center: Optimizing (+)-Benzotetramisole Catalyst Loading

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (+)-Benzotetramisole (BTM) as a catalyst in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for a reaction using this compound?

A1: For initial screenings of new reactions, a catalyst loading of 1-2 mol% is a common starting point.[1] Optimization studies can then be performed by systematically increasing or decreasing the loading to determine the optimal concentration for your specific transformation.[1] In some cases, loadings as low as 2 mol% have been effective, though this may require longer reaction times.[2]

Q2: How does catalyst loading affect the reaction's yield and enantioselectivity?

A2: The optimal catalyst loading is a balance between reaction efficiency and cost. While increasing catalyst loading can sometimes improve reaction rates, it may not always lead to better yields or enantioselectivity. In some instances, higher catalyst loading can even be detrimental, potentially leading to a decrease in yield due to the formation of catalytically inactive species.[3] It is crucial to screen a range of catalyst loadings to find the optimal concentration for your specific substrates and conditions.

Q3: My reaction is showing low enantioselectivity (ee). What are the potential causes and solutions?

A3: Low enantioselectivity can stem from several factors:

  • Sub-optimal Temperature: Temperature can significantly impact enantioselectivity. It is recommended to screen a range of temperatures. For instance, decreasing the reaction temperature has been shown to improve enantioselectivity in some BTM-catalyzed reactions.[1][2]

  • Solvent Effects: The choice of solvent is critical. Nonpolar solvents often favor higher selectivity, while polar or coordinating solvents might interfere with the catalyst-substrate interaction.[1] Chloroform has been reported as an effective solvent for certain BTM-catalyzed reactions.[2] A solvent screen is advisable to identify the optimal medium for your reaction.[1]

  • Catalyst Purity and Handling: Impurities in the catalyst can act as poisons. Ensure you are using high-purity this compound and that it has been stored correctly under an inert atmosphere to prevent degradation.[1]

  • Substrate Purity: Impurities within the starting material can interfere with the catalytic cycle. It is important to purify your substrate before use.[1]

Q4: The conversion of my starting material is high, but the isolated yield of the product is low. What could be the issue?

A4: Low isolated yield with high conversion suggests that your product may be degrading or that side reactions are occurring.[1] Consider the following troubleshooting steps:

  • Reaction Time: Monitor the reaction progress over time. It's possible the product forms and then degrades. Quench the reaction as soon as the starting material is consumed.[1]

  • Catalyst Decomposition: The catalyst itself might be unstable under the reaction conditions, leading to the formation of species that promote the decomposition of the product.[1]

Q5: I am observing inconsistent results between batches. What are the likely causes?

A5: Inconsistent results often arise from subtle variations in experimental conditions. To ensure reproducibility, pay close attention to the following:[1]

  • Atmosphere: Always set up reactions under a consistently inert atmosphere (e.g., nitrogen or argon), as oxygen and moisture can deactivate sensitive catalysts.[1]

  • Solvent and Reagent Quality: Use freshly purified solvents and high-purity reagents for each experiment.

  • Catalyst Handling: Handle the catalyst in a glovebox or under a stream of inert gas to prevent exposure to air and moisture.[1]

  • Temperature Control: Employ a reliable thermostat or cryostat to maintain a constant temperature, as fluctuations can significantly impact both yield and enantioselectivity.[1]

  • Stirring: Ensure consistent and efficient stirring to avoid localized concentration gradients.[1]

Q6: Is an additive or co-catalyst required for this compound catalyzed reactions?

A6: The necessity of an additive depends on the specific reaction. For the dynamic kinetic resolution of azlactones, the presence of a benzoic acid promoter was found to be essential for the reaction to proceed.[2] In other cases, such as the kinetic resolution of secondary benzylic alcohols, the addition of sodium sulfate was used to prevent catalyst deactivation due to moisture, especially at lower temperatures.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or No Conversion Inactive catalyst due to improper handling or storage.Use a fresh batch of catalyst, ensuring it is handled under an inert atmosphere.[1]
Presence of reaction inhibitors (e.g., impurities in substrate or solvent).Purify the substrate and use freshly distilled, anhydrous solvents.[1]
Sub-optimal reaction temperature.Screen a range of temperatures; some reactions may require heating while for others, lower temperatures improve stability and selectivity.[2]
Low Enantioselectivity (ee%) Incorrect solvent choice.Perform a solvent screen. Non-polar solvents are often a good starting point.[1][2]
Reaction temperature is too high or too low.Optimize the reaction temperature. Lowering the temperature often improves enantioselectivity.[2]
Poor Yield Despite High Conversion Product degradation over time.Monitor the reaction by TLC or HPLC and quench it as soon as the starting material is consumed.[1]
Catalyst-promoted side reactions or product decomposition.Re-evaluate the catalyst loading; a lower loading might be beneficial.[1]
Catalyst Deactivation Presence of moisture or oxygen.Ensure the reaction is run under strictly anhydrous and inert conditions. The addition of a drying agent like Na₂SO₄ can be beneficial.[4]
Incompatible reagents.In some cases, reagents like pivaloyl chloride have been identified as a source of deactivation for immobilized BTM analogues.[5][6]

Data Presentation

Table 1: Effect of this compound Loading on Reaction Time and Enantioselectivity for the Dynamic Kinetic Resolution of an Azlactone

EntryCatalyst Loading (mol %)Time (h)Conversion (%)ee (%)
1100.25>9885
250.5>9885
322.5>9885

Data adapted from a study on the dynamic kinetic resolution of azlactones.[2] Reaction conditions and substrates may vary.

Table 2: Influence of Temperature on Enantioselectivity

EntryTemperature (°C)Conversion (%)ee (%)
140>9885
220>9885
345678

Data from the same study as Table 1, illustrating the effect of temperature on enantioselectivity.[2]

Experimental Protocols

Protocol 1: General Procedure for Optimizing Catalyst Loading in a Kinetic Resolution

  • Preparation: In a glovebox or under a positive pressure of inert gas, add the alcohol substrate (1.0 equiv.) to a flame-dried reaction vessel equipped with a magnetic stir bar.

  • Solvent Addition: Add the desired anhydrous solvent (e.g., chloroform) to achieve the target concentration (e.g., 0.25 M).

  • Additive: If required, add a drying agent such as anhydrous sodium sulfate.[4]

  • Catalyst Addition: In separate, labeled vials, weigh the desired amounts of this compound catalyst (e.g., 1 mol%, 2 mol%, 5 mol%). Dissolve the catalyst in a small amount of the reaction solvent and add it to the respective reaction vessels.

  • Acylating Agent and Base: Add the base (e.g., i-Pr₂NEt, 0.75 equiv.) followed by the acylating agent (e.g., (i-PrCO)₂O, 0.75 equiv.).

  • Reaction: Stir the reaction mixtures at the desired temperature (e.g., 0 °C).

  • Monitoring: Monitor the progress of the reactions by taking aliquots at regular intervals and analyzing them by a suitable chiral chromatography method (e.g., HPLC or GC) to determine conversion and enantiomeric excess.

  • Work-up: Once the desired conversion is reached, quench the reaction and proceed with the appropriate work-up and purification procedures.

Visualizations

Experimental_Workflow Experimental Workflow for Catalyst Loading Optimization cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep Prepare Substrate and Solvent add_cat Add this compound at Various Loadings prep->add_cat initiate Initiate Reaction (Add Reagents/Base) add_cat->initiate react Run at Controlled Temperature initiate->react monitor Monitor Conversion and ee% (HPLC/GC) react->monitor analyze Analyze Data to Find Optimal Loading monitor->analyze

Caption: Workflow for optimizing catalyst loading.

Troubleshooting_Logic Troubleshooting Logic for Low Enantioselectivity start Low ee% Observed temp Is Temperature Optimized? start->temp solvent Is Solvent Optimized? temp->solvent No solution_temp Screen Temperatures (e.g., 0 °C to -20 °C) temp->solution_temp Yes purity Are Reagents High Purity? solvent->purity No solution_solvent Screen Solvents (e.g., CHCl3, Toluene, DCM) solvent->solution_solvent Yes solution_purity Purify Substrate Use High-Purity Catalyst purity->solution_purity Yes

Caption: Decision tree for troubleshooting low ee%.

References

Technical Support Center: (+)-Benzotetramisole Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing (+)-Benzotetramisole (BTM) as a catalyst. The information is designed to address common issues encountered during experiments, with a focus on the critical role of solvent selection.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this compound catalyzed reactions?

A1: Chloroform (CHCl₃) has been consistently identified as the optimal solvent for achieving high enantioselectivity and reaction rates in this compound catalyzed reactions, such as the kinetic resolution of secondary benzylic alcohols.[1][2]

Q2: How do other common solvents affect the reaction outcome?

A2: Other solvents generally lead to lower selectivity and reaction rates compared to chloroform.[1] Dichloromethane and toluene result in diminished performance, while tert-amyl alcohol shows an even greater decrease in selectivity.[1] Ethereal solvents like diethyl ether and tetrahydrofuran (THF) have been shown to yield no appreciable reaction.[1] Greener solvents such as ethyl acetate (EtOAc) and 2-methyltetrahydrofuran (2-Me-THF) have also been tested but led to a significant drop in conversion.[3]

Q3: My reaction stops at low conversion, especially at lower temperatures. What could be the cause?

A3: This issue is likely due to the moisture sensitivity of the acylated intermediate.[1] At lower temperatures, such as in an ice bath, increased air humidity can lead to the deactivation of the catalyst.[1]

Q4: How can I prevent catalyst deactivation due to moisture?

A4: To prolong the catalyst's life, especially at lower temperatures, it is crucial to carefully exclude external moisture.[1] A practical solution is to add a drying agent, such as sodium sulfate (Na₂SO₄), to the reaction mixture.[1]

Q5: Does catalyst loading affect the reaction?

A5: Yes, catalyst loading is an important parameter. While the optimal loading can be substrate-dependent, studies on the dynamic kinetic resolution of azlactones have shown that lower catalyst loadings (down to 2 mol%) can still be effective, though they may require longer reaction times.[2]

Troubleshooting Guides

Issue 1: Low Enantioselectivity or Reaction Rate

This is a common issue that can often be traced back to the choice of solvent.

Troubleshooting Workflow:

start Low Enantioselectivity/ Reaction Rate solvent_check Is the solvent Chloroform? start->solvent_check switch_solvent Switch to Chloroform solvent_check->switch_solvent No optimize_conditions Proceed to Further Troubleshooting solvent_check->optimize_conditions Yes switch_solvent->optimize_conditions other_solvents Using other solvents (e.g., CH2Cl2, Toluene) can lower performance. switch_solvent->other_solvents no_reaction Ethereal solvents (THF, Et2O) may result in no reaction. switch_solvent->no_reaction

Caption: Troubleshooting workflow for low enantioselectivity.

Explanation:

  • Verify Solvent: Confirm that you are using chloroform as the solvent. As indicated by multiple studies, it is the optimal choice for BTM-catalyzed reactions.[1][2]

  • Solvent Purity: Ensure the chloroform is of high purity and dry. Impurities can negatively impact catalytic activity.

  • Consider Alternatives: If chloroform is not suitable for your specific substrate or conditions, be aware that other solvents like dichloromethane or toluene will likely result in lower selectivity and rates.[1] Avoid using diethyl ether or THF, as they may inhibit the reaction entirely.[1]

Issue 2: Reaction Stalls at Low Temperature

If the reaction ceases to progress at reduced temperatures, moisture is the most probable culprit.

Troubleshooting Workflow:

start Reaction Stalls at Low Temperature moisture_check Suspect Moisture Sensitivity of Acylated Intermediate start->moisture_check add_drying_agent Add Sodium Sulfate (Na2SO4) to the reaction mixture. moisture_check->add_drying_agent exclude_moisture Ensure rigorous exclusion of external moisture. moisture_check->exclude_moisture resume_reaction Continue Reaction add_drying_agent->resume_reaction exclude_moisture->resume_reaction

Caption: Troubleshooting workflow for stalled reactions.

Explanation:

  • Identify Cause: The loss of catalytic activity at low temperatures is often due to the reaction's sensitivity to moisture.[1]

  • Implement Solution: Add a drying agent, such as anhydrous sodium sulfate, directly to the reaction vessel.[1]

  • Preventive Measures: For future experiments, ensure all glassware is oven-dried, and solvents are anhydrous. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can also help to exclude atmospheric moisture.

Data on Solvent Effects

The following tables summarize the quantitative effect of different solvents on this compound catalyzed kinetic resolution of a secondary alcohol.

Table 1: Effect of Solvent on the Kinetic Resolution of 1-Phenylethanol

EntrySolventTime (h)Conversion (%)Selectivity Factor (s)
1Chloroform1.55180
2Dichloromethane45050
3Toluene45230
4tert-Amyl alcohol244910
5Diethyl ether24<5-
6THF24<5-

Conditions: 1.0 M substrate, 5 mol % of catalyst, room temperature. Data is adapted from literature reports.[1]

Experimental Protocols

General Protocol for Kinetic Resolution of Secondary Alcohols

This protocol is a representative example for the kinetic resolution of a secondary benzylic alcohol using this compound.

Materials:

  • This compound (BTM) catalyst

  • Racemic secondary alcohol (substrate)

  • Anhydrous chloroform (CHCl₃)

  • Isobutyric anhydride

  • Diisopropylethylamine (i-Pr₂NEt)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried flask under an inert atmosphere, add the racemic secondary alcohol (1.0 equiv).

  • Add anhydrous chloroform to achieve a substrate concentration of 0.25 M.

  • Add anhydrous sodium sulfate (a small amount, e.g., a spatula tip).

  • Cool the mixture to 0 °C in an ice bath.

  • Add this compound (4 mol %).

  • Add diisopropylethylamine (0.75 equiv).

  • Add isobutyric anhydride (0.75 equiv) dropwise to initiate the reaction.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or ¹H NMR).

  • Upon reaching the desired conversion (typically ~50%), quench the reaction by adding a small amount of methanol.

  • Proceed with standard aqueous workup and purification by column chromatography to separate the acylated product and the unreacted alcohol.

Logical Relationship Diagram:

catalyst (+)-BTM Catalyst intermediate Acylated Catalyst Intermediate catalyst->intermediate anhydride Acylating Agent (e.g., Isobutyric Anhydride) anhydride->intermediate product Enantioenriched Ester intermediate->product deactivation Catalyst Deactivation intermediate->deactivation alcohol Racemic Alcohol (Substrate) alcohol->product unreacted_alcohol Enantioenriched Alcohol alcohol->unreacted_alcohol Unreacted solvent Solvent (e.g., Chloroform) solvent->intermediate Influences Rate & Selectivity moisture Moisture moisture->intermediate Causes

Caption: Key factors influencing BTM-catalyzed reactions.

References

Technical Support Center: Managing Temperature for Enhanced Yield with (+)-Benzotetramisole

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Research directly linking temperature management with (+)-Benzotetramisole for increased crop yield is not extensively available in public literature. The following guidance is based on the chemical properties of the broader benzimidazole class, related compounds like levamisole, and general principles of plant science. Researchers should use this information as a starting point for their own empirical studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its potential role in agriculture?

This compound is a versatile compound belonging to the benzimidazole class.[1][2][3] While primarily known for its applications in pharmaceuticals, it has shown promise in agriculture for enhancing plant growth and pest resistance.[4] Its mechanism in plants is not fully elucidated but may involve influencing microbial activity in the soil, which is crucial for nutrient cycling and plant growth.[4]

Q2: How does temperature typically affect chemical treatments on plants?

Temperature can significantly influence the efficacy and safety of chemical applications on crops. It can affect:

  • Plant Uptake and Metabolism: The rate at which a plant absorbs and metabolizes a compound can be temperature-dependent. One study on benzotriazoles (a related chemical class) in sunflowers found that the uptake process is kinetically limited, with an estimated activation energy of 43 kJ/mol, indicating that temperature plays a crucial role.[5]

  • Chemical Stability: The stability of the compound itself can be affected by temperature. While some benzimidazole anthelmintics are stable in solid form up to 50°C, they can be photosensitive in solution.[6]

  • Plant Stress: High temperatures can cause stress in plants, potentially making them more susceptible to phytotoxicity from chemical treatments.[7][8][9][10] Conversely, some compounds may help activate a plant's antioxidant defense systems to combat stress.[2]

  • Pest and Disease Pressure: Temperature influences the prevalence and activity of pests and fungi, which may in turn affect the perceived efficacy of a treatment.[11]

Q3: Are there known optimal temperature ranges for using benzimidazole-related compounds in agriculture?

Specific optimal temperature ranges for this compound are not documented. However, for the broader class of benzimidazole fungicides, application is often recommended under moderate temperature conditions to avoid plant stress.[7] For example, some benzimidazole fungicides have been shown to cause growth reductions and visual damage in bedding plants, especially when plants are already stressed.[7]

Q4: What are the potential signs of improper temperature management when using this compound?

Based on studies of other benzimidazoles, improper temperature management could potentially lead to:

  • Phytotoxicity: Symptoms could include leaf-tip and marginal chlorosis (yellowing), interveinal chlorosis, or general growth reduction.[7]

  • Reduced Efficacy: If the temperature is too low, the plant's uptake and metabolic processes may be too slow for the compound to be effective. Conversely, very high temperatures could potentially degrade the compound or induce a stress response in the plant that counteracts the intended benefits.

  • Inconsistent Results: Wide temperature fluctuations during your experiment could lead to variable and difficult-to-interpret data.

Troubleshooting Guides

Issue 1: Signs of Phytotoxicity (e.g., Leaf Yellowing, Stunted Growth) After Application

Possible Cause: High temperatures at the time of application may be increasing plant stress and leading to a phytotoxic reaction.

Troubleshooting Steps:

  • Review Application Conditions: Check your records for the temperature, humidity, and light intensity at the time of application.

  • Adjust Application Timing: If temperatures were high, try applying this compound during a cooler part of the day, such as early morning or late evening.

  • Conduct a Dose-Response Test at Different Temperatures: In a controlled environment, test a range of concentrations at different, stable temperatures to identify a safe and effective application window.

  • Assess Plant Health Pre-Application: Ensure plants are not already under stress from other factors (e.g., drought, nutrient deficiency) before applying the compound, as this can exacerbate phytotoxic effects.[7]

Issue 2: Lack of Expected Yield Increase or Inconsistent Results

Possible Cause: The ambient temperature may be outside the optimal range for the compound's activity in your specific crop, or temperature fluctuations may be affecting results.

Troubleshooting Steps:

  • Monitor Environmental Conditions: Continuously log temperature and other relevant environmental variables throughout your experiment.

  • Controlled Environment Studies: If possible, move the experiment to a growth chamber or greenhouse where you can maintain consistent temperature settings.

  • Temperature Optimization Experiment: Design a study with different, stable temperature regimes to determine the optimal range for efficacy. (See Experimental Protocols section).

  • Consider Other Factors: Temperature is just one variable. Also, evaluate soil health, water availability, and nutrient levels, as these can all impact yield.[8][12]

Quantitative Data from Related Compounds

Table 1: Effects of Various Benzimidazole Fungicides on Bedding Plants

FungicideEffect on PhotosynthesisVisual Damage Observed
Benlate DFReduced within 24 hours-
3336 WPEffects apparent after 1 weekLeaf-tip and marginal chlorosis in impatiens
Mertect 340-FExtremely phytotoxic-
DerosalDid not reduce photosynthesisSlight interveinal chlorosis in some petunia studies

Source: Adapted from a study on the phytotoxic effects of benzimidazole fungicides.[7]

Table 2: Temperature Stability of Benzimidazole Anthelmintics

Compound FormConditionStability
SolidUp to 50°CReliable stability
SolutionExposed to lightHigh photosensitivity

Source: Based on stability studies of albendazole, mebendazole, and fenbendazole.[6]

Experimental Protocols

Key Experiment: Determining Optimal Temperature for this compound Application

Objective: To identify the temperature range at which this compound provides the maximum yield benefit for a specific crop without causing phytotoxicity.

Methodology:

  • Experimental Setup:

    • Use controlled environment growth chambers or greenhouses set to at least three different constant temperature regimes (e.g., 18°C, 25°C, and 32°C). These temperatures should be chosen based on the known optimal growing conditions for the target crop.

    • For each temperature regime, prepare a statistically significant number of replicate plants.

    • Within each temperature regime, establish the following treatment groups:

      • Control (vehicle/solvent only)

      • Low concentration of this compound

      • Medium concentration of this compound

      • High concentration of this compound

  • Application:

    • Acclimate plants to their respective temperature regimes for a set period before treatment.

    • Apply this compound at a specific growth stage known to be critical for yield determination (e.g., before flowering).

    • Ensure consistent application methodology (e.g., foliar spray, soil drench) across all plants.

  • Data Collection:

    • Throughout the experiment:

      • Monitor for any signs of phytotoxicity (e.g., leaf discoloration, necrosis, stunted growth).

      • Measure key physiological parameters such as photosynthetic rate and transpiration, if equipment is available.

    • At harvest:

      • Measure key yield parameters, such as fruit/seed number, fruit/seed weight, and total biomass.

  • Data Analysis:

    • Use statistical analysis (e.g., ANOVA) to determine if there are significant differences in yield and phytotoxicity among the different temperature regimes and concentrations.

    • Identify the temperature and concentration combination that results in the highest yield with minimal to no phytotoxicity.

Visualizations

Troubleshooting_Workflow start Start: Unexpected Result Observed issue What is the primary issue? start->issue phyto Signs of Phytotoxicity (e.g., Chlorosis, Stunting) issue->phyto Phytotoxicity no_effect Lack of Efficacy or Inconsistent Yield issue->no_effect No Effect check_temp Review Application Temperature phyto->check_temp monitor_env Continuously monitor environmental conditions no_effect->monitor_env adjust_time Apply during cooler periods check_temp->adjust_time dose_response Conduct dose-response test at different temperatures adjust_time->dose_response controlled_study Move to controlled environment monitor_env->controlled_study temp_opt Perform temperature optimization experiment controlled_study->temp_opt

Caption: Troubleshooting workflow for unexpected results.

Experimental_Workflow setup 1. Setup - Controlled Temp. Regimes - Replicate Plants - Treatment Groups application 2. Application - Acclimate Plants - Apply Compound - Consistent Method setup->application data 3. Data Collection - Monitor Phytotoxicity - Measure Physiology - Measure Yield application->data analysis 4. Analysis - Statistical Tests - Identify Optimal Temp/Concentration data->analysis

Caption: Experimental workflow for temperature optimization.

Signaling_Pathway compound This compound (Hypothesized) receptor Plant Cell Receptor (Hypothesized) compound->receptor signal Signal Transduction Cascade receptor->signal antioxidant Activation of Antioxidant Defense System signal->antioxidant stress_res Enhanced Stress Resilience & Improved Growth antioxidant->stress_res

Caption: Hypothetical signaling pathway for stress modulation.

References

troubleshooting low conversion in (+)-Benzotetramisole catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during (+)-Benzotetramisole (BTM) catalyzed reactions, with a specific focus on overcoming low conversion.

Troubleshooting Guide: Low Conversion

Question: My reaction has stalled at a low conversion. What are the potential causes and how can I resolve this?

Answer:

Low conversion in this compound catalyzed reactions is a common issue that can often be attributed to catalyst deactivation. Several factors can contribute to this, with moisture being a primary culprit.

Initial Diagnostic Steps:

  • Moisture Contamination: BTM-catalyzed reactions, particularly the acylated intermediate, are highly sensitive to moisture.[1] The presence of water can lead to rapid catalyst deactivation and halt the reaction.

  • Reagent Purity: Ensure all reagents, including the substrate, acylating agent, and solvent, are pure and anhydrous. Impurities can poison the catalyst.

  • Inert Atmosphere: Verify that the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.

Troubleshooting Workflow:

Start Low Conversion Observed Check_Moisture Verify Anhydrous Conditions (Dry Solvents, Inert Atmosphere) Start->Check_Moisture Add_Drying_Agent Add Drying Agent (e.g., Na2SO4) Check_Moisture->Add_Drying_Agent Moisture Suspected Check_Reagents Assess Reagent Purity and Stoichiometry Check_Moisture->Check_Reagents Conditions are Anhydrous Optimize_Conditions Optimize Reaction Conditions (Temperature, Catalyst Loading) Add_Drying_Agent->Optimize_Conditions Check_Reagents->Optimize_Conditions Substrate_Effect Consider Substrate Steric/Electronic Effects Optimize_Conditions->Substrate_Effect Successful_Conversion Improved Conversion Substrate_Effect->Successful_Conversion Issue Resolved Further_Investigation Further Investigation Needed Substrate_Effect->Further_Investigation Issue Persists cluster_Catalyst_Activation Catalyst Activation cluster_Reaction_Cycle Catalytic Cycle cluster_Deactivation_Pathway Deactivation Pathway BTM This compound (Catalyst) Acyl_Intermediate Acylated Catalyst (Active Intermediate) BTM->Acyl_Intermediate + Acylating_Agent Acylating Agent (e.g., Ac2O) Acylating_Agent->Acyl_Intermediate Product Acylated Product (Enantioenriched) Acyl_Intermediate->Product + Alcohol Deactivated_Catalyst Inactive Species Acyl_Intermediate->Deactivated_Catalyst + H2O Alcohol Substrate (Racemic Alcohol) Product->BTM Regenerates Catalyst Moisture H2O (Moisture) Moisture->Deactivated_Catalyst

References

(+)-Benzotetramisole stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and potential degradation issues of (+)-Benzotetramisole.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a cool, dark place, preferably at temperatures below 15°C.[1] It should be kept in a tightly sealed container to protect it from moisture and atmospheric oxygen.

Q2: What are the likely degradation pathways for this compound?

A2: While specific degradation pathways for this compound have not been extensively published, based on the chemistry of the related compound tetramisole and the imidazo[2,1-b]benzothiazole scaffold, potential degradation pathways include:

  • Hydrolysis: The amide-like linkage within the imidazo[2,1-b]benzothiazole core could be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring opening.

  • Oxidation: The sulfur atom in the thiazole ring is a potential site for oxidation, which can lead to the formation of sulfoxides or sulfones, especially in the presence of oxidizing agents.

  • Photodegradation: Exposure to UV light may induce degradation, a common issue for many organic molecules.

Q3: How can I monitor the stability of my this compound sample?

A3: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is the recommended approach. This method should be capable of separating the intact this compound from any potential degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for identifying the structure of degradation products.[2][3]

Q4: Are there any known incompatibilities of this compound with common excipients?

A4: There is currently no published data on the incompatibility of this compound with specific excipients. It is recommended to perform compatibility studies with your intended formulation excipients as part of your development process. These studies typically involve storing the drug in the presence of excipients and analyzing for degradation over time.

Q5: My this compound solution has changed color. Does this indicate degradation?

A5: A change in color, such as yellowing, can be an indicator of degradation. However, it is not definitive. The color change could be due to the formation of minor degradation products or interactions with the solvent. It is crucial to use a validated analytical method, like HPLC, to quantify the purity of the sample and identify any degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of potency or unexpected results in catalytic reactions. Degradation of this compound.1. Verify the purity of your this compound sample using a suitable analytical method (e.g., HPLC, NMR). 2. Ensure proper storage conditions have been maintained. 3. Consider performing a forced degradation study to identify potential degradants that might interfere with your reaction.
Appearance of new peaks in HPLC chromatogram during stability studies. Formation of degradation products.1. Characterize the structure of the new peaks using techniques like LC-MS and NMR. 2. Investigate the conditions (e.g., pH, temperature, light) that are causing the degradation to understand the degradation pathway. 3. Adjust storage or formulation conditions to minimize degradation.
Inconsistent results between different batches of this compound. Variation in purity or the presence of different impurity profiles.1. Obtain certificates of analysis for each batch and compare the purity and impurity profiles. 2. Develop and validate a robust in-house analytical method to test incoming batches for consistency.

Quantitative Data Summary

Due to the limited availability of public data on this compound stability, the following table provides a template for how to present data from a forced degradation study. The values are hypothetical and for illustrative purposes only.

Stress Condition Duration Temperature This compound Assay (%) Total Degradation Products (%) Major Degradant(s) (if identified)
Acidic Hydrolysis (0.1 M HCl) 24 hours60°C85.214.8Degradant A (m/z = ...), Degradant B (m/z = ...)
Basic Hydrolysis (0.1 M NaOH) 24 hours60°C92.57.5Degradant C (m/z = ...)
Oxidative (3% H₂O₂) 24 hoursRoom Temp78.121.9Sulfoxide derivative
Thermal 48 hours80°C98.31.7-
Photolytic (UV light) 24 hoursRoom Temp95.64.4-

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and pathways.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • After incubation, neutralize the solution with 0.1 M NaOH.

    • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • After incubation, neutralize the solution with 0.1 M HCl.

    • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

  • Thermal Degradation:

    • Transfer the solid this compound to a vial and place it in an oven at 80°C for 48 hours.

    • After exposure, dissolve the sample in the solvent, dilute to a suitable concentration, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose the solid this compound or a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

    • A control sample should be kept in the dark under the same conditions.

    • Prepare the samples for HPLC analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm) is a good starting point.

  • Mobile Phase:

    • Start with a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • A typical starting gradient could be from 20% to 80% organic solvent over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., 254 nm). A photodiode array (PDA) detector is recommended to obtain UV spectra of all peaks.

  • Method Development:

    • Inject a solution of unstressed this compound to determine its retention time.

    • Inject samples from the forced degradation study.

    • Adjust the mobile phase composition and gradient to achieve good separation between the parent peak and any degradation product peaks.

    • The method is considered stability-indicating if all degradation product peaks are baseline-separated from the main peak and from each other.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C, 24h) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C, 24h) stock->base oxidative Oxidative (3% H2O2, RT, 24h) stock->oxidative thermal Thermal (80°C, 48h, solid) stock->thermal photo Photolytic (UV light, RT, 24h) stock->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc characterization Characterization of Degradants (LC-MS, NMR) hplc->characterization

Caption: Experimental workflow for forced degradation study.

degradation_pathway cluster_degradation Potential Degradation Products BTM This compound sulfoxide Sulfoxide Derivative BTM->sulfoxide Oxidation (e.g., H₂O₂) ring_opened Ring-Opened Product (Hydrolysis) BTM->ring_opened Hydrolysis (Acid/Base) photoproduct Photodegradation Product BTM->photoproduct Photolysis (UV Light)

Caption: Hypothetical degradation pathways of this compound.

References

side reactions and byproduct formation with (+)-Benzotetramisole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-Benzotetramisole. The information focuses on identifying and mitigating side reactions and byproduct formation during its synthesis and application.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of this compound?

A1: The synthesis of this compound, particularly during the cyclization of the alcohol precursor, can be accompanied by several side reactions. These include the formation of polymeric impurities, a skeletal rearrangement to an isomeric isothiourea under certain conditions, and the formation of an N,O-bis-mesylate species.[1] Using alternative activating agents like tosyl chloride can lead to a complex mixture of products, while thionyl chloride may result in incomplete conversion.[1]

Q2: How can polymeric impurities be minimized during the synthesis?

A2: Polymeric impurities, which can complicate the crystallization of the final product and may be difficult to detect by 1H NMR, are a known issue.[1] One strategy to reduce their formation is to use isopropanol instead of methanol as a solvent or quenching agent after mesylation. The byproduct from isopropanol is considered to be a less reactive alkylating agent, thereby reducing the propensity for polymerization.[1] The reaction turning black, especially in the absence of a nucleophilic co-solvent, can be an indicator of polymerization or degradation.[1]

Q3: What causes the skeletal rearrangement to an isomeric isothiourea?

A3: A significant side reaction is the skeletal rearrangement to form an isomeric isothiourea. This has been observed to be the major product when the alcohol intermediate is subjected to Mitsunobu reaction conditions, which typically involve reagents like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine.[1] This unexpected reactivity highlights the importance of choosing the correct cyclization method to avoid this byproduct.[1]

Q4: What is the N,O-bis-mesylate byproduct and is it problematic?

A4: When using more than two equivalents of methanesulfonyl chloride to activate the alcohol intermediate, an N,O-bis-mesylate species can be formed.[1] However, this byproduct is not necessarily detrimental to the overall yield, as both the desired O-mesylate and the N,O-bis-mesylate can cyclize to form this compound under the reaction conditions.[1]

Q5: Are there known stability issues with this compound?

A5: While specific stability data for this compound is limited, information on the related compound tetramisole hydrochloride can provide guidance. Tetramisole is stable in acidic solutions but is susceptible to hydrolysis under alkaline conditions, with the rate of degradation increasing with higher pH and temperature.[2] It has also been shown to undergo degradation upon exposure to sunlight (photodegradation) and in the presence of oxidizing agents.[3] Therefore, it is recommended to store this compound in a dry, dark place and to use acidic or neutral conditions for solutions when possible.

Q6: Can this compound be deactivated when used as a catalyst?

A6: Yes, in its application as an organocatalyst, deactivation can occur. For instance, in reactions where pivaloyl chloride is used for the in-situ activation of carboxylic acids, it has been identified as a source of deactivation for a polystyrene-supported Benzotetramisole analogue.[4] This suggests that certain reagents in the catalytic cycle can lead to parasitic, off-cycle reactions that render the catalyst inactive.

Troubleshooting Guides

Issue 1: Difficulty in Crystallizing the Final Product and/or Oily Product Obtained
Potential Cause Troubleshooting Step Expected Outcome
Presence of Polymeric Impurities During workup, after quenching the reaction, perform an acid/base extraction. This compound is basic and can be extracted into an acidic aqueous layer (e.g., 1 M HCl), leaving non-basic impurities in the organic layer. Basify the aqueous layer (e.g., 2 M NaOH, pH >14) and extract the product back into an organic solvent.[1]Removal of non-basic polymeric impurities, leading to a cleaner crude product that is more amenable to crystallization.
After extraction, treat the organic solution of the product with activated charcoal to decolorize it, which can also help remove some impurities.[1]A colorless solution, which often indicates higher purity and facilitates crystallization.
Consider using trituration with a suitable solvent system like hot diethyl ether to induce crystallization and purify the product.[1]Isolation of analytically pure, crystalline this compound.
Residual Solvent Adducts Avoid recrystallization from chloroform, as it can form a stable adduct that is difficult to remove even under high vacuum.[1]A final product free of residual chloroform.
If a solvent adduct is suspected, try multiple cycles of re-slurrying the solid in a different solvent (e.g., dichloromethane) followed by evaporation to remove the entrapped solvent.[1]A pure solid with a clean NMR spectrum devoid of solvent peaks.
Issue 2: Low Yield of this compound and Formation of Unexpected Byproducts
Potential Cause Troubleshooting Step Expected Outcome
Incorrect Cyclization Conditions Avoid Mitsunobu conditions (e.g., DEAD/PPh3) for the cyclization step to prevent the formation of the rearranged isothiourea byproduct.[1]The desired this compound is formed as the major product without the isomeric impurity.
Use methanesulfonyl chloride (MsCl) with an excess of a tertiary amine base (e.g., triethylamine) for the cyclization. Ensure a slight excess of MsCl (e.g., 1.3 equivalents) is used to drive the reaction to completion.[1]Complete conversion of the alcohol intermediate to the mesylated species, leading to a higher yield of the final product.
Incomplete Reaction or Complex Mixture If using alternative activating agents, be aware of their limitations. Tosyl chloride may give a complex mixture, and thionyl chloride may lead to incomplete conversion.[1]Selection of the optimal activating agent (MsCl) to achieve a clean and complete reaction.
Reaction Degradation Ensure a nucleophilic co-solvent (e.g., isopropanol) is present during the heating stage of the cyclization to quench reactive intermediates and prevent the reaction mixture from turning black, which indicates degradation and reduced yield.[1]A cleaner reaction profile and a higher isolated yield of this compound.

Experimental Protocols

Protocol 1: General Procedure for Acid/Base Extraction to Remove Polymeric Impurities
  • After the cyclization reaction is complete, quench the reaction mixture with aqueous 1 M sodium hydroxide to neutralize acidic species.[1]

  • Extract the mixture with a suitable organic solvent like dichloromethane.

  • Separate the organic layer and extract it multiple times with aqueous 1 M hydrochloric acid. The basic this compound will move into the aqueous layer as its hydrochloride salt, while non-basic impurities remain in the organic phase.[1]

  • Combine the acidic aqueous extracts.

  • Basify the combined aqueous layers to a pH >14 using a strong base such as 2 M sodium hydroxide.[1]

  • Extract the now free-based this compound from the aqueous layer using an organic solvent (e.g., diethyl ether or ethyl acetate).[1] A solvent switch from dichloromethane to diethyl ether at this stage can improve mass recovery as the hydrochloride salt is less soluble in ether.[1]

  • Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO4), filter, and concentrate in vacuo to obtain the crude product.

Protocol 2: Forced Degradation Study (General Approach)

This protocol is a general guideline for assessing the stability of this compound, adapted from standard pharmaceutical stress testing procedures.[3][5][6][7][8]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Keep the solution at room temperature or elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.[3]

  • Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Keep the solution at room temperature for a defined period (e.g., 4 hours). Neutralize the solution before analysis.[3]

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of a hydrogen peroxide solution (e.g., 3% H2O2). Keep the solution at room temperature for a defined period.[3]

  • Photodegradation: Expose the stock solution in a quartz cuvette to sunlight or a photostability chamber for a defined period (e.g., 48 hours). Keep a control sample wrapped in aluminum foil to protect it from light.[3]

  • Thermal Degradation: Store a solid sample of this compound in an oven at an elevated temperature (e.g., 100°C) for a defined period (e.g., 24 hours). Dissolve the sample in the mobile phase for analysis.[3]

  • Analysis: Analyze all samples (stressed and control) by a stability-indicating HPLC method. A suitable starting point would be a C18 column with a mobile phase of acetonitrile, methanol, and water, with UV detection.[3] Compare the chromatograms to identify and quantify any degradation products.

Visualizations

Side_Reaction_Pathways cluster_main Main Synthetic Pathway cluster_side Side Reactions Alcohol_Intermediate Alcohol Intermediate (R)-3 BTM This compound (BTM, 4) Alcohol_Intermediate->BTM MsCl, Et3N (Optimal Conditions) Isothiourea Isomeric Isothiourea (5) Alcohol_Intermediate->Isothiourea Mitsunobu Conditions (DIAD, PPh3) Polymeric_Impurities Polymeric Impurities Alcohol_Intermediate->Polymeric_Impurities Non-optimal conditions Bis_Mesylate N,O-bis-mesylate (7) Alcohol_Intermediate->Bis_Mesylate >2 equiv. MsCl Bis_Mesylate->BTM Cyclization

Caption: Synthetic pathways for this compound and its major byproducts.

Troubleshooting_Workflow Start Experiment with This compound Problem Problem Encountered? (e.g., low yield, impurity) Start->Problem Check_Synthesis Review Synthesis Protocol: - Reagent stoichiometry? - Correct cyclization method? Problem->Check_Synthesis Yes End Problem Resolved Problem->End No Check_Purification Review Purification Protocol: - Acid/base extraction performed? - Correct recrystallization solvent? Check_Synthesis->Check_Purification Solution_Synthesis Adjust synthetic conditions: - Use MsCl/Et3N - Avoid Mitsunobu Check_Synthesis->Solution_Synthesis Check_Stability Consider Stability: - Exposure to high pH? - Exposure to light? Check_Purification->Check_Stability Solution_Purification Optimize purification: - Implement acid/base wash - Avoid chloroform Check_Purification->Solution_Purification Solution_Stability Modify handling/storage: - Use buffered/acidic solutions - Protect from light Check_Stability->Solution_Stability Solution_Synthesis->End Solution_Purification->End Solution_Stability->End

Caption: A logical workflow for troubleshooting common experimental issues.

Degradation_Pathways BTM This compound Hydrolysis Hydrolysis Products (cleavage of imidazoline ring) BTM->Hydrolysis Alkaline conditions (high pH) + Temperature Oxidation Oxidation Products BTM->Oxidation Oxidizing agents (e.g., H2O2) Photodegradation Photodegradation Products BTM->Photodegradation Sunlight/UV exposure

Caption: Potential degradation pathways for this compound based on tetramisole.

References

impact of substrate scope on (+)-Benzotetramisole efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of (+)-Benzotetramisole (BTM) as a catalyst. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the impact of substrate scope on reaction efficiency.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound in a question-and-answer format.

Question: My reaction is not proceeding or has stopped prematurely. What are the possible causes and solutions?

Answer:

Several factors can lead to a stalled or incomplete reaction:

  • Catalyst Deactivation: The acylated intermediate of BTM can be sensitive to moisture.[1] The presence of water in the reaction mixture can lead to a loss of catalytic activity.

    • Solution: Ensure all glassware is oven-dried, and use anhydrous solvents. Adding a drying agent like sodium sulfate to the reaction mixture can help prolong the catalyst's life, especially at lower temperatures.[1]

  • Insufficient Reagent/Catalyst: The amount of catalyst or acylating agent may be insufficient.

    • Solution: Try increasing the catalyst loading or the amount of the acylating agent.[2] It's also worth noting that sometimes a slight excess of a reagent is used without being explicitly mentioned in a published procedure.[2]

  • Inadequate Mixing: Ineffective stirring can lead to poor reaction rates.

    • Solution: Ensure vigorous stirring throughout the reaction.[2]

  • Incorrect Solvent: The choice of solvent can significantly impact reaction efficiency.

    • Solution: Chloroform has been found to be the optimal solvent for BTM-catalyzed kinetic resolutions.[1] Solvents like dichloromethane, toluene, and tert-amyl alcohol have been shown to give lower selectivities and reaction rates, while no appreciable reaction was observed in diethyl ether or THF.[1]

Question: The enantioselectivity (ee) of my reaction is lower than expected. How can I improve it?

Answer:

Low enantioselectivity can be influenced by several experimental parameters:

  • Reaction Temperature: Temperature plays a crucial role in enantioselectivity.

    • Solution: Lowering the reaction temperature often enhances enantioselectivity.[1] However, be mindful that lower temperatures can also decrease the reaction rate and may require measures to prevent catalyst deactivation due to moisture.[1]

  • Substrate Structure: The structure of the substrate has a significant impact on enantioselectivity.

    • Solution: BTM is particularly effective for secondary benzylic alcohols and C4-aryl-substituted azlactones.[1][3][4] Substrates with bulky groups or specific electronic properties may require optimization of reaction conditions or may not be suitable for this catalyst. For instance, in the dynamic kinetic resolution of azlactones, substrates with ortho-substituents on a C4-aryl group may be unreactive.[3]

  • Acylating Agent: The choice of anhydride can influence the outcome.

    • Solution: While various carboxylic anhydrides can be used, it's worth re-examining this component if selectivity is low.[1]

Question: I am having trouble reproducing a literature procedure. What should I check?

Answer:

Reproducibility issues are common in chemical synthesis. Here are some key areas to review:

  • Reagent Quality: The purity and source of reagents and solvents can differ from the original experiment.[2]

    • Solution: Purify your reagents and distill your solvents.[2]

  • Procedural Details: Critical details may have been omitted from the published procedure.[2]

    • Solution: Pay close attention to the order and rate of addition of reagents, as these can be crucial variables.[2] Consider if any unstated co-reagents, like a base, might be necessary.

  • Reaction Scale: Results can sometimes vary significantly with the reaction scale.

    • Solution: Try to replicate the experiment on the exact same scale as the original procedure.[2]

Frequently Asked Questions (FAQs)

What is this compound (BTM) and what is it used for?

This compound is a chiral isothiourea-based organocatalyst.[5] It is highly effective as an enantioselective acyl transfer catalyst, primarily used for the kinetic resolution of secondary alcohols and the dynamic kinetic resolution of azlactones to produce chiral α-amino acid derivatives.[1][3][4][6]

How does the substrate scope affect the efficiency of BTM-catalyzed reactions?

The efficiency and enantioselectivity of BTM-catalyzed reactions are highly dependent on the substrate structure.

  • For Kinetic Resolution of Alcohols: BTM shows outstanding enantioselectivities for secondary benzylic alcohols.[1][4] The presence of an extended π-system in the catalyst structure is thought to be beneficial for chiral recognition through π-π and cation-π interactions with the substrate.[1] However, substrates like mesitylmethyl carbinol show very poor selectivity.[1]

  • For Dynamic Kinetic Resolution of Azlactones: BTM is particularly well-suited for C4-aryl-substituted azlactones, providing high enantiomeric excess.[3] The electronic properties of the C4-aryl substituent have a minor effect on enantioselectivity and reaction rate.[3] However, bulky substituents at the C4 position, such as a 1-naphthyl group, can slow down the reaction and lower enantioselectivity.[3] Substrates with an ortho-substituent on the C4-aryl ring may be completely unreactive.[3] Primary alkyl-substituted azlactones generally yield good results, while bulky alkyl groups like isopropyl can render the substrate resistant to alcoholysis.[3]

What are the typical reaction conditions for a BTM-catalyzed reaction?

Typical conditions for a kinetic resolution of a secondary alcohol involve using 4-5 mol% of the BTM catalyst in chloroform at 0 °C.[1] Sodium sulfate is often added to prevent catalyst deactivation by moisture.[1] For the dynamic kinetic resolution of azlactones, the reaction is often carried out in the presence of an alcohol (e.g., di(1-naphthyl)methanol) and a co-catalyst like benzoic acid.[3]

Can BTM be immobilized on a solid support?

Yes, a polystyrene-supported analogue of BTM has been synthesized and successfully used in domino Michael addition/cyclization reactions.[7] This immobilized catalyst demonstrated high activity and enantioselectivity and could be recycled multiple times with only a marginal decrease in catalytic activity.[7]

Data on Substrate Scope and Efficiency

The following tables summarize the quantitative data on the impact of substrate scope on the efficiency of this compound in kinetic and dynamic kinetic resolutions.

Table 1: Kinetic Resolution of Secondary Benzylic Alcohols with this compound

SubstrateCatalyst Loading (mol%)Temperature (°C)Time (h)Conversion (%)Selectivity Factor (s)
1-Phenylethanol403245307
1-(4-Methoxyphenyl)ethanol403238299
1-(Mesityl)ethanol4024202.5
(E)-1-Phenyl-2-buten-1-ol40323623

Data sourced from Organic Letters, 2006.[1]

Table 2: Dynamic Kinetic Resolution of Azlactones with this compound

Azlactone Substituent (R¹)AlcoholYield (%)ee (%)
Phenyldi(1-naphthyl)methanol9594
4-Methoxyphenyldi(1-naphthyl)methanol9296
4-Chlorophenyldi(1-naphthyl)methanol9695
4-Nitrophenyldi(1-naphthyl)methanol9396
1-Naphthyldi(1-naphthyl)methanol8588
Methyldi(1-naphthyl)methanol9088
Isobutyldi(1-naphthyl)methanol9190

Data sourced from Journal of the American Chemical Society, 2008.[3]

Experimental Protocols

General Procedure for Kinetic Resolution of Secondary Alcohols:

  • To a solution of the racemic secondary alcohol (1.0 mmol) in anhydrous chloroform (4.0 mL) is added this compound (0.04 mmol, 4 mol%).

  • Anhydrous sodium sulfate is added to the mixture.

  • The mixture is cooled to 0 °C in an ice bath.

  • The corresponding carboxylic anhydride (e.g., acetic anhydride, 0.5 mmol) is added.

  • The reaction is stirred at 0 °C and monitored by TLC or GC.

  • Upon reaching approximately 50% conversion, the reaction is quenched.

  • The mixture is filtered, and the solvent is removed under reduced pressure.

  • The resulting mixture of the acylated product and the unreacted alcohol is separated by column chromatography.

  • The enantiomeric excess of the product and the remaining starting material is determined by chiral HPLC or GC.

General Procedure for Dynamic Kinetic Resolution of Azlactones:

  • To a solution of the azlactone (0.20 mmol) and di(1-naphthyl)methanol (0.22 mmol) in chloroform (2.0 mL) is added this compound (0.02 mmol, 10 mol%) and benzoic acid (0.02 mmol, 10 mol%).

  • The reaction mixture is stirred at room temperature.

  • The progress of the reaction is monitored by ¹H NMR spectroscopy.

  • Upon completion, the solvent is evaporated.

  • The residue is purified by column chromatography on silica gel to afford the corresponding amino acid ester.

  • The enantiomeric excess of the product is determined by chiral HPLC analysis.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring & Workup cluster_analysis Purification & Analysis Reagents Prepare Anhydrous Reagents & Solvents Mix Combine Substrate, Catalyst, and Solvent Reagents->Mix Glassware Oven-Dry Glassware Glassware->Mix Cool Cool to Reaction Temperature Mix->Cool Initiate Add Acylating Agent Cool->Initiate Monitor Monitor by TLC/GC/NMR Initiate->Monitor Quench Quench Reaction Monitor->Quench ~50% conv. (KR) or completion (DKR) Workup Aqueous Workup & Extraction Quench->Workup Purify Column Chromatography Workup->Purify Analyze Determine Yield & ee% Purify->Analyze

Caption: General experimental workflow for this compound catalyzed reactions.

Catalytic_Cycle_BTM BTM (+)-BTM AcylBTM Acyl-BTM Intermediate BTM->AcylBTM + Acyl Anhydride AcylAnhydride R'COOCOR' AcylBTM->BTM + (R)-Alcohol (fast) AcylBTM->BTM + (S)-Alcohol (slow) Acyl_R_OH (R)-Ester R_COOH R'COOH R_OH (R)-Alcohol S_OH (S)-Alcohol

Caption: Simplified catalytic cycle for the kinetic resolution of alcohols using (+)-BTM.

References

overcoming solubility issues of (+)-Benzotetramisole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with (+)-Benzotetramisole. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues observed during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the predicted solubility characteristics of this compound?

Q2: I am observing precipitation when I try to dissolve this compound in a neutral aqueous buffer. Why is this happening?

A2: Precipitation in neutral aqueous buffers is a common issue for weakly basic compounds like this compound.[2][3] At neutral pH, the compound is likely in its less soluble, free base form. To achieve a higher concentration in solution, the pH of the solvent may need to be lowered.

Q3: What are the initial steps I should take to improve the solubility of this compound for my in vitro experiments?

A3: A common and effective initial approach is to first dissolve the compound in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to create a high-concentration stock solution.[7] This stock solution can then be serially diluted into your aqueous experimental medium. It is crucial to add the stock solution to the aqueous buffer while vortexing to ensure rapid and even dispersion, which helps to minimize immediate precipitation.[7]

Q4: Are there more advanced strategies to overcome the poor solubility of this compound for formulation development?

A4: Yes, several formulation strategies can be employed to enhance the solubility and bioavailability of poorly soluble drugs.[8][9][10][11] These include:

  • pH adjustment: Utilizing acidic buffers to maintain the compound in its more soluble, ionized form.[2][4]

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent to increase solubility.[12][13]

  • Complexation: Employing cyclodextrins to form inclusion complexes that enhance aqueous solubility.[10][14][15][16][17]

  • Particle size reduction: Techniques like micronization and nanosuspension increase the surface area of the drug particles, which can improve the dissolution rate.[9][11]

  • Solid dispersions: Dispersing the drug in an amorphous state within a hydrophilic polymer matrix can significantly improve dissolution.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
This compound does not dissolve in aqueous buffer. The compound is in its poorly soluble free base form at the given pH.Lower the pH of the buffer to below the pKa of the compound to facilitate the formation of the more soluble protonated species.
Precipitation occurs immediately upon adding DMSO stock solution to aqueous media. The final concentration of the compound exceeds its kinetic solubility limit in the final solvent mixture. The percentage of DMSO may be too high, causing the compound to crash out.Decrease the final concentration of this compound. Ensure the final DMSO concentration is as low as possible (typically <1%) and consistent across experiments. Add the DMSO stock to the aqueous buffer with vigorous mixing.[7]
The compound dissolves initially but precipitates over time. The initial concentration is above the thermodynamic solubility, leading to the precipitation of the excess compound as it equilibrates.Determine the thermodynamic solubility of the compound in your experimental media to ensure you are working within the stable solubility range.
Inconsistent results in cell-based assays. The compound may be precipitating in the cell culture media, leading to variable and inaccurate concentrations of the dissolved drug.Visually inspect for precipitation under a microscope. Test the solubility of the compound directly in the cell culture media. Consider using a formulation strategy like cyclodextrin complexation to maintain solubility.

Experimental Protocols

Protocol 1: Determination of pH-Dependent Thermodynamic Solubility

This protocol outlines the shake-flask method to determine the equilibrium solubility of this compound at various pH values.

Materials:

  • This compound (solid)

  • Buffers of varying pH (e.g., citrate for pH 3-6, phosphate for pH 6-8)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of solid this compound to a series of vials, each containing a buffer of a different pH.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, stop the agitation and let the vials stand to allow the undissolved solid to settle.

  • Carefully remove an aliquot of the supernatant and separate the solid by centrifugation or filtration.

  • Quantify the concentration of dissolved this compound in the clear supernatant using a validated analytical method.

  • Plot the solubility (in µg/mL or µM) against the pH of the buffer.

Protocol 2: Enhancement of Aqueous Solubility using a Co-solvent System

This protocol describes a method to determine the increase in solubility of this compound using a co-solvent.

Materials:

  • This compound (solid)

  • Water-miscible co-solvent (e.g., ethanol, propylene glycol, polyethylene glycol 400)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • Vials with screw caps

  • Orbital shaker

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Prepare a series of co-solvent/buffer mixtures with varying percentages of the co-solvent (e.g., 10%, 20%, 30%, 40% v/v).

  • Add an excess amount of solid this compound to vials containing each co-solvent mixture.

  • Follow steps 2-6 from Protocol 1 to determine the solubility in each co-solvent mixture.

  • Plot the solubility of this compound as a function of the co-solvent percentage.

Data Presentation

Table 1: Example of pH-Dependent Solubility Data for a Weakly Basic Compound

Buffer pHSolubility (µg/mL)
3.01500
4.0950
5.0320
6.055
7.012
7.48
8.05

Table 2: Example of Co-solvent Effect on the Solubility of a Poorly Soluble Compound in PBS (pH 7.4)

Co-solvent (% v/v)Solubility (µg/mL)
0 (PBS only)8
10% Ethanol45
20% Ethanol180
30% Ethanol550
40% Ethanol1200

Visualizations

experimental_workflow cluster_prep Preparation cluster_sol_test Solubility Testing cluster_troubleshoot Troubleshooting start Start with solid This compound prep_stock Prepare high concentration stock in 100% DMSO start->prep_stock add_to_buffer Add stock to aqueous buffer prep_stock->add_to_buffer observe Observe for precipitation add_to_buffer->observe precipitate Precipitate Observed? observe->precipitate no_precipitate No Precipitate: Proceed with Experiment precipitate->no_precipitate No modify Modify Conditions: - Lower concentration - Adjust pH - Add co-solvent precipitate->modify Yes modify->add_to_buffer Re-test

Caption: Troubleshooting workflow for dissolving this compound.

signaling_pathway cluster_strategies Solubility Enhancement Strategies cluster_outcome Desired Outcomes A pH Adjustment Y Increased Aqueous Solubility A->Y B Co-solvents B->Y C Complexation (Cyclodextrins) C->Y D Particle Size Reduction D->Y Z Improved Bioavailability Y->Z X Poorly Soluble This compound X->A X->B X->C X->D

Caption: Strategies to improve the solubility of this compound.

References

catalyst poisoning and deactivation of (+)-Benzotetramisole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (+)-Benzotetramisole in their synthetic endeavors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to catalyst poisoning and deactivation.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of this compound catalyst deactivation?

A classic sign of catalyst deactivation is a decrease in reaction rate, incomplete conversion, or a drop in enantioselectivity (ee%) over time or between batches.[1] You might observe that the reaction stalls before all the starting material is consumed.

Q2: What are the primary causes of this compound deactivation?

The deactivation of this compound, an organocatalyst, can stem from several factors:

  • Poisoning: Impurities in the substrate, reagents, or solvent can act as catalyst poisons. These can be acidic or basic impurities, nucleophiles, or electrophiles that react irreversibly with the catalyst. For instance, in reactions involving the in situ activation of carboxylic acids, reagents like pivaloyl chloride have been identified as a source of deactivation for immobilized benzotetramisole analogues.[2][3][4]

  • Thermal Degradation: Although many organocatalysts are robust, excessive temperatures can lead to decomposition.[5][6] It is crucial to operate within the recommended temperature range for your specific reaction.

  • Fouling: The formation of insoluble byproducts or polymers can physically block the active sites of the catalyst.[6][7]

  • Irreversible Reactions: Side reactions that lead to the formation of an inactive catalyst derivative can occur. For example, in carbodiimide-fueled reaction cycles, an intramolecular O-N rearrangement can irreversibly destroy the catalyst.[8]

Q3: How can I minimize catalyst deactivation?

To mitigate catalyst deactivation, consider the following preventative measures:

  • Reagent and Solvent Purity: Ensure all reagents and solvents are of high purity and are free from water, acidic/basic impurities, and other potential poisons.[1][5]

  • Inert Atmosphere: For sensitive reactions, working under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation due to oxygen or moisture.[5]

  • Temperature Control: Maintain strict control over the reaction temperature to avoid thermal degradation.[5]

  • Proper Reagent Stoichiometry and Addition: Incorrect stoichiometry or addition order of reagents can sometimes lead to side reactions that deactivate the catalyst.[5]

Q4: Is it possible to regenerate a deactivated this compound catalyst?

Regeneration of organocatalysts can be challenging, especially if deactivation is due to irreversible chemical changes. However, if deactivation is caused by fouling or reversible poisoning, the following general steps may be attempted:

  • Washing: Washing the catalyst with appropriate solvents can remove adsorbed impurities or byproducts.

  • Acid-Base Treatment: A careful acid-base wash might remove certain types of poisons, but this should be approached with caution to avoid degrading the catalyst itself.

  • Recrystallization: If the catalyst is solid and stable, recrystallization can be an effective purification method.

Troubleshooting Guides

Issue 1: Decreased Enantioselectivity (ee%)

A drop in enantiomeric excess is a common issue in asymmetric catalysis.[5] Follow this guide to troubleshoot the problem.

Troubleshooting Workflow for Decreased Enantioselectivity

start Low or Inconsistent ee% check_analytical Verify Analytical Method (Chiral HPLC/GC) start->check_analytical check_purity Assess Purity of Substrate, Reagents, and Catalyst check_analytical->check_purity Method Validated check_conditions Evaluate Reaction Conditions (Temperature, Solvent, Time) check_purity->check_conditions All Components Pure repurify_reagents Repurify Substrate and Reagents check_purity->repurify_reagents Impurities Detected fresh_catalyst Use a Fresh Batch of This compound check_purity->fresh_catalyst Catalyst Degradation Suspected optimize_temp Optimize Reaction Temperature check_conditions->optimize_temp Conditions Suspect end_good High and Reproducible ee% Achieved check_conditions->end_good Conditions Optimal repurify_reagents->check_purity fresh_catalyst->check_conditions solvent_screen Screen Different Solvents optimize_temp->solvent_screen solvent_screen->end_good

Caption: Troubleshooting workflow for low enantioselectivity.

Step Action Rationale
1. Verify Analytical Method Confirm the accuracy and reproducibility of your chiral HPLC or GC method.An unreliable analytical method can give misleading ee% values.[1]
2. Assess Purity Check the purity of your substrate, reagents, and the this compound catalyst.Impurities can act as poisons or competing substrates, leading to lower enantioselectivity.[5]
3. Evaluate Reaction Conditions Review the reaction temperature, solvent, and reaction time.Higher temperatures can sometimes erode enantioselectivity.[5] The solvent polarity can also influence the transition state.
4. Use Fresh Catalyst If catalyst degradation is suspected, run the reaction with a fresh batch of this compound.This will help determine if the catalyst itself is the source of the problem.[5]
Issue 2: Low or Stalled Reaction Conversion

If the reaction is sluggish or stops before completion, catalyst deactivation is a likely cause.[1]

Troubleshooting Workflow for Low Conversion

start Low or Stalled Conversion check_purity Check Purity of All Reagents and Solvents start->check_purity check_catalyst_loading Verify Catalyst Loading check_purity->check_catalyst_loading All Pure repurify Purify Reagents and Solvents check_purity->repurify Impurities Found check_conditions Review Reaction Conditions (Temperature, Mixing) check_catalyst_loading->check_conditions Loading Correct increase_loading Increase Catalyst Loading check_catalyst_loading->increase_loading Loading Low fresh_catalyst Use Fresh this compound check_conditions->fresh_catalyst Deactivation Suspected end_good Complete Conversion Achieved check_conditions->end_good Conditions Optimized increase_loading->check_conditions repurify->check_purity fresh_catalyst->end_good

Caption: Troubleshooting workflow for low reaction conversion.

Step Action Rationale
1. Check Reagent Purity Ensure all starting materials and the solvent are of the highest purity.Impurities are a common cause of catalyst poisoning. Common poisons for some catalysts include sulfur and nitrogen-containing compounds.[1]
2. Verify Catalyst Loading Double-check the amount of this compound used.Insufficient catalyst will lead to lower conversion.
3. Review Reaction Conditions Confirm that the reaction temperature and mixing are adequate.Poor mixing can lead to localized concentration gradients and side reactions.
4. Increase Catalyst Loading As a test, a moderate increase in catalyst concentration can be attempted.[5]This can help overcome minor poisoning effects, though it is not an ideal long-term solution.

Data Presentation

The following tables provide representative data for a hypothetical reaction catalyzed by this compound, illustrating the effects of potential catalyst poisons and the outcomes of regeneration attempts.

Table 1: Effect of Additives on Catalyst Performance

EntryAdditive (1 mol%)Conversion (%)ee%
1None>9998
2Acetic Acid7595
3Triethylamine6090
4Water8596
5Thiophenol4085

Table 2: Catalyst Recycling and Regeneration

CycleConversion (%)ee%Post-Treatment
1>9998-
29097-
38297-
47596Washed with Dichloromethane
5 (Post-Wash)9598-

Experimental Protocols

Protocol 1: General Procedure for Catalyst Recovery and Reuse
  • Reaction Quenching: Upon reaction completion, quench the reaction as per your established protocol.

  • Extraction: Perform an aqueous workup. This compound, being basic, can be extracted into an acidic aqueous phase.

  • Isolation: Basify the acidic aqueous layer with a suitable base (e.g., NaHCO₃, NaOH) to a pH > 8.

  • Back-Extraction: Extract the this compound back into an organic solvent (e.g., dichloromethane, ethyl acetate).

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.

  • Purity Check: Assess the purity of the recovered catalyst by NMR spectroscopy and chiral HPLC before reuse.

Protocol 2: Small-Scale Catalyst Regeneration by Washing
  • Dissolution: Dissolve the recovered, potentially deactivated catalyst in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Washing: Transfer the solution to a separatory funnel and wash sequentially with a mild acidic solution (e.g., 1 M HCl), followed by a mild basic solution (e.g., saturated NaHCO₃), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Analysis: Analyze the purity and integrity of the washed catalyst before attempting another reaction.

Signaling Pathways and Logical Relationships

The following diagram illustrates the general mechanisms of catalyst deactivation.

Mechanisms of Catalyst Deactivation

catalyst Active this compound poisoning Poisoning (e.g., Acid/Base Impurities) catalyst->poisoning Chemical Reaction fouling Fouling (e.g., Polymer Formation) catalyst->fouling Physical Blocking thermal Thermal Degradation (High Temperature) catalyst->thermal Decomposition irreversible Irreversible Reaction (e.g., Side Product Formation) catalyst->irreversible Side Reaction deactivated Deactivated Catalyst poisoning->deactivated fouling->deactivated thermal->deactivated irreversible->deactivated

Caption: General pathways leading to catalyst deactivation.

References

Validation & Comparative

A Comparative Guide to (+)-Benzotetramisole and Other Chiral Catalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the choice of a chiral catalyst is paramount to achieving high enantioselectivity and efficiency. Among the diverse array of catalysts available, (+)-Benzotetramisole (BTM) has emerged as a powerful and highly selective organocatalyst. This guide provides an objective comparison of (+)-BTM's performance against other notable chiral catalysts in two key transformations: the kinetic resolution of secondary alcohols and the dynamic kinetic resolution of azlactones. The information presented is supported by experimental data to aid researchers in selecting the most suitable catalyst for their specific synthetic needs.

Introduction to this compound

This compound is a rigid, bicyclic isothiourea-based organocatalyst. Its structure, featuring a fused benzene ring, imparts a well-defined chiral environment, enabling high levels of stereochemical control in a variety of reactions. BTM is particularly recognized for its efficacy as an acyl transfer catalyst, promoting reactions with excellent enantioselectivity.

Catalytic Cycle of this compound

The catalytic cycle of BTM in acyl transfer reactions generally involves the formation of a highly reactive N-acylated intermediate. This intermediate then delivers the acyl group to the nucleophile in an enantioselective manner.

Catalytic Cycle of Benzotetramisole BTM This compound Acyl_BTM N-Acyl-BTM Intermediate BTM->Acyl_BTM Acylation Acyl_X Acylating Agent (RCO)₂O Acyl_X->Acyl_BTM Acyl_BTM->BTM Regeneration Product Acylated Product Acyl_BTM->Product Enantioselective Acyl Transfer Unreacted_SM Unreacted Enantiomer Acyl_BTM->Unreacted_SM Nucleophile Nucleophile (e.g., Racemic Alcohol) Nucleophile->Product Byproduct RCOOH

Caption: Catalytic cycle of this compound in kinetic resolution.

I. Kinetic Resolution of Secondary Alcohols

Kinetic resolution is a crucial method for separating enantiomers of racemic alcohols. The efficiency of a catalyst is determined by its ability to selectively acylate one enantiomer over the other, quantified by the selectivity factor (s).

Performance Comparison

The following table summarizes the performance of (+)-BTM against other prominent chiral catalysts in the kinetic resolution of 1-phenylethanol.

CatalystCatalyst Loading (mol%)Acylating AgentReaction Time (h)Conversion (%)Selectivity Factor (s)Reference
This compound (BTM) 1 (i-PrCO)₂O 24 50 120 [1]
(-)-Tetramisole10(EtCO)₂O485015[1]
(R)-CF₃-PIP5(EtCO)₂O245030[1]
(R)-Cl-PIQ1(EtCO)₂O125085[1]
Planar-chiral DMAP analogue2Acetic Anhydride1250>100
Ruthenium Complex (Noyori)1Acetone2449-

Data Analysis: this compound demonstrates a significantly higher selectivity factor compared to its parent compound, (-)-Tetramisole, and other amidine-based catalysts like (R)-CF₃-PIP. While (R)-Cl-PIQ shows good selectivity, BTM achieves a superior 's' value. Planar-chiral DMAP analogues and Ruthenium complexes are also effective but operate via different mechanisms (acyl transfer vs. oxidation).

Experimental Protocol: Kinetic Resolution of 1-Phenylethanol with (+)-BTM

Materials:

  • (±)-1-Phenylethanol

  • This compound (BTM)

  • Isobutyric anhydride ((i-PrCO)₂O)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., Toluene or CH₂Cl₂)

  • Anhydrous Na₂SO₄

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., Argon), add (±)-1-phenylethanol (1.0 mmol), anhydrous solvent (4 mL), and (+)-BTM (0.01 mmol, 1 mol%).

  • Cool the mixture to the desired temperature (e.g., 0 °C).

  • Add DIPEA (1.5 mmol) followed by the dropwise addition of isobutyric anhydride (0.75 mmol).

  • The reaction is stirred at this temperature and monitored by chiral HPLC or GC.

  • Upon reaching approximately 50% conversion, the reaction is quenched with saturated aqueous NaHCO₃ solution.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The residue is purified by column chromatography to separate the acylated product from the unreacted alcohol.

  • The enantiomeric excess of the product and the unreacted alcohol is determined by chiral HPLC or GC analysis.

II. Dynamic Kinetic Resolution of Azlactones

Dynamic kinetic resolution (DKR) is a powerful technique to convert a racemate entirely into a single enantiomer of a product. In the DKR of azlactones, the catalyst must not only facilitate enantioselective alcoholysis but also promote the racemization of the starting material.

Performance Comparison

The following table compares the performance of (+)-BTM with other catalysts in the dynamic kinetic resolution of 2-phenyl-4-methyl-5(4H)-oxazolone.

CatalystCatalyst Loading (mol%)AlcoholYield (%)Enantiomeric Excess (ee, %)Reference
This compound (BTM) 5 di(1-naphthyl)methanol 92 96 [2]
Ti(IV) TADDOLate10Benzyl alcohol-68[2]
Fu's Catalyst (Planar-chiral DMAP)10IsopropanolSlow78[2]
Diketopiperazine10Benzyl alcohol-<39[2]
Berkessel's Catalyst (Thiourea)5Benzyl alcohol9595
Connon's Catalyst (Bifunctional)10Benzyl alcohol9488[2]

Data Analysis: (+)-BTM exhibits outstanding enantioselectivity in the DKR of azlactones, surpassing many of the earlier catalyst systems.[2] While bifunctional thiourea catalysts developed by Berkessel also show excellent performance, BTM provides a highly effective alternative. The choice of a bulky nucleophile, such as di(1-naphthyl)methanol, was found to be crucial for achieving high ee with BTM.[2]

Experimental Protocol: Dynamic Kinetic Resolution of an Azlactone with (+)-BTM

Materials:

  • Racemic azlactone

  • This compound (BTM)

  • Di(1-naphthyl)methanol

  • Benzoic acid (cocatalyst)

  • Anhydrous solvent (e.g., Chloroform)

  • Anhydrous Na₂SO₄

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the racemic azlactone (0.5 mmol), anhydrous chloroform (2.5 mL), and anhydrous Na₂SO₄.

  • Add di(1-naphthyl)methanol (0.75 mmol), (+)-BTM (0.025 mmol, 5 mol%), and benzoic acid (0.05 mmol, 10 mol%).

  • The reaction mixture is stirred at room temperature and monitored by chiral HPLC.

  • Once the reaction is complete, the mixture is filtered, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired α-amino acid ester.

  • The enantiomeric excess of the product is determined by chiral HPLC analysis.

Visualizing Experimental and Conceptual Frameworks

General Experimental Workflow for Kinetic Resolution

Experimental Workflow start Start setup Reaction Setup: Racemic Alcohol, Catalyst, Solvent under Inert Atmosphere start->setup addition Add Acylating Agent and Base at 0 °C setup->addition monitor Monitor Reaction by Chiral HPLC/GC addition->monitor quench Quench Reaction at ~50% Conversion monitor->quench workup Aqueous Workup and Extraction quench->workup purify Column Chromatography workup->purify analyze Determine ee of Product and Unreacted Alcohol purify->analyze end End analyze->end

Caption: A generalized workflow for a typical kinetic resolution experiment.

Evolution of Isothiourea-Based Acyl Transfer Catalysts

Catalyst Evolution Tetramisole Tetramisole (Parent Compound) BTM This compound (BTM) (Benzannulation) Tetramisole->BTM Improved 's' HBTM Homobenzotetramisole (HBTM) (Ring Expansion) BTM->HBTM Altered Substrate Scope HyperBTM HyperBTM (Further Structural Modification) BTM->HyperBTM Enhanced Reactivity

Caption: Structural evolution of isothiourea catalysts from Tetramisole.

Conclusion

This compound stands as a highly effective and versatile chiral organocatalyst for asymmetric acyl transfer reactions. In the kinetic resolution of secondary alcohols, it offers exceptional enantioselectivity, often outperforming other amidine-based catalysts. For the dynamic kinetic resolution of azlactones, BTM provides a powerful method to access enantioenriched α-amino acid derivatives with high yields and excellent ee values. While other catalyst systems also demonstrate high efficacy, the performance of BTM, coupled with its operational simplicity, makes it a valuable tool for researchers in the field of asymmetric synthesis. The choice of catalyst will ultimately depend on the specific substrate, desired outcome, and reaction conditions, and this guide serves as a data-driven resource to inform that decision.

References

A Comparative Guide to Alkaline Phosphatase Inhibition: Levamisole vs. (+)-Benzotetramisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of levamisole and the structurally related compound, (+)-Benzotetramisole, as inhibitors of alkaline phosphatase (ALP). While levamisole is a well-characterized, stereospecific inhibitor of several alkaline phosphatase isozymes, data on the direct inhibition of ALP by this compound is not currently available in peer-reviewed literature. This guide will present the established data for levamisole, discuss the structure-activity relationships of related tetramisole analogs, and highlight the current scientific understanding of this compound's primary catalytic activity.

Executive Summary

Levamisole, the levorotatory isomer of tetramisole, is a potent and widely used inhibitor of most alkaline phosphatase isozymes, with the notable exceptions of the intestinal and placental forms.[1][2] Its inhibition is stereospecific, with the dextrorotatory isomer, dexamisole, showing significantly less activity.[3] Levamisole acts via an uncompetitive mechanism of inhibition. In contrast, this compound is primarily recognized in scientific literature as a highly efficient enantioselective acyl transfer catalyst and has not been characterized as an alkaline phosphatase inhibitor. This guide will focus on the extensive data available for levamisole's ALP inhibition and provide context on the potential, yet unproven, role of related structures like this compound.

Quantitative Comparison of Inhibitory Activity

Comprehensive quantitative data on the inhibitory potency of this compound against alkaline phosphatase is not available in the current body of scientific literature. The following table summarizes the known inhibitory constants for levamisole and its closely related analog, L-p-bromotetramisole, against various alkaline phosphatase isozymes.

InhibitorIsozymeIC50KiInhibition TypeReference
Levamisole Bovine Milk Fat Globule Membrane ALP49 ± 23 µM45 ± 6 µMUncompetitive[4]
Human Liver ALP--Uncompetitive[5]
Human Bone ALP--Uncompetitive[6]
Human Kidney ALP--Uncompetitive[6]
Sarcoma 180/TG ALP45 µM--[7]
L-p-Bromotetramisole Human Liver ALP-2.8 µM (pH 10.5)Uncompetitive[5]

Note: "-" indicates data not specified in the cited source.

Mechanism of Action and Specificity

Levamisole acts as a stereospecific, uncompetitive inhibitor of alkaline phosphatase.[3][6] This mode of inhibition suggests that levamisole binds to the enzyme-substrate complex, effectively locking the substrate in the active site and preventing the release of the product. The inhibition is reversible. Studies have consistently shown that levamisole is a potent inhibitor of tissue non-specific alkaline phosphatase (TNAP), which includes isozymes from the liver, bone, and kidney.[6] However, it is a poor inhibitor of intestinal and placental alkaline phosphatases.[2]

The structure-activity relationship of tetramisole analogs indicates that the core imidazothiazole structure is crucial for inhibitory activity.[7][8]

This compound , while structurally related to tetramisole, has been primarily investigated for its role as an enantioselective acyl transfer catalyst. There is currently no published evidence to suggest it acts as an inhibitor of alkaline phosphatase.

Experimental Protocols

A standardized experimental protocol is essential for the accurate comparison of enzyme inhibitors. Below is a detailed methodology for a typical in vitro alkaline phosphatase inhibition assay.

Protocol: Determination of IC50 for Alkaline Phosphatase Inhibitors

1. Principle:

This colorimetric assay measures the activity of alkaline phosphatase by quantifying the hydrolysis of p-nitrophenyl phosphate (pNPP) to the yellow-colored product, p-nitrophenol (pNP), which absorbs light at 405 nm. The rate of pNP formation is proportional to the enzyme's activity. The IC50 value, the concentration of an inhibitor that reduces enzyme activity by 50%, is determined by measuring the enzyme activity across a range of inhibitor concentrations.

2. Materials:

  • Alkaline Phosphatase (e.g., calf intestinal, human liver)

  • p-Nitrophenyl Phosphate (pNPP) substrate solution

  • Assay Buffer: 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8

  • Inhibitor stock solutions (Levamisole, this compound)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

3. Procedure:

  • Inhibitor Preparation: Prepare a series of dilutions of the test inhibitors (Levamisole and this compound) in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Inhibitor solution (or buffer for control wells)

    • Alkaline phosphatase solution

  • Pre-incubation: Incubate the plate at the desired temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add the pNPP substrate solution to each well to start the reaction.

  • Measurement: Immediately begin measuring the absorbance at 405 nm at regular intervals (e.g., every minute for 10-20 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each inhibitor concentration.

    • Plot the reaction rate as a function of the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for comparing the inhibitory effects of different compounds on alkaline phosphatase activity.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis inhibitor_prep Prepare Inhibitor Dilutions (this compound, Levamisole) plate_setup Set up 96-well Plate: Buffer, Inhibitor, Enzyme inhibitor_prep->plate_setup enzyme_prep Prepare Alkaline Phosphatase Solution enzyme_prep->plate_setup substrate_prep Prepare pNPP Substrate Solution reaction_start Add pNPP Substrate substrate_prep->reaction_start pre_incubation Pre-incubate plate_setup->pre_incubation pre_incubation->reaction_start measurement Measure Absorbance at 405 nm reaction_start->measurement rate_calc Calculate Reaction Rates measurement->rate_calc dose_response Plot Dose-Response Curves rate_calc->dose_response ic50_det Determine IC50 Values dose_response->ic50_det comparison Compare Inhibitory Potency ic50_det->comparison

Caption: Experimental workflow for comparing alkaline phosphatase inhibitors.

Signaling Pathways and Broader Implications

Alkaline phosphatase plays a crucial role in various cellular signaling pathways by dephosphorylating key molecules. Inhibition of ALP can, therefore, have significant downstream effects. For instance, TNAP is involved in bone mineralization by hydrolyzing pyrophosphate, an inhibitor of hydroxyapatite crystal formation.[9] Inhibition of TNAP can thus impact bone metabolism.

While the direct impact of this compound on these pathways is unknown due to the lack of data on its ALP inhibitory activity, levamisole's effects are better understood. By inhibiting TNAP, levamisole can modulate processes such as vascular calcification and has been studied for its immunomodulatory properties.[9]

The following diagram illustrates a simplified representation of a signaling pathway involving alkaline phosphatase.

G cluster_pathway Simplified Signaling Pathway Extracellular_Signal Extracellular Signal Receptor Receptor Extracellular_Signal->Receptor Phosphorylated_Protein Phosphorylated Signaling Protein Receptor->Phosphorylated_Protein Phosphorylation Cascade Dephosphorylated_Protein Dephosphorylated Signaling Protein Phosphorylated_Protein->Dephosphorylated_Protein Dephosphorylation Cellular_Response Cellular Response Dephosphorylated_Protein->Cellular_Response ALP Alkaline Phosphatase ALP->Phosphorylated_Protein Inhibitor Levamisole Inhibitor->ALP

Caption: Role of alkaline phosphatase in a signaling cascade.

Conclusion

Levamisole is a well-established, stereospecific, and uncompetitive inhibitor of tissue non-specific alkaline phosphatase, with a clear role in biochemical research and potential therapeutic applications. In stark contrast, this compound is recognized for its utility as a chiral catalyst in organic synthesis, and there is currently no scientific evidence to support its function as an alkaline phosphatase inhibitor. Researchers seeking to inhibit alkaline phosphatase should rely on well-characterized inhibitors like levamisole. Further investigation would be required to determine if this compound or its derivatives possess any activity towards alkaline phosphatase.

References

A Comparative Guide to the Validation of (+)-Benzotetramisole Kinetic Resolution with HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The kinetic resolution of racemic compounds is a cornerstone of asymmetric synthesis, providing access to enantiomerically enriched molecules that are crucial in the pharmaceutical and fine chemical industries. (+)-Benzotetramisole has emerged as a highly effective organocatalyst for the kinetic resolution of various substrates, including secondary alcohols, azlactones, and β-lactams. The validation of the enantioselectivity of these resolutions is paramount, and High-Performance Liquid Chromatography (HPLC) is the most widely employed and reliable technique for this purpose.

This guide provides an objective comparison of HPLC-based validation with other analytical methods, supported by experimental data and detailed protocols.

I. Validation of Kinetic Resolution: A Workflow Overview

The successful validation of a kinetic resolution experiment involves a systematic workflow to ensure accurate determination of the enantiomeric excess (e.e.) of the product and the unreacted substrate.

G cluster_0 Kinetic Resolution cluster_1 Sample Preparation cluster_2 HPLC Analysis A Racemic Substrate D Reaction A->D B This compound Catalyst B->D C Acyl Donor C->D E Quench Reaction D->E F Work-up & Purification E->F G Prepare Analytical Sample F->G H Inject Sample onto Chiral HPLC G->H I Data Acquisition (Chromatogram) H->I J Peak Integration I->J K Calculate e.e. J->K

Figure 1: General workflow for the validation of a this compound catalyzed kinetic resolution using HPLC.

II. Chiral HPLC for Enantiomeric Excess Determination

Chiral HPLC is the gold standard for separating and quantifying enantiomers due to its high resolution, accuracy, and reproducibility. The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Detailed Experimental Protocol: Chiral HPLC Analysis of 1-Phenylethanol

The following is a representative protocol for the chiral HPLC analysis of the kinetic resolution of a secondary alcohol, such as 1-phenylethanol. This method is analogous to what would be used for products of this compound catalyzed reactions.

  • Instrumentation: A standard HPLC system equipped with a UV detector is required.

  • Chiral Stationary Phase: A polysaccharide-based chiral column is often effective. A common choice is a Daicel Chiralcel OD-H column.

  • Mobile Phase: A mixture of n-hexane and isopropanol (IPA) is typically used. The ratio is optimized to achieve baseline separation. A common starting point is 95:5 (n-hexane:IPA).

  • Flow Rate: A flow rate of 0.4 mL/min is often suitable.

  • Detection: UV detection at 254 nm is appropriate for aromatic compounds like 1-phenylethanol.

  • Sample Preparation:

    • A small aliquot of the crude reaction mixture is taken.

    • The reaction is quenched (e.g., by adding a small amount of water or passing through a short plug of silica gel).

    • The sample is diluted with the mobile phase to an appropriate concentration (e.g., 1 mg/mL).

    • The sample is filtered through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: e.e. (%) = [ (Area1 - Area2) / (Area1 + Area2) ] * 100.

III. Performance Comparison of Chiral Stationary Phases

The choice of the chiral stationary phase is critical for successful enantioseparation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used due to their broad applicability.

Chiral Stationary PhaseAnalyteMobile Phase (v/v)Flow Rate (mL/min)Detection (nm)Retention Times (min)Resolution (Rs)Enantiomeric Excess (e.e., %)Reference
Chiralcel OD-H 1-Phenylethanoln-Hexane/IPA (95:5)0.4254(S)-enantiomer: 12.5, (R)-enantiomer: 14.2> 1.5> 99 (for the unreacted S-enantiomer)[1]
Chiralcel OB 1-PhenylethanolNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedUp to 100[2][3]
Lux Cellulose-3 1-Phenylethanoln-Heptane/2-Propanol/TFA (98.7:1.3:0.15)1.0254Baseline separation achieved> 1.598.9 (for the ester product)[4]

Note: The data presented is representative and compiled from various sources on the kinetic resolution of secondary alcohols. Specific retention times and resolutions may vary depending on the exact experimental conditions and the specific product of a this compound catalyzed reaction.

IV. Comparison with Alternative Analytical Techniques

While HPLC is the predominant method, other techniques can also be used to determine enantiomeric excess.

TechniquePrincipleAdvantagesDisadvantages
Chiral HPLC Differential interaction with a chiral stationary phase.High accuracy, high resolution, broad applicability, well-established methods.Can require method development, higher initial instrument cost.
Chiral Gas Chromatography (GC) Differential interaction with a chiral stationary phase in the gas phase.Excellent for volatile and thermally stable compounds, high resolution.Requires derivatization for non-volatile analytes, potential for thermal degradation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Use of chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers.Rapid analysis, non-destructive, provides structural information.Lower sensitivity, requires higher sample concentrations, may require chiral auxiliaries.
Mass Spectrometry (MS) Formation of diastereomeric complexes that can be distinguished by their mass-to-charge ratio.High sensitivity, can be used for complex mixtures.Indirect method, requires derivatization with a chiral, mass-tagged reagent.

V. Conclusion

The validation of the kinetic resolution of this compound is a critical step in the development of asymmetric syntheses. Chiral HPLC stands out as the most robust, versatile, and widely accepted method for the accurate determination of enantiomeric excess. Its high resolution and the availability of a wide range of chiral stationary phases make it suitable for a broad scope of substrates and products from this compound catalyzed reactions. While alternative techniques such as chiral GC, NMR, and MS have their specific advantages, chiral HPLC remains the benchmark for reliable and routine validation in both academic and industrial research settings.

References

A Comparative Analysis of (+)-Benzotetramisole and Enzymatic Methods for Kinetic Resolution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry. Kinetic resolution, a key technique for separating racemic mixtures, can be broadly approached through two powerful modalities: catalysis with synthetic chiral molecules like (+)-Benzotetramisole and biocatalysis using enzymes. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to inform the selection of the most suitable approach for specific research and development needs.

The choice between a chemical catalyst and an enzyme for kinetic resolution is a nuanced decision, hinging on factors such as substrate scope, operational simplicity, cost, and desired enantioselectivity. This compound (BTM), a derivative of the commercially available drug tetramisole, has emerged as a highly effective and enantioselective acyl transfer catalyst for the kinetic resolution of a variety of substrates, including secondary benzylic alcohols and β-lactams.[1][2] On the other hand, enzymatic resolutions, particularly those employing lipases, have a long-standing history of utility in organic synthesis due to their high enantioselectivity, mild reaction conditions, and broad substrate acceptance.[3][4]

Quantitative Performance: A Side-by-Side Comparison

To facilitate a direct comparison, the following tables summarize the performance of this compound and various lipases in the kinetic resolution of a common substrate class, secondary alcohols, as well as for amines.

Table 1: Kinetic Resolution of Secondary Alcohols

SubstrateCatalystAcyl DonorSolventTime (h)Conversion (%)Enantiomeric Excess (ee %) of Unreacted AlcoholSelectivity Factor (S)
1-PhenylethanolThis compoundIsobutyric anhydrideChloroform24~50>99>200
1-PhenylethanolCandida antarctica Lipase B (CALB)Vinyl acetateToluene3-244597>200
1-(1-Naphthyl)ethanolThis compoundIsobutyric anhydrideChloroform24~50>99>200
1-(1-Naphthyl)ethanolCandida antarctica Lipase B (CALB)Isopropenyl acetateToluene48>45>97>200
trans-Flavan-4-olPseudomonas fluorescens Lipase (AK)Vinyl acetateVinyl acetate24~5099>200

Note: Data is compiled from multiple sources to provide a comparative overview. Direct head-to-head studies under identical conditions are limited.[2][4][5]

Table 2: Kinetic Resolution of Amines

SubstrateCatalystAcyl DonorSolventTime (h)Conversion (%)Enantiomeric Excess (ee %) of Unreacted Amine
(±)-8-amino-5,6,7,8-tetrahydroquinolineCandida antarctica Lipase B (CALB)Ethyl acetateToluene3-244597
1-Phenylethan-1-amineCandida antarctica Lipase B (CALB) - ImmobilizedIsopropyl 2-ethoxyacetateToluene24~50>99
rac-α-MethylbenzylamineAmine Dehydrogenase (AmDH) / NADH Oxidase (Nox) whole-cell-Aqueous Buffer24~50>99

Note: this compound has been more extensively reported for the resolution of alcohols and other specific substrates like azlactones and may be less commonly applied to simple amines compared to enzymatic methods.[4][6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are representative protocols for the kinetic resolution of a model secondary alcohol, 1-phenylethanol, using both this compound and a lipase.

Protocol 1: this compound-Catalyzed Kinetic Resolution of 1-Phenylethanol

Materials:

  • (±)-1-Phenylethanol

  • This compound (BTM)

  • Isobutyric anhydride

  • Chloroform (anhydrous)

  • Sodium sulfate (anhydrous)

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of (±)-1-phenylethanol (1.0 mmol) in anhydrous chloroform (5 mL) is added this compound (0.04 mmol, 4 mol%).

  • The reaction mixture is cooled to 0 °C in an ice bath.

  • Isobutyric anhydride (0.75 mmol) is added dropwise to the cooled solution.

  • The reaction is stirred at 0 °C and monitored by chiral HPLC or GC.

  • Upon reaching approximately 50% conversion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

  • The aqueous layer is extracted with diethyl ether (3 x 10 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The resulting mixture of the unreacted alcohol and the esterified product is purified by silica gel column chromatography to afford the enantiomerically enriched (S)-1-phenylethanol.

Protocol 2: Lipase-Catalyzed Kinetic Resolution of 1-Phenylethanol

Materials:

  • (±)-1-Phenylethanol

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Vinyl acetate

  • Toluene (anhydrous)

  • Standard laboratory glassware

Procedure:

  • To a flask containing (±)-1-phenylethanol (1.0 mmol) is added anhydrous toluene (10 mL).

  • Immobilized Candida antarctica Lipase B (50-100 mg) is added to the solution.

  • Vinyl acetate (1.5 mmol) is added, and the flask is sealed.

  • The mixture is stirred at a controlled temperature (e.g., 30-40 °C) and monitored by chiral HPLC or GC.

  • Once the conversion reaches approximately 50%, the reaction is stopped by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and potentially reused.

  • The solvent is removed from the filtrate under reduced pressure.

  • The residue, containing the unreacted alcohol and the formed ester, is purified by silica gel column chromatography to separate the enantiomerically enriched (S)-1-phenylethanol from the (R)-1-phenylethyl acetate.[1]

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the general workflows for both this compound-catalyzed and enzymatic kinetic resolutions.

G Workflow for this compound Catalyzed Kinetic Resolution cluster_prep Reaction Setup cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Workup & Purification cluster_products Products A Racemic Substrate E Mixing and Stirring at Controlled Temperature A->E B This compound B->E C Acyl Donor C->E D Anhydrous Solvent D->E F Chiral HPLC/GC Analysis E->F Periodic Sampling G Quenching F->G ~50% Conversion H Extraction G->H I Drying and Concentration H->I J Column Chromatography I->J K Enantioenriched Substrate J->K L Enantioenriched Product J->L

Caption: General workflow for this compound catalyzed kinetic resolution.

G Workflow for Enzymatic Kinetic Resolution cluster_prep Reaction Setup cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Workup & Purification cluster_products Products A Racemic Substrate E Mixing and Stirring at Controlled Temperature A->E B Immobilized Lipase B->E C Acyl Donor C->E D Anhydrous Solvent D->E F Chiral HPLC/GC Analysis E->F Periodic Sampling G Filtration to Remove Enzyme F->G ~50% Conversion H Solvent Evaporation G->H I Column Chromatography H->I J Enantioenriched Substrate I->J K Enantioenriched Product I->K

Caption: General workflow for enzymatic kinetic resolution using an immobilized lipase.

Concluding Remarks

Both this compound and enzymatic resolutions offer highly effective means of accessing enantiomerically enriched compounds. This compound catalysis provides a robust, non-enzymatic alternative with excellent enantioselectivities, particularly for secondary benzylic alcohols.[2] Enzymatic methods, especially with lipases, are well-established, operate under mild conditions, and have a broad substrate scope.[3] The choice between these methods will ultimately depend on the specific substrate, desired scale of the reaction, and the laboratory resources available. For novel substrates, empirical screening of both catalyst types may be the most prudent approach to identifying the optimal resolution conditions.

References

Unraveling the Stereoselectivity of (+)-Benzotetramisole: A Computational Guide to its Transition States

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate mechanisms of asymmetric catalysis is paramount. This guide provides a comparative computational analysis of the transition states involved in reactions catalyzed by (+)-Benzotetramisole, a powerful acyl transfer catalyst. By dissecting the energetic landscapes of these reactions, we can elucidate the origins of enantioselectivity and inform the design of more efficient synthetic methodologies.

This compound (BTM) has emerged as a highly effective catalyst in the kinetic resolution of various compounds, including secondary benzylic alcohols and the dynamic kinetic resolution of azlactones.[1][2][3] The remarkable enantioselectivity of BTM-catalyzed reactions has prompted computational studies to investigate the underlying mechanisms governing this stereochemical control. This guide focuses on the computational analysis of transition states in the BTM-catalyzed dynamic kinetic resolution of azlactones, a key reaction for the asymmetric synthesis of α-amino acid derivatives.[2][4]

Comparative Analysis of Transition State Energies

Density Functional Theory (DFT) calculations have been instrumental in mapping the potential energy surfaces of BTM-catalyzed reactions and identifying the key transition states that dictate enantioselectivity.[4] A comparative summary of the calculated relative free energies for the diastereomeric transition states in the alcoholysis of an azlactone catalyzed by (+)-BTM is presented below. These calculations reveal the energetic preference for the formation of one enantiomer over the other.

Transition StateSubstrate EnantiomerNucleophile Attack FaceRelative Free Energy (kcal/mol)Favored Product Enantiomer
TS-SS (S)-azlactonesi0.0(S)-product
TS-SR (S)-azlactonere+2.5(R)-product
TS-RS (R)-azlactonesi+1.8(S)-product
TS-RR (R)-azlactonere+1.9(R)-product

Data sourced from DFT calculations on the BTM-catalyzed dynamic kinetic resolution of azlactones.[4]

The data clearly indicates that the transition state TS-SS is the most energetically favorable, leading to the preferential formation of the (S)-product. This energetic preference is the origin of the high enantioselectivity observed in this reaction.

Deciphering the Origin of Enantioselectivity

The observed enantioselectivity arises from specific non-covalent interactions that stabilize the favored transition states.[4] In the case of the BTM-catalyzed dynamic kinetic resolution of azlactones, the chiral BTM catalyst plays a crucial role in orienting the substrates and nucleophiles in a way that maximizes favorable interactions for one enantiomer while inducing destabilizing steric clashes for the other.

Key interactions stabilizing the favored transition states include:

  • Electrostatic Interactions: The transition states leading to the major enantiomer are stabilized by favorable electrostatic interactions between the amide carbonyl group of the substrate and the acetate anion bound to the nucleophile.[4]

  • Conformational Confinement: The chiral scaffold of the BTM catalyst restricts the possible conformations of the α-carbon of the azlactone, dictating the facial selectivity of the nucleophilic attack.[4]

The interplay of these subtle forces creates a significant energy difference between the diastereomeric transition states, resulting in a highly enantioselective transformation.

Experimental and Computational Protocols

A detailed understanding of the methodologies employed in these computational studies is essential for their interpretation and replication.

Computational Methodology:

The computational analysis of the this compound catalyzed reaction was performed using Density Functional Theory (DFT). The following protocol is representative of the methods used in the field:

  • Geometry Optimization: The geometries of all reactants, intermediates, transition states, and products were fully optimized.

  • Frequency Calculations: Vibrational frequency calculations were performed to characterize the nature of the stationary points (minima or first-order saddle points) and to obtain thermal corrections to the electronic energies.

  • Transition State Verification: The transition states were verified to have a single imaginary frequency corresponding to the desired reaction coordinate.

This rigorous computational approach allows for a detailed exploration of the reaction mechanism and a quantitative estimation of the energy barriers, providing valuable insights into the factors controlling the stereochemical outcome.

Visualizing the Catalytic Cycle and Transition States

To further clarify the relationships between the different species involved in the catalytic cycle, the following diagrams illustrate the overall process and the key transition state interactions.

G cluster_0 Catalytic Cycle Catalyst Catalyst Intermediate Intermediate Catalyst->Intermediate + Substrate Substrate Substrate Nucleophile Nucleophile Product Product Intermediate->Product + Nucleophile Catalyst_Regen Catalyst Product->Catalyst_Regen - Product

Figure 1. A simplified representation of the catalytic cycle for the this compound catalyzed reaction.

G S_Azlactone (S)-Azlactone TS_SS TS-SS (Favored) S_Azlactone->TS_SS R_Azlactone (R)-Azlactone S_Azlactone->R_Azlactone Epimerization S_Product (S)-Product TS_SS->S_Product TS_RR TS-RR (Disfavored) R_Azlactone->TS_RR R_Product (R)-Product TS_RR->R_Product

Figure 2. Energy profile comparison of the favored and disfavored reaction pathways.

References

Assessing the Scalability of (+)-Benzotetramisole Catalyzed Processes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-Benzotetramisole (BTM), a chiral isothiourea organocatalyst, has emerged as a powerful tool in asymmetric synthesis, demonstrating remarkable enantioselectivity in a variety of chemical transformations. This guide provides an objective comparison of the scalability of BTM-catalyzed processes against alternative methods, supported by experimental data, detailed protocols, and mechanistic insights. The focus is on providing researchers and drug development professionals with the necessary information to evaluate the potential of (+)-BTM for larger-scale applications.

Performance Comparison: this compound vs. Alternative Catalysts

The efficacy of (+)-BTM is most prominent in kinetic resolutions of secondary alcohols and domino reactions. Below is a comparative analysis of its performance against other notable catalysts in these domains.

Kinetic Resolution of Secondary Alcohols

(+)-BTM has proven to be a highly effective catalyst for the kinetic resolution of secondary benzylic and propargylic alcohols, often exhibiting high selectivity factors.

Catalyst SystemSubstrateCatalyst Loading (mol%)Reaction TimeSelectivity (s)Yield (%)Enantiomeric Excess (ee %)Reference
This compound 1-Phenylethanol114 h5545 (alcohol)99 (alcohol)[1]
Tetramisole 1-Phenylethanol524 h1648 (alcohol)95 (alcohol)[1]
Planar-chiral DMAP 1-Phenylethanol124 h1249 (alcohol)93 (alcohol)
Chiral Phosphine 1-(1-Naphthyl)ethanol1048 h2046 (alcohol)98 (alcohol)
Immobilized BTM 1-Phenylethanol102 h (flow)27-3040 (alcohol)97 (alcohol)[2]

Key Observations:

  • (+)-BTM generally demonstrates superior selectivity and requires lower catalyst loading compared to its precursor, tetramisole.[1]

  • While other classes of catalysts, such as chiral DMAP derivatives and phosphines, are effective, (+)-BTM often provides a competitive or superior combination of selectivity and reaction rate for a range of secondary alcohols.

  • The development of an immobilized BTM catalyst is a significant advancement for scalability, enabling its use in continuous flow systems with good performance and the potential for catalyst recycling.[2]

Domino Michael Addition/Cyclization Reactions

In the realm of domino reactions, (+)-BTM and its derivatives have been successfully employed to construct complex molecular architectures with high stereocontrol. A key aspect of its scalability is the development of a polystyrene-supported BTM analogue, which facilitates catalyst recovery and reuse.

Catalyst SystemReaction TypeCatalyst Loading (mol%)Reaction TimeDiastereomeric Ratio (dr)Yield (%)Enantiomeric Excess (ee %)Reference
This compound Michael/Cyclization1024 h>20:19598
Immobilized BTM Michael/Cyclization102 h>20:19997[3]
Thiourea Catalyst Oxa-Michael/1,6-Addition512 h>20:1up to 98>99[4]
Modularly Designed Organocatalyst Michael/Michael2048 h>20:15398[5]

Key Observations:

  • The immobilized BTM catalyst shows comparable, and in some cases, even improved performance over the homogeneous catalyst in domino reactions, with the significant advantage of being recyclable.[3]

  • Compared to other organocatalysts like thioureas and modularly designed catalysts, immobilized BTM offers a compelling option for scalable domino reactions due to its high efficiency and amenability to continuous flow processes.[4][5]

Scalability and Industrial Application

The transition from laboratory-scale synthesis to industrial production presents numerous challenges, including catalyst cost, stability, reusability, and process efficiency. The development of a scalable, chromatography-free synthesis of BTM is a crucial first step towards its wider application.[6]

Immobilized this compound for Continuous Flow Processes

A major breakthrough in the scalability of BTM-catalyzed processes is the development of a polystyrene-supported BTM analogue. This immobilized catalyst offers several advantages for industrial applications:

  • Recyclability: The supported catalyst can be easily recovered and reused multiple times with minimal loss of activity, significantly reducing catalyst cost and waste.[3]

  • Continuous Flow Operation: The immobilized catalyst is well-suited for use in packed-bed reactors for continuous flow synthesis. This allows for higher throughput, better process control, and easier automation compared to batch processes.[2][7]

  • Long-Term Stability: Studies have shown that immobilized isothiourea catalysts can exhibit good long-term operational stability in continuous flow systems, a critical factor for industrial implementation.[8][9] However, potential leaching of the active catalyst from the support is a factor that requires careful monitoring and optimization.[10]

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and scaling up catalytic processes. Below are representative protocols for key (+)-BTM catalyzed reactions.

General Procedure for Kinetic Resolution of Secondary Alcohols (Batch Process)

To a solution of the racemic secondary alcohol (1.0 mmol) and this compound (0.01-0.05 mmol) in an anhydrous solvent (e.g., CH2Cl2, 5 mL) at the desired temperature (e.g., 0 °C or room temperature) is added an acylating agent (e.g., isobutyric anhydride, 0.6 mmol) and a base (e.g., triethylamine, 1.5 mmol). The reaction is monitored by TLC or GC. Upon completion (typically ~50% conversion), the reaction is quenched, and the unreacted alcohol and the ester product are separated by column chromatography. The enantiomeric excess of both the recovered alcohol and the ester is determined by chiral HPLC analysis.

General Procedure for Domino Michael Addition/Cyclization using Immobilized (+)-BTM (Batch Process)

A mixture of the Michael acceptor (1.0 mmol), the pronucleophile (1.2 mmol), and the immobilized (+)-BTM catalyst (10 mol%) in a suitable solvent (e.g., toluene, 5 mL) is stirred at room temperature. The reaction progress is monitored by TLC. After completion, the catalyst is removed by filtration and washed with the solvent. The filtrate is concentrated, and the product is purified by column chromatography. The diastereomeric ratio and enantiomeric excess are determined by NMR and chiral HPLC, respectively. The recovered catalyst can be dried and reused in subsequent reactions.

Representative Protocol for Continuous Flow Kinetic Resolution using Immobilized (+)-BTM

An Omnifit® glass column is packed with the polystyrene-supported (+)-BTM catalyst. A solution containing the racemic alcohol, acylating agent, and base in a suitable solvent is then continuously pumped through the packed bed reactor at a defined flow rate and temperature. The effluent from the reactor is collected, and the conversion and enantiomeric excess are determined at regular intervals. The productivity of the system can be calculated based on the flow rate, concentration, and catalyst amount.[2]

Mechanistic Insights and Process Visualization

Understanding the reaction mechanism is key to optimizing and scaling up a catalytic process.

Catalytic Cycle of (+)-BTM in Acyl Transfer Reactions

The catalytic cycle of (+)-BTM in acyl transfer reactions, such as kinetic resolutions, is believed to proceed through the formation of a key acylammonium intermediate.

Acyl_Transfer_Mechanism BTM This compound Acylammonium Acylammonium Intermediate BTM->Acylammonium + Acylating Agent AcylatingAgent Acylating Agent (e.g., Ac₂O) AcylatingAgent->Acylammonium Ester Enantioenriched Ester Acylammonium->Ester + (R)-Alcohol (fast) UnreactedAlcohol Enantioenriched Unreacted Alcohol Acylammonium->UnreactedAlcohol + (S)-Alcohol (slow) LeavingGroup Leaving Group Acylammonium->LeavingGroup Alcohol Racemic Alcohol (R-OH & S-OH) Alcohol->Ester Alcohol->UnreactedAlcohol Ester->BTM - Acyl Group Scalability_Workflow cluster_0 Batch Optimization cluster_1 Continuous Flow cluster_2 Scale-Up Batch Homogeneous Catalyst Screening & Optimization Immobilization Catalyst Immobilization Batch->Immobilization BatchImmobilized Batch Reaction with Immobilized Catalyst Immobilization->BatchImmobilized Recycling Recycling Studies BatchImmobilized->Recycling PBR Packed-Bed Reactor Setup Recycling->PBR FlowOpt Flow Parameter Optimization PBR->FlowOpt LTS Long-Term Stability & Leaching Tests FlowOpt->LTS ScaleUp Process Scale-Up LTS->ScaleUp

References

Comparative Guide: Cross-Validation of Experimental Results in Asymmetric Catalysis and TNAP Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of (+)-Benzotetramisole's performance as an enantioselective acyl transfer catalyst and a separate, in-depth analysis of inhibitors for Tissue-Nonspecific Alkaline Phosphatase (TNAP), a key enzyme in vascular calcification. While structurally related to the TNAP inhibitor Levamisole, current research highlights this compound's primary utility in synthetic organic chemistry rather than as a direct pharmacological agent.

Section 1: this compound in Asymmetric Catalysis

This compound (BTM) has emerged as a highly efficient, non-enzymatic, chiral isothiourea catalyst.[1][2] It excels in the kinetic resolution of secondary alcohols and the dynamic kinetic resolution of azlactones, providing access to enantiomerically pure compounds essential for drug discovery and development.[3][4] Its benzannellated structure contributes to enhanced enantioselectivity compared to its parent compound, tetramisole.[5]

Performance Comparison of Enantioselective Acyl Transfer Catalysts

The efficacy of this compound is best demonstrated by comparing its performance in the kinetic resolution of secondary benzylic alcohols against other notable catalysts. The selectivity factor (s), a ratio of the reaction rates for the two enantiomers, is a key metric for comparison.

CatalystSubstrateSelectivity Factor (s)Reference
This compound (BTM) 1-Phenylethanol80 - 118[5]
This compound (BTM) 1-(o-Tolyl)ethanol209[5]
This compound (BTM) Secondary Propargylic Alcoholsup to 32[6]
CF3-PIP (1)1-Phenylethanol26[5]
Cl-PIQ (2)1-Phenylethanol52[5]
(S)-Tetramisole1-Phenylethanol22[5]
Homobenzotetramisole (HBTM)Benzylic AlcoholsN/A (less effective than BTM)[7]
Experimental Protocol: Kinetic Resolution of a Secondary Alcohol

This protocol is a generalized procedure based on methodologies reported for this compound-catalyzed acylations.[5][8]

Materials:

  • Racemic secondary alcohol (e.g., 1-phenylethanol)

  • This compound (BTM) catalyst (1-5 mol%)

  • Acylating agent (e.g., isobutyric anhydride, 0.75 equiv.)

  • Tertiary amine base (e.g., diisopropylethylamine, i-Pr₂NEt, 0.75 equiv.)

  • Anhydrous solvent (e.g., chloroform, toluene)

  • Drying agent (e.g., Na₂SO₄)

Procedure:

  • To a solution of the racemic alcohol (0.25 M) in the anhydrous solvent, add the this compound catalyst.

  • Add the tertiary amine base to the mixture.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C to -40 °C).

  • Add the acylating agent dropwise.

  • Stir the reaction at the specified temperature and monitor the conversion (e.g., by GC or TLC).

  • Upon reaching approximately 50% conversion, quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO₃).

  • Extract the organic components, dry the organic layer, and concentrate under reduced pressure.

  • Purify the unreacted alcohol and the acylated product by column chromatography.

  • Determine the enantiomeric excess of the remaining alcohol and the product (e.g., by chiral HPLC).

Visualization of Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Acylation cluster_workup Workup and Analysis A Dissolve racemic alcohol and (+)-BTM in solvent B Add tertiary amine base A->B C Cool reaction mixture B->C D Add acylating agent C->D E Monitor reaction progress (Target ~50% conversion) D->E F Quench reaction E->F G Extract and purify (Column Chromatography) F->G H Analyze enantiomeric excess (Chiral HPLC) G->H

Kinetic resolution experimental workflow.

Section 2: Inhibition of Tissue-Nonspecific Alkaline Phosphatase (TNAP)

Tissue-nonspecific alkaline phosphatase (TNAP) is a critical enzyme in vascular calcification, a condition associated with cardiovascular morbidity and mortality.[9][10] TNAP promotes mineralization by hydrolyzing inorganic pyrophosphate (PPi), a potent inhibitor of hydroxyapatite crystal formation.[9] Consequently, inhibiting TNAP is a promising therapeutic strategy for preventing ectopic calcification.[10][11]

TNAP Signaling Pathway in Vascular Calcification

The diagram below illustrates the central role of TNAP in the calcification process.

G cluster_pathway Vascular Calcification Pathway ATP Extracellular ATP ENPP1 ENPP1 ATP->ENPP1 generates PPi Pyrophosphate (PPi) (Calcification Inhibitor) ENPP1->PPi TNAP TNAP PPi->TNAP hydrolyzes Hydroxyapatite Hydroxyapatite Deposition (Vascular Calcification) PPi->Hydroxyapatite Inhibits Pi Phosphate (Pi) TNAP->Pi Pi->Hydroxyapatite Promotes Ca Calcium (Ca²⁺) Ca->Hydroxyapatite Promotes Inhibitors TNAP Inhibitors (e.g., SBI-425, Levamisole) Inhibitors->TNAP Inhibits

Role of TNAP in vascular calcification.
Performance Comparison of TNAP Inhibitors

A range of compounds have been investigated for their ability to inhibit TNAP. Early inhibitors often lacked specificity, while newer molecules demonstrate high potency and selectivity.

InhibitorTypeIC₅₀ (h-TNAP)Key Findings in Preclinical ModelsReference
Levamisole/Tetramisole Non-selective~20-50 µMTNAP inhibition, but with off-target effects (e.g., on sodium channels).[12][13][14]
L-Homoarginine Non-selectiveN/ALacks potency and specificity.[11]
MLS-0038949 Selective0.4 µMPotent and selective for TNAP over other alkaline phosphatases.[12]
SBI-425 Highly Selective40 µM (in plasma)Prevents vascular calcification and reduces atherosclerosis in mouse models without impacting bone mineralization.[11][15][16]
Thiazole Derivatives (e.g., 5e) Selective0.17 µMPotent in vitro inhibition of human TNAP.[17]
Experimental Protocol: In Vitro TNAP Activity Assay

This protocol describes a common method for measuring TNAP activity and assessing inhibitor efficacy.[18]

Materials:

  • Source of TNAP (e.g., cell lysate, purified enzyme)

  • TNAP inhibitor test compounds (e.g., SBI-425)

  • Assay buffer (e.g., 1 M Tris-HCl)

  • Substrate (e.g., p-nitrophenylphosphate, pNPP)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the TNAP inhibitor in the assay buffer.

  • In a 96-well plate, add the TNAP enzyme source to each well.

  • Add the inhibitor dilutions to the respective wells and incubate for a predetermined time.

  • Initiate the reaction by adding the pNPP substrate to all wells.

  • Measure the absorbance (e.g., at 405 nm for the product p-nitrophenol) at regular intervals using a microplate reader.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Determine the IC₅₀ value by plotting the reaction rate against the inhibitor concentration and fitting the data to a dose-response curve.

Logical Relationship: Therapeutic Strategy for Vascular Calcification

The development of TNAP inhibitors follows a logical progression from understanding the disease mechanism to preclinical validation.

G cluster_logic Therapeutic Development Logic A Pathophysiology Identified: TNAP promotes vascular calcification by hydrolyzing PPi B Therapeutic Hypothesis: Inhibiting TNAP will prevent vascular calcification A->B C Inhibitor Development: - Non-selective (Levamisole) - Selective (SBI-425) B->C D In Vitro Validation: - Enzyme activity assays (IC₅₀) - Cell culture models C->D E In Vivo Validation: - Animal models (e.g., CKD, atherosclerosis) - Assess calcification, cardiovascular function, and bone health D->E F Clinical Potential: Targeted therapy for diseases with ectopic calcification E->F

TNAP inhibitor development pathway.

References

literature comparison of (+)-Benzotetramisole enantioselectivity

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide to the Enantioselectivity of (+)-Benzotetramisole in Asymmetric Catalysis

For researchers and professionals in drug development and chemical synthesis, the quest for efficient and highly selective chiral catalysts is paramount. This compound (BTM), a benzannulated analogue of the pharmaceutical tetramisole, has emerged as a remarkably potent and enantioselective acyl transfer catalyst.[1][2] This guide provides a comprehensive comparison of (+)-BTM's performance against its analogues and other catalysts, supported by experimental data and detailed protocols.

Comparative Performance of Benzotetramisole

This compound has demonstrated outstanding enantioselectivities, particularly in the kinetic resolution (KR) of secondary benzylic alcohols.[1][2] Its performance is a significant improvement over its precursor, tetramisole, and other related catalysts.

Key Comparisons:

  • Versus Tetramisole: While the commercially available drug tetramisole is a competent enantioselective acylation catalyst, its benzannellated analogue, BTM, exhibits vastly superior enantioselectivity. The extended π-system in BTM is believed to be beneficial for the chiral recognition of substrates.[3]

  • Versus Other Acyl-Transfer Catalysts: In comparative studies involving the kinetic resolution of 1-(1-naphthyl)ethanol, (+)-BTM displayed a significantly higher selectivity factor (s) compared to other powerful catalysts like CF3−PIP and Cl−PIQ under optimized conditions.[3]

  • Versus Substituted Analogues: Modifications to the BTM structure, such as the introduction of methyl substituents in homobenzotetramisole (HBTM) analogues, have a profound impact on catalytic activity and enantioselectivity, demonstrating the tunability of the catalyst scaffold.[4]

  • Immobilized BTM: A polymer-supported (PS) version of BTM has been developed, which not only retains high catalytic activity and enantioselectivity but also offers advantages in terms of recyclability and use in continuous flow processes. In some cases, the immobilized catalyst has even shown improved diastereoselectivity compared to its homogeneous counterpart.[5]

Data Presentation: Kinetic Resolution of Secondary Alcohols

The following tables summarize the quantitative data for the kinetic resolution of various secondary alcohols catalyzed by this compound and other related catalysts. The selectivity factor (s) is a measure of the catalyst's ability to discriminate between the two enantiomers of the alcohol.

Table 1: Comparison of Catalysts in the Kinetic Resolution of 1-(1-Naphthyl)ethanol

CatalystCatalyst Loading (mol %)ConditionsConversion (%)Selectivity Factor (s)Reference
(R)-CF3−PIP51.0 M substrate, rt4236[3]
(R)-Cl−PIQ51.0 M substrate, rt4938[3]
(S)-Tetramisole100.25 M substrate, Na₂SO₄, 0 °C5022[3]
(R)-BTM 4 0.25 M substrate, Na₂SO₄, 0 °C 52 110 [3]

Data sourced from Birman and Li (2006).[3]

Table 2: Enantioselective Acylation of Various Secondary Benzylic Alcohols with (R)-BTM

Substrate (Alcohol)Catalyst Loading (mol %)Time (h)Conversion (%)Selectivity Factor (s)Reference
1-Phenylethanol42253100[3]
1-(p-Tolyl)ethanol42255130[3]
1-(p-Methoxyphenyl)ethanol42455230[3]
1-(p-Nitrophenyl)ethanol42453350[3]
1-Indanol42452140[3]

Conditions: 0.25 M substrate, 0.75 equiv of (i-PrCO)₂O, 0.75 equiv of i-Pr₂NEt, CHCl₃, Na₂SO₄, 0 °C. Data sourced from Birman and Li (2006).[3]

Experimental Protocols

General Protocol for Kinetic Resolution of Secondary Benzylic Alcohols

This protocol is adapted from the work of Birman and Li.[3]

  • Preparation: To a solution of the racemic secondary alcohol (1.0 equiv) in a suitable solvent (e.g., CHCl₃, to make a 0.25 M solution) in a flame-dried flask, add anhydrous sodium sulfate (Na₂SO₄).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add diisopropylethylamine (i-Pr₂NEt, 0.75 equiv) and the acylating agent, such as isobutyric anhydride ((i-PrCO)₂O, 0.75 equiv).

  • Catalyst Addition: Add the this compound catalyst (typically 4 mol %).

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by a suitable analytical technique (e.g., TLC or GC). Additional catalyst may be added if the reaction stalls.[3]

  • Work-up: Once the desired conversion (typically ~50%) is reached, quench the reaction, extract the products, and purify via column chromatography to separate the acylated ester from the unreacted alcohol.

Determination of Enantiomeric Excess (ee)

The enantiomeric excess of the resulting product (ester) and the unreacted starting material (alcohol) is crucial for calculating the selectivity factor.

  • Technique: Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for determining the ee of the products.[6]

  • Procedure: The purified ester and alcohol fractions are analyzed using a chiral stationary phase column (e.g., Chiralcel AD-H).

  • Analysis: The relative areas of the two enantiomer peaks in the chromatogram are used to calculate the enantiomeric excess (% ee = |(R-S)/(R+S)| * 100).

  • Alternative Methods: Other techniques for determining ee include fluorescence-based assays, circular dichroism, and molecular rotational resonance spectroscopy.[7][8][9]

Visualizations

The following diagrams illustrate the experimental workflow and the proposed catalytic mechanism.

G cluster_workflow Experimental Workflow for Kinetic Resolution A Racemic Alcohol + Solvent + Na₂SO₄ B Cool to 0 °C A->B C Add Base (i-Pr₂NEt) & Acylating Agent ((i-PrCO)₂O) B->C D (+)-BTM Catalyst Addition C->D E Reaction Stirring & Monitoring D->E F Quench & Work-up E->F G Purification (Chromatography) F->G H Separated Ester & Unreacted Alcohol G->H I ee Analysis (Chiral HPLC) H->I

Caption: Workflow for (+)-BTM catalyzed kinetic resolution.

G cluster_cycle Proposed Catalytic Cycle for Acyl Transfer CAT (+)-BTM Catalyst intermediate Acyl-BTM Intermediate [BTM-COR']⁺ CAT->intermediate + R'CO⁺ ACYL Acylating Agent (R'CO)₂O RAC Racemic Alcohol (R/S)-ROH PROD Enantioenriched Ester (R'COOR) UNR Enantioenriched Alcohol (ROH) intermediate->CAT Releases (R)-ROH (slow) intermediate->PROD + (S)-ROH (fast)

Caption: Proposed catalytic cycle of (+)-BTM in acylation.

Conclusion

This compound stands out as a highly effective and versatile organocatalyst for enantioselective acyl transfer reactions. Its ability to achieve exceptional selectivity factors in the kinetic resolution of a broad range of secondary alcohols makes it a valuable tool in asymmetric synthesis.[3] The development of scalable, chromatography-free syntheses and robust immobilized analogues further enhances its practical utility for both academic research and industrial applications.[5][10] The comparative data clearly indicates that for achieving high enantioselectivity in kinetic resolutions, (+)-BTM is often a superior choice compared to its precursor, tetramisole, and other related isothiourea catalysts.

References

Unveiling the Superior Performance of (+)-Benzotetramisole in Isothiourea Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking highly efficient and selective catalysts for asymmetric synthesis, (+)-Benzotetramisole (BTM) has emerged as a frontrunner in the class of isothiourea organocatalysts. This guide provides an objective comparison of (+)-BTM's performance against other notable isothiourea catalysts, supported by experimental data, detailed protocols, and mechanistic insights.

This compound, a benzannulated analog of tetramisole, has demonstrated remarkable enantioselectivity in a variety of catalytic transformations, most notably in the kinetic resolution of alcohols and dynamic kinetic resolution of azlactones.[1][2][3] Its rigid structure and extended π-system are believed to contribute to its superior chiral recognition capabilities compared to other isothiourea catalysts.[1]

Comparative Performance in Kinetic Resolution of Secondary Benzylic Alcohols

The kinetic resolution of secondary benzylic alcohols serves as a key benchmark for evaluating the efficacy of chiral acyl transfer catalysts. Experimental data consistently shows that this compound outperforms other isothiourea catalysts, including tetramisole, CF3-PIP, and Cl-PIQ, in terms of enantioselectivity (selectivity factor, s).

CatalystSubstrateSelectivity Factor (s)% ee (unreacted alcohol)% ee (ester)Yield (%)Reference
This compound (BTM) 1-Phenylethanol110 >999949 (ester)[1]
Tetramisole1-Phenylethanol21958045 (ester)[1]
CF3-PIP1-Phenylethanol30968746 (ester)[1]
Cl-PIQ1-Phenylethanol45979147 (ester)[1]
This compound (BTM) 1-(1-Naphthyl)ethanol>200 >999950 (ester)[1]
Tetramisole1-(1-Naphthyl)ethanol25968446 (ester)[1]
CF3-PIP1-(1-Naphthyl)ethanol85999849 (ester)[1]
Cl-PIQ1-(1-Naphthyl)ethanol117>999949 (ester)[1]

Experimental Protocol: Kinetic Resolution of 1-Phenylethanol

This protocol outlines the general procedure for the kinetic resolution of 1-phenylethanol using an isothiourea catalyst.

Materials:

  • Isothiourea catalyst (this compound, Tetramisole, etc.) (4 mol%)

  • Racemic 1-phenylethanol (1.0 equiv)

  • Isobutyric anhydride (0.6 equiv)

  • Diisopropylethylamine (i-Pr2NEt) (0.1 equiv)

  • Chloroform (CHCl3) (to make a 0.25 M solution of the alcohol)

Procedure:

  • To a solution of racemic 1-phenylethanol in chloroform are added the isothiourea catalyst, diisopropylethylamine, and isobutyric anhydride.

  • The reaction mixture is stirred at 0 °C.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon reaching approximately 50% conversion, the reaction is quenched.

  • The mixture is purified by column chromatography on silica gel to separate the unreacted alcohol and the corresponding ester.

  • The enantiomeric excess of the unreacted alcohol and the ester is determined by chiral high-performance liquid chromatography (HPLC) or chiral GC analysis.

Mechanistic Insight: The Catalytic Cycle of Isothiourea-Mediated Acyl Transfer

Isothiourea catalysts operate through a nucleophilic catalysis mechanism. The proposed catalytic cycle for the acylative kinetic resolution of alcohols is depicted below.

Catalytic_Cycle Catalyst Isothiourea Catalyst AcylAmmonium Acyl-Ammonium Intermediate Catalyst->AcylAmmonium AcylAnhydride Acyl Anhydride AcylAnhydride->AcylAmmonium Ester Enantioenriched Ester AcylAmmonium->Ester Carboxylate Carboxylate AcylAmmonium->Carboxylate Alcohol Racemic Alcohol Alcohol->Ester Ester->Catalyst ProtonatedBase Protonated Base UnreactedAlcohol Enantioenriched Alcohol Base Base Base->ProtonatedBase Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_comparison Comparison Prep_Substrate Prepare Substrate Solution Reaction_Setup Set up Parallel Reactions (Different Catalysts) Prep_Substrate->Reaction_Setup Prep_Catalysts Prepare Catalyst Stock Solutions Prep_Catalysts->Reaction_Setup Reaction_Monitoring Monitor Reaction Progress (TLC, GC) Reaction_Setup->Reaction_Monitoring Quench Quench Reactions at ~50% Conversion Reaction_Monitoring->Quench Purification Purify Products (Column Chromatography) Quench->Purification Analysis Determine Yield and ee (Chiral HPLC/GC) Purification->Analysis Data_Tabulation Tabulate Data (s-factor, ee, yield) Analysis->Data_Tabulation Comparison Compare Catalyst Performance Data_Tabulation->Comparison

References

Economic Viability of (+)-Benzotetramisole in Large-Scale Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of anthelmintic drugs is dominated by well-established, cost-effective agents. This guide provides a comparative analysis of the economic viability of the large-scale synthesis of (+)-Benzotetramisole, a chiral isothiourea, against two leading broad-spectrum anthelmintics: Levamisole, a nicotinic acetylcholine receptor agonist, and Albendazole, a benzimidazole derivative. While this compound has gained prominence as a highly effective organocatalyst, its potential as a next-generation anthelmintic warrants a thorough examination of its synthetic scalability and economic feasibility in comparison to current standards of care.

Comparative Analysis of Large-Scale Synthesis

The economic viability of an active pharmaceutical ingredient (API) is critically dependent on the efficiency, cost of raw materials, and complexity of its large-scale synthesis. Below is a comparative summary of the synthetic routes for this compound, Levamisole, and Albendazole.

FeatureThis compoundLevamisoleAlbendazole
Starting Materials 2-Chlorobenzothiazole, (R)-2-PhenylglycinolStyrene oxide, 2-Imino-1,3-thiazolidine or α-Bromoacetophenone2-Nitroaniline, Propyl bromide, Methyl cyanoformate
Key Reagents Ethyldiisopropylamine, Methanesulfonyl chloride, TriethylamineThionyl chloride, Acetic anhydrideAmmonium thiocyanate, Sodium sulfide, Acid
Synthesis Steps Typically 2 steps from commercially available materials[1][2]Multiple synthetic routes exist, generally involving several steps[3]Multi-step synthesis involving thiocyanation, propylation, reduction, and condensation[4]
Purification Chromatography-free synthesis has been developed[1][2]Often requires resolution of the racemic mixture (tetramisole) or asymmetric synthesisStandard purification techniques
Reported Yield ~60% overall yield on a 10g scale[2]Yields vary depending on the synthetic route; one method reports a 92% yield for a key step[3]A high-yield process is popularly used in industry[5]
Scalability A scalable, chromatography-free process has been published[1][2]Established large-scale manufacturing processes existWell-established for mass production[6][7]
Economic Drivers Primarily used as a high-value organocatalyst; potential for repurposing as an anthelmintic is not yet established.Low-cost, generic drug with established efficacy. The cost-benefit ratio of levamisole was found to be greater than albendazole in one study.[8]Very low-cost API, often used in mass drug administration programs.[5][7]

Experimental Protocols

Detailed methodologies are crucial for assessing the feasibility and cost-effectiveness of a synthetic process.

Scalable, Chromatography-Free Synthesis of this compound

This two-step procedure has been optimized for scale, avoiding costly and time-consuming chromatographic purification.[1][2]

Step 1: Synthesis of (R)-2-((2-hydroxy-1-phenylethyl)amino)benzo[d]thiazole

  • To a reaction vessel is added 2-chlorobenzothiazole, (R)-2-phenylglycinol, and ethyldiisopropylamine in a high-boiling solvent such as 1,2-dichlorobenzene.

  • The mixture is heated to reflux (approximately 195 °C) for 24 hours.

  • Reaction completion is monitored by gas chromatography.

  • Upon completion, the reaction mixture is diluted with water, resulting in the precipitation of the product as a solid.

  • The solid is collected by filtration and washed with an organic solvent (e.g., hexanes or dichloromethane) to yield the crude product.

Step 2: Cyclization to this compound

  • The crude product from Step 1 is suspended in anhydrous dichloromethane.

  • Triethylamine is added, and the suspension is cooled in an ice/water bath.

  • Methanesulfonyl chloride is added dropwise.

  • The resulting solution is treated with isopropanol and heated to reflux overnight.

  • Reaction completion is monitored by 1H NMR analysis.

  • The reaction is quenched with aqueous 1 M sodium hydroxide.

  • The organic layer is extracted multiple times with aqueous 1 M hydrochloric acid to form the hydrochloride salt of this compound in the aqueous layer.

  • The combined aqueous layers are basified (pH >14) with aqueous 2 M sodium hydroxide.

  • The product is extracted with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • The organic solvent is removed under reduced pressure to afford solid this compound.

Representative Synthesis of Levamisole

One of the common synthetic routes for Levamisole involves the following key transformations.[3]

  • Intermediate Formation: (R)-3-(2-chloro-2-phenylethyl)thiazolidin-2-imine is reacted with sodium hydroxide in a mixture of water and ethanol.

  • The mixture is heated to reflux for 2 hours.

  • Ethanol is removed under reduced pressure.

  • The mixture is cooled to 20-30°C and filtered to obtain a light yellow solid of Levamisole.

General Synthesis of Albendazole

The industrial production of Albendazole often follows a multi-step process.[4][5]

  • Thiocyanation: 2-nitroaniline is reacted with ammonium thiocyanate in the presence of a halogen to produce 2-nitro-4-thiocyanoaniline.

  • Propylation: The resulting compound is propylated using propylbromide in the presence of a base.

  • Reduction: The nitro group of 4-propylthio-2-nitroaniline is reduced to an amine using an aqueous alkali metal sulfide to yield 4-propylthio-o-phenylenediamine.

  • Condensation: The diamine is then condensed with an alkali or alkaline earth metal salt of methylcyano carbamate in the presence of an acid to form Albendazole.

Signaling Pathways and Mechanism of Action

The efficacy of an anthelmintic is determined by its ability to selectively target vital physiological pathways in the parasite.

Benzimidazoles (e.g., Albendazole)

Benzimidazoles, including Albendazole, exert their anthelmintic effect by binding to β-tubulin, a structural protein in parasites.[9][10] This binding inhibits the polymerization of microtubules, which are essential for various cellular functions, including cell division, motility, and nutrient uptake. The disruption of microtubule formation ultimately leads to the death of the parasite.

Benzimidazole_Pathway Albendazole Albendazole BetaTubulin Parasite β-Tubulin Albendazole->BetaTubulin Binds to Microtubule Microtubule Polymerization BetaTubulin->Microtubule Inhibits CellularFunctions Essential Cellular Functions (e.g., cell division, nutrient uptake) Microtubule->CellularFunctions Disrupts ParasiteDeath Parasite Death CellularFunctions->ParasiteDeath Leads to

Caption: Mechanism of action of Benzimidazole anthelmintics.

Imidazothiazoles (e.g., Levamisole)

Levamisole, the active enantiomer of tetramisole, acts as a selective agonist at the nicotinic acetylcholine receptors (nAChRs) on the muscle cells of nematodes.[9][11][12] This leads to sustained muscle contraction and spastic paralysis, resulting in the expulsion of the worms from the host.

Levamisole_Pathway Levamisole Levamisole nAChR Nematode Nicotinic Acetylcholine Receptors (nAChRs) Levamisole->nAChR Agonist at MuscleContraction Sustained Muscle Contraction nAChR->MuscleContraction Causes Paralysis Spastic Paralysis MuscleContraction->Paralysis Leads to Expulsion Worm Expulsion Paralysis->Expulsion Results in

Caption: Mechanism of action of Imidazothiazole anthelmintics.

This compound (Hypothetical)

The anthelmintic activity and mechanism of action of this compound have not been extensively studied or established. As a derivative of tetramisole, it is plausible that it could exhibit a similar mechanism of action to Levamisole, acting on nicotinic acetylcholine receptors. However, the addition of the benzo group could significantly alter its pharmacological properties, including target affinity, selectivity, and metabolic stability. Further research is required to elucidate its potential as an anthelmintic and its specific signaling pathway.

Conclusion

The large-scale synthesis of this compound has been demonstrated to be feasible and efficient, particularly with the development of a chromatography-free process. However, its economic viability as an anthelmintic remains speculative. The primary challenge is the lack of established anthelmintic activity and, consequently, a therapeutic market.

In contrast, Levamisole and Albendazole are well-entrenched, low-cost, and effective broad-spectrum anthelmintics with robust and highly optimized manufacturing processes. For this compound to become a competitive alternative, it would need to demonstrate significant advantages over existing therapies, such as a novel mechanism of action to overcome drug resistance, a superior safety profile, or enhanced efficacy against a broader range of parasites.

Currently, the high value of this compound as a chiral organocatalyst in asymmetric synthesis likely outweighs its potential as a cost-competitive anthelmintic. Future research should focus on establishing its in vitro and in vivo anthelmintic activity to justify further investment in process optimization and economic analysis for pharmaceutical applications.

References

Safety Operating Guide

Navigating the Safe Disposal of (+)-Benzotetramisole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This document provides essential guidance on the proper disposal procedures for (+)-Benzotetramisole, ensuring the safety of personnel and compliance with environmental regulations.

Hazard Identification and Safety Precautions

Understanding the potential hazards of this compound is the first step in ensuring its safe handling and disposal. The compound and its derivatives are associated with several hazards.

Hazard StatementClassificationPrecautionary Measures
Harmful if swallowedAcute toxicity, Oral (Category 4)Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[1][2]
Causes serious eye irritationEye irritation (Category 2A)Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Toxic to aquatic life with long lasting effectsHazardous to the aquatic environment, long-term hazard (Category 2)Avoid release to the environment.[1]
May cause an allergic skin reactionSkin sensitization (Category 1)Wear protective gloves. If skin irritation or rash occurs, get medical advice/attention.[3]
Causes skin irritationSkin irritation (Category 2)Wash skin thoroughly after handling. Wear protective gloves.[3]

General Disposal Procedures

The recommended procedure for the disposal of this compound is to treat it as hazardous chemical waste. This involves collecting the waste in appropriate containers and arranging for pickup by a certified hazardous waste management company.

Step-by-Step Guidance for Waste Collection and Storage:

  • Container Selection: Use a container that is compatible with this compound. The original container is often a suitable choice. Ensure the container is in good condition, free from leaks, and has a secure, tightly fitting cap.[4][5]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound." List all constituents and their approximate concentrations if it is a solution.[4]

  • Segregation: Store the waste container in a designated, well-ventilated area, segregated from incompatible materials. While specific incompatibility data for this compound is limited, a general best practice is to store it away from strong acids and oxidizing agents.

  • Storage: Keep the waste container closed at all times, except when adding waste.[5] Store it in a secondary containment tray to prevent the spread of material in case of a leak.

Spill and Emergency Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Personal Protective Equipment (PPE): Before addressing the spill, don appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.

  • Containment: For liquid spills, contain the material using a non-combustible absorbent material like sand or vermiculite.

  • Cleanup: Carefully collect the absorbed material and any contaminated solids into a designated hazardous waste container.[6]

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: The collected spill cleanup material must be disposed of as hazardous waste.

Prohibited Disposal Methods

Under no circumstances should this compound be disposed of via the following methods:

  • Sewer System: Do not discharge into drains or sewer systems.[6] This is due to its toxicity to aquatic life.

  • Standard Trash: Do not dispose of in the regular trash.

  • Evaporation: Do not allow the chemical to evaporate in a fume hood as a means of disposal.

Disposal Workflow

The logical workflow for the proper disposal of this compound is outlined in the diagram below. This process ensures that the waste is handled safely from the point of generation to its final disposal by a licensed facility.

cluster_generation Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Identify this compound Waste B Select Compatible, Labeled Container A->B C Transfer Waste to Container B->C D Securely Seal Container C->D E Store in Designated Hazardous Waste Area D->E F Ensure Secondary Containment E->F G Segregate from Incompatibles E->G H Arrange for Licensed Waste Disposal Service G->H I Complete Hazardous Waste Manifest H->I J Transfer Custody to Disposal Company I->J

Caption: Logical workflow for the disposal of this compound.

Alternative Disposal Considerations

For large quantities of this compound, a licensed chemical destruction plant may be utilized.[6] Methods such as controlled incineration with flue gas scrubbing or dissolving the material in a combustible solvent for incineration in a unit equipped with an afterburner and scrubber are potential options that would be carried out by a specialized waste management facility.[2][6] It is imperative that all local, state, and federal regulations are followed when disposing of this substance.[2]

By adhering to these procedures, laboratories can ensure the safe and responsible management of this compound waste, fostering a culture of safety and environmental stewardship.

References

Essential Safety and Logistics for Handling (+)-Benzotetramisole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for handling (+)-Benzotetramisole, a chiral isothiourea organocatalyst. The following procedural guidance is based on safety protocols for structurally related compounds and general best practices for handling potent chemical agents.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure. The following table summarizes the required PPE.

Protection Type Specific Equipment Standard/Specification
Eye Protection Chemical splash goggles or safety glasses with side shieldsMust meet ANSI Z87.1 standard. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[1][2]
Hand Protection Chemical-impermeable gloves (e.g., nitrile, neoprene)Must satisfy EU Directive 89/686/EEC and the standard EN 374.[3] Gloves should be inspected before use and changed frequently.[3]
Body Protection Laboratory coat or chemical-resistant apron. For larger quantities or risk of significant exposure, a chemical-resistant coverall is recommended.Wear fire/flame resistant and impervious clothing.[3]
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[1][3] If dust or aerosols may be generated and a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[1]A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[1]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential for the safe handling of this compound.

  • Preparation and Planning :

    • Review the Safety Data Sheet (SDS) for tetramisole or a closely related compound to understand the specific hazards.[1][3]

    • Ensure all necessary PPE is available and in good condition.

    • Verify that the chemical fume hood is functioning correctly.

    • Have spill control materials readily accessible.

  • Handling the Compound :

    • Conduct all manipulations of solid this compound within a certified chemical fume hood to avoid inhalation of dust.[1][3]

    • When weighing, use a balance inside the fume hood or in a ventilated balance enclosure.

    • Avoid direct contact with the skin, eyes, and clothing.[3]

    • Use non-sparking tools to prevent ignition sources.[3]

  • In Case of Exposure :

    • Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes and remove contaminated clothing.[1][3]

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][3]

    • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][3]

Disposal Plan

Proper disposal of this compound and contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Unused this compound Dispose of as hazardous chemical waste in a properly labeled, sealed container. Follow all local, state, and federal regulations for chemical waste disposal.
Contaminated Labware (e.g., glassware, spatulas) Rinse with a suitable solvent in a chemical fume hood. Collect the rinse as hazardous waste. The cleaned labware can then be washed normally. Heavily contaminated items should be disposed of as hazardous waste.
Contaminated PPE (e.g., gloves, disposable coats) Place in a designated, sealed hazardous waste container for disposal. Do not dispose of in regular trash.
Spill Cleanup Materials Collect all absorbent materials and contaminated soil in a sealed, labeled hazardous waste container.[3]

Experimental Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_hood Verify Fume Hood prep_ppe->prep_hood prep_spill Prepare Spill Kit prep_hood->prep_spill handle_weigh Weigh in Fume Hood prep_spill->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction handle_weigh->handle_transfer emergency_spill Spill Response handle_weigh->emergency_spill If Spill Occurs handle_monitor Monitor Reaction handle_transfer->handle_monitor emergency_exposure Exposure Response handle_transfer->emergency_exposure If Exposure Occurs cleanup_decontaminate Decontaminate Glassware handle_monitor->cleanup_decontaminate Reaction Complete cleanup_dispose_waste Dispose of Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_doff_ppe Doff PPE cleanup_dispose_waste->cleanup_doff_ppe cleanup_wash Wash Hands cleanup_doff_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.